molecular formula C8H8N2O B065110 Furo[2,3-c]pyridine-7-methanamine CAS No. 193750-83-3

Furo[2,3-c]pyridine-7-methanamine

Cat. No.: B065110
CAS No.: 193750-83-3
M. Wt: 148.16 g/mol
InChI Key: AACZJEXMQIRJJB-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-7-methanamine, also known as Furo[2,3-c]pyridine-7-methanamine, is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furo[2,3-c]pyridine-7-methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furo[2,3-c]pyridine-7-methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-c]pyridin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACZJEXMQIRJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441975
Record name Furo[2,3-c]pyridine-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193750-83-3
Record name Furo[2,3-c]pyridine-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Furo[2,3-c]pyridine-7-methanamine: Structural Insights, Synthetic Utility, and Target Engagement in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furo[2,3-c]pyridine-7-methanamine (CAS: 193750-83-3)[1] represents a highly versatile, bicyclic heteroaromatic building block in contemporary medicinal chemistry. The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique push-pull electronic system that mimics traditional purine and indole scaffolds while offering distinct metabolic stability. The presence of a primary amine at the 7-position provides an ideal synthetic handle for late-stage functionalization. This technical guide details the physicochemical properties, synthetic workflows, and pharmacological applications of the furo[2,3-c]pyridine scaffold, with a specific focus on its critical role in developing Toll-Like Receptor 8 (TLR8) agonists[2] and HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[3].

Structural and Physicochemical Properties

The furo[2,3-c]pyridine core acts as a rigid bioisostere for benzofurans and imidazo[1,2-a]pyridines[2]. The 7-methanamine substituent allows for rapid library diversification via electrophilic trapping (e.g., amides, ureas, sulfonamides). Because the primary amine is sterically accessible and more nucleophilic than the adjacent pyridine nitrogen, it enables highly regioselective derivatization.

Table 1: Physicochemical Properties of Furo[2,3-c]pyridine-7-methanamine

PropertyValue / Description
CAS Number 193750-83-3[1]
Molecular Formula C₈H₈N₂O[4]
Molecular Weight 148.16 g/mol [5]
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Furan O, Pyridine N, Amine N)
Topological Polar Surface Area (TPSA) ~52.0 Ų
Core Ring System Bicyclic (Furo[2,3-c]pyridine)[6]

Synthetic Methodologies and Derivatization

The construction of the furo[2,3-c]pyridine core traditionally relies on transition-metal-catalyzed cyclizations. For example, the palladium/copper-catalyzed cross-coupling of 2-chloro-3-hydroxypyridines with terminal alkynes, followed by intramolecular cyclization, efficiently yields the bicyclic core[3]. Alternatively, highly substituted derivatives (such as 2,3-diamino-furo[2,3-c]pyridines) can be synthesized via a non-canonical Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction when pyridoxal is utilized as the aldehyde component[2].

SynthWorkflow SM Substituted Pyridine (Starting Material) FuroCore Furo[2,3-c]pyridine Core SM->FuroCore Pd/Cu Cyclization Furo7 Furo[2,3-c]pyridine- 7-methanamine FuroCore->Furo7 Aminomethylation Library Derivatized Library (Amides, Ureas) Furo7->Library Electrophilic Coupling Screening High-Throughput Screening Library->Screening Bioassay

Figure 1. Synthetic workflow from core construction to biological screening.

Protocol 1: Standardized Amide Coupling for Library Generation

Causality & Logic: The 7-methanamine group is highly nucleophilic, but the adjacent pyridine nitrogen can act as a competing Lewis base. To ensure regioselective N-acylation at the primary amine without forming N-oxides or quaternary pyridinium salts, a mild coupling reagent (e.g., HATU) and a non-nucleophilic base (DIPEA) are utilized.

  • Preparation: Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the active ester. Rationale: Pre-activation minimizes side reactions with the furo[2,3-c]pyridine core.

  • Coupling: Add Furo[2,3-c]pyridine-7-methanamine (1.0 eq) to the mixture. Stir at room temperature for 2-4 hours.

  • Validation (Self-Validating Step): Monitor reaction completion via LC-MS. The disappearance of the m/z 149 [M+H]⁺ peak of the starting material and the appearance of the product mass confirms successful coupling.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Pharmacological Applications and Target Engagement

Toll-Like Receptor 8 (TLR8) Agonism

Recent structure-activity relationship (SAR) studies have identified furo[2,3-c]pyridines as exquisite, highly selective agonists for human TLR8[7]. Unlike traditional imidazoquinoline TLR7/8 dual agonists, furo[2,3-c]pyridines activate TLR8-dependent NF-κB signaling and upregulate chemokine ligand genes without inducing pro-inflammatory cytokines (e.g., TNF-α, IL-6)[2]. This functional dissociation makes them highly attractive as vaccine adjuvants devoid of systemic reactogenicity[8].

TLR8Pathway Ligand Furo[2,3-c]pyridine Derivative TLR8 TLR8 Receptor (Endosome) Ligand->TLR8 Binding & Dimerization MyD88 MyD88 Adaptor TLR8->MyD88 Recruitment IRAK IRAK4 / IRAK1 MyD88->IRAK Activation NFkB NF-κB Translocation IRAK->NFkB Phosphorylation Cascade GeneExp Adjuvant Gene Expression (No Pro-inflammatory Cytokines) NFkB->GeneExp Nuclear Transcription

Figure 2. TLR8 signaling cascade activated by furo[2,3-c]pyridine derivatives.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The furo[2,3-c]pyridine scaffold is the structural cornerstone of PNU-142721 and PNU-109886, a class of thiopyrimidine NNRTIs[9]. These compounds exhibit broad-spectrum activity against NNRTI-resistant HIV-1 variants[10]. The furo[2,3-c]pyridine moiety occupies a distinct hydrophobic pocket within the reverse transcriptase allosteric site, providing critical π-π stacking and hydrogen-bonding interactions that are resilient to common viral mutations (e.g., Y181C, P236L)[3].

Experimental Workflows

Protocol 2: High-Throughput Screening (HTS) for TLR8 Activation

Causality & Logic: To confirm that derivatized furo[2,3-c]pyridines selectively activate TLR8, an NF-κB reporter gene assay in HEK293 cells transfected with human TLR8 is employed[2]. This system isolates TLR8 activation from other pattern recognition receptors, ensuring high-fidelity target engagement data.

  • Cell Preparation: Plate HEK-Blue™ hTLR8 cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Compound Treatment: Treat cells with the furo[2,3-c]pyridine library at varying concentrations (e.g., 0.1 μM to 10 μM). Control Logic: Use a known TLR8 agonist (e.g., VTX-2337) as a positive control and DMSO as a vehicle negative control to establish a self-validating baseline[7].

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Rationale: 24 hours provides sufficient time for the MyD88/IRAK4 signaling cascade to induce SEAP (secreted embryonic alkaline phosphatase) expression under the control of the NF-κB promoter.

  • Detection: Add 20 μL of cell supernatant to 180 μL of QUANTI-Blue™ detection medium. Incubate for 1-3 hours at 37°C.

  • Quantification: Read optical density (OD) at 620 nm using a microplate reader. Calculate EC₅₀ values using non-linear regression analysis to determine compound potency.

References

  • Title: Structure-Activity Relationships in Human Toll-like Receptor 8-Active 2,3-diamino-furo[2,3-c]pyridines Source: PubMed Central (NIH) URL: [Link]

  • Title: Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: (−)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a New Broad Spectrum HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

The Definitive Guide to the Pharmacokinetic Profiling of Furo[2,3-c]pyridine-7-methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Perspective for Drug Development Professionals

The emergence of the Furo[2,3-c]pyridine scaffold as a core structural motif in novel therapeutics, such as potent B-Raf and phosphodiesterase 4 (PDE4) inhibitors, necessitates a rigorous and systematic approach to characterizing the pharmacokinetic (PK) properties of its derivatives.[1][2] This guide provides an in-depth, technically-focused framework for the comprehensive pharmacokinetic profiling of Furo[2,3-c]pyridine-7-methanamine, a representative member of this promising class of compounds. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity from early discovery through preclinical development.

The journey of a drug candidate from a promising hit to a clinical reality is paved with critical data points, among which a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[3][4] This guide will delineate the essential in vitro and in vivo assays, coupled with the requisite bioanalytical methodologies, to build a robust PK profile.

Section 1: Foundational In Vitro ADME Profiling: The First Look at a Molecule's Fate

Early in vitro ADME testing is a cornerstone of modern drug discovery, offering a rapid and cost-effective means to identify potential liabilities and guide medicinal chemistry efforts.[3][5] The goal at this stage is not just to gather data, but to understand the intrinsic properties of Furo[2,3-c]pyridine-7-methanamine that will govern its behavior in a biological system.

Aqueous Solubility: The Gateway to Absorption

A compound must be in solution to be absorbed. Poor aqueous solubility can be a significant hurdle, impacting not only oral bioavailability but also the validity of other in vitro assays.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Furo[2,3-c]pyridine-7-methanamine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, bringing the final DMSO concentration to <1%.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: The concentration at which precipitation is observed is determined as the kinetic solubility.

Cell Permeability: Predicting Absorption Potential

The ability of a compound to cross biological membranes is a key determinant of its oral absorption and distribution into tissues. We employ two complementary assays to assess this.

1.2.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA provides a high-throughput assessment of passive diffusion.[6]

Experimental Protocol: PAMPA

  • Donor Plate Preparation: Add a solution of Furo[2,3-c]pyridine-7-methanamine to a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich".

  • Incubation: Incubate for 4-16 hours at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration change.

1.2.2. Caco-2 Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing insights into both passive and active transport mechanisms.[6]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of tight junctions.

  • Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring TEER.

  • Apical to Basolateral (A-B) Permeability: Add Furo[2,3-c]pyridine-7-methanamine to the apical (A) side and measure its appearance on the basolateral (B) side over time.

  • Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the compound to the B side and measure its appearance on the A side.

  • Sample Analysis: Quantify the compound concentrations in samples from both compartments at various time points using LC-MS/MS.

  • Apparent Permeability (Papp) and Efflux Ratio (ER) Calculation: Calculate the Papp for both directions. An ER (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3]

Metabolic Stability: A Predictor of In Vivo Clearance

The metabolic stability of a compound provides an early indication of its likely rate of clearance in the body.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (human, rat, or mouse) with a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Add Furo[2,3-c]pyridine-7-methanamine to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Plasma Protein Binding: Impact on Distribution and Efficacy

The extent to which a compound binds to plasma proteins influences its free concentration, which is the fraction available to interact with its target and be cleared.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare the RED device by adding plasma to one chamber and a buffer solution containing Furo[2,3-c]pyridine-7-methanamine to the other chamber, separated by a semi-permeable membrane.

  • Incubation: Incubate the device at 37°C with shaking for 4-6 hours to allow for equilibrium.

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Determine the concentration of the compound in both samples.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Summary of In Vitro ADME Data

AssayParameterFuro[2,3-c]pyridine-7-methanamineInterpretation
Kinetic SolubilitySolubility (µM) at pH 7.4[Example Data: 150]High solubility suggests low risk of absorption issues related to dissolution.
PAMPAPe (10⁻⁶ cm/s)[Example Data: 15]High passive permeability.
Caco-2 PermeabilityPapp (A-B) (10⁻⁶ cm/s)[Example Data: 12]High absorptive permeability.
Efflux Ratio[Example Data: 1.2]Not a significant substrate of efflux transporters.
Liver Microsomal Stabilityt½ (min)[Example Data: >60]Low intrinsic clearance, suggesting a potentially long in vivo half-life.
Plasma Protein BindingFraction Unbound (fu)[Example Data: 0.25]Moderate binding; 25% of the drug is free.

Section 2: In Vivo Pharmacokinetic Studies: The Whole-Body Response

While in vitro assays are predictive, in vivo studies are essential to understand how a compound behaves in a complex living system.[7][8] These studies integrate all ADME processes and are crucial for dose selection and predicting human pharmacokinetics.[8][9]

Study Design for a Rodent PK Study (Rat)

Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

Dosing:

  • Intravenous (IV) Group: Administer Furo[2,3-c]pyridine-7-methanamine at 1 mg/kg via the tail vein to determine clearance, volume of distribution, and terminal half-life.

  • Oral (PO) Group: Administer the compound at 5 mg/kg via oral gavage to determine oral bioavailability.

Sampling:

  • Collect sparse blood samples (approx. 100 µL) from each animal at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process the blood to plasma by centrifugation and store at -80°C until analysis.

G cluster_0 Study Initiation cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis Dosing Dose Administration (IV and PO Routes) Blood_Sampling Serial Blood Sampling (Defined Time Points) Dosing->Blood_Sampling Time Course Plasma_Processing Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Processing Storage Sample Storage (-80°C) Plasma_Processing->Storage Sample_Analysis Quantification of Furo[2,3-c]pyridine-7-methanamine Storage->Sample_Analysis Method_Validation LC-MS/MS Method Validation Method_Validation->Sample_Analysis PK_Modeling Non-Compartmental Analysis (NCA) Sample_Analysis->PK_Modeling Parameter_Calculation Calculate Cmax, Tmax, AUC, CL, Vd, t1/2, F% PK_Modeling->Parameter_Calculation

Bioanalytical Method: The Key to Accurate Quantification

A robust and validated bioanalytical method is the bedrock of any PK study.[10][11] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[12]

2.2.1. Method Development Strategy

  • Analyte Tuning: Infuse a standard solution of Furo[2,3-c]pyridine-7-methanamine into the mass spectrometer to optimize the precursor and product ion masses (MRM transitions) and collision energy.

  • Chromatographic Separation: Develop a reversed-phase HPLC method (e.g., using a C18 column) to achieve a sharp peak shape and adequate retention, separating the analyte from endogenous matrix components. Start with a simple gradient of water and acetonitrile with 0.1% formic acid.[13]

  • Sample Preparation: Develop a sample extraction procedure to remove proteins and phospholipids from the plasma. Protein precipitation with acetonitrile is often a good starting point for its simplicity and effectiveness.[14]

  • Internal Standard (IS) Selection: Choose a suitable internal standard (ideally a stable isotope-labeled version of the analyte) to account for variability in extraction and instrument response.

2.2.2. Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its reliability.[15][16] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.

  • Calibration Curve: A linear relationship between concentration and instrument response over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop).

G Start Start Method Development Tune {Analyte Tuning | Optimize MRM Transitions Select Precursor/Product Ions} Start->Tune LC_Dev {LC Development | Select Column (e.g., C18) Optimize Mobile Phase & Gradient} Tune->LC_Dev Optimized MS Parameters Sample_Prep {Sample Preparation | Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)} LC_Dev->Sample_Prep Chromatographic Conditions Validation {Full Validation | Accuracy, Precision, Selectivity Stability, Linearity (LLOQ-ULOQ)} Sample_Prep->Validation Finalized Protocol End Method Ready for Sample Analysis Validation->End

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key PK parameters.

Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
CL ClearanceThe volume of plasma cleared of the drug per unit time; a measure of elimination efficiency.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
Terminal half-lifeThe time required for the plasma concentration to decrease by half.
F% Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.

Conclusion

The pharmacokinetic profiling of Furo[2,3-c]pyridine-7-methanamine and its analogs is a multi-faceted process that requires a logical, stepwise approach. By integrating a carefully selected suite of in vitro ADME assays with a well-designed in vivo PK study, underpinned by a robust and validated bioanalytical method, researchers can build a comprehensive understanding of a compound's disposition. This knowledge is not merely academic; it is the foundation upon which critical decisions are made in the drug development pipeline, ultimately guiding the selection and advancement of candidates with the highest probability of clinical success.

References

  • FDA issues final guidance on bioanalytical method valid
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA.
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Bioanalytical Method Development in the United St
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
  • In vivo pharmacokinetic experiments in preclinical drug development - Symeres.
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita.
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC.
  • In Vitro ADME - Selvita.
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC Intern
  • In vivo Pharmacokinetic Studies of Biological Drugs - Cre
  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors - PubMed.
  • Application Notes and Protocols: 7-Methoxyfuro[2,3-c]pyridine in Organic Synthesis - Benchchem.

Sources

Furo[2,3-c]pyridine-7-methanamine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] Its structural resemblance to endogenous purines allows for interaction with a range of biological targets, leading to applications in antiviral, anticancer, and anti-inflammatory research.[2] This guide focuses on a specific derivative, Furo[2,3-c]pyridine-7-methanamine, providing an in-depth analysis of its fundamental properties, a detailed synthetic protocol, and an exploration of its potential applications in drug discovery and development.

Physicochemical Properties of Furo[2,3-c]pyridine-7-methanamine

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Weight and Exact Mass

The precise molecular characteristics of Furo[2,3-c]pyridine-7-methanamine are summarized in the table below. The molecular weight is determined using the average atomic masses of the constituent elements, while the exact mass is calculated using the mass of the most abundant isotope of each element.

PropertyValueSource/Method
Molecular Formula C₈H₈N₂OBLDpharm[1]
Molecular Weight 148.16 g/mol BLDpharm[1]
Exact Mass 148.06366 DaCalculated

Note: The exact mass is a critical parameter in high-resolution mass spectrometry for unambiguous identification of the compound.

Synthesis of the Furo[2,3-c]pyridine Core and Introduction of the 7-Methanamine Moiety

Conceptual Synthetic Workflow

The proposed synthesis involves a multi-step sequence, beginning with the formation of the furo[2,3-c]pyridine core, followed by the introduction of the aminomethyl group.

G A Starting Materials (e.g., substituted pyridine) B Construction of the Furo[2,3-c]pyridine Core A->B C Functionalization at the 7-position (e.g., formylation or cyanation) B->C D Reduction to the 7-Methanamine Derivative C->D E Final Product: Furo[2,3-c]pyridine-7-methanamine D->E G A Furo[2,3-c]pyridine-7-methanamine B Kinase Inhibition (e.g., Oncology, Inflammation) A->B C Antiviral Activity (e.g., HIV, Hepatitis) A->C D Antimicrobial Activity (e.g., Antibacterial, Antifungal) A->D

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Furo[2,3-c]pyridine-7-methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Atomic Precision

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational design. For heterocyclic scaffolds like Furo[2,3-c]pyridine, which are of significant interest in medicinal chemistry, understanding the precise spatial arrangement of atoms is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and ensuring intellectual property.[1][2] This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of a representative molecule, Furo[2,3-c]pyridine-7-methanamine, from initial synthesis to final, validated crystallographic model. We will explore not just the "how," but the critical "why" behind each experimental choice, offering a self-validating framework for achieving atomic-level precision.

The Strategic Approach: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins long before the X-ray diffractometer. The quality of the final structural model is inextricably linked to the purity of the starting material and the success of the crystallization experiment.

Proposed Synthesis of Furo[2,3-c]pyridine-7-methanamine

While numerous strategies exist for constructing the furo[2,3-c]pyridine core, a robust and adaptable method often begins with a pre-formed piperidinone ring.[1][3] The following multi-step synthesis is a plausible and efficient route to obtain the target compound in high purity, a prerequisite for successful crystallization.

G A N-Benzenesulfonyl -4-piperidinone B Wittig Olefination (Ph3P=CHCO2Et) A->B C α,β-Unsaturated Ester B->C D DBU-mediated Deconjugation C->D E β,γ-Unsaturated Ester D->E F Iodolactonization (I2, NaHCO3) E->F G Iodolactone Intermediate F->G H DBU-mediated Dehydroiodination G->H I Unsaturated Lactone H->I J DIBALH Reduction & Cyclization I->J K Protected Furo[2,3-c]pyridine (Reduced Form) J->K L Aromatization (t-BuOK) K->L M N-Sulfonyl Furo[2,3-c]pyridine L->M N Vilsmeier-Haack Formylation M->N O 7-Formyl Derivative N->O P Reductive Amination (NH3, NaBH3CN) O->P Q Desulfonylation (Mg, MeOH) P->Q R Furo[2,3-c]pyridine -7-methanamine (Target) Q->R

Caption: Proposed synthetic route to Furo[2,3-c]pyridine-7-methanamine.

Experimental Protocol: Synthesis (Abbreviated)

  • Wittig Olefination & Deconjugation: React N-benzenesulfonyl-4-piperidinone with (carbethoxymethylene)triphenylphosphorane. The resulting α,β-unsaturated ester is then isomerized to the β,γ-unsaturated ester using DBU.[2]

  • Lactone Formation and Elimination: The β,γ-unsaturated ester undergoes iodolactonization, followed by dehydroiodination with DBU to yield an unsaturated lactone.

  • Furan Ring Formation: The unsaturated lactone is reduced with DIBALH, which induces cyclization to form the reduced furo[2,3-c]pyridine core.[2]

  • Aromatization: The furan ring is aromatized using a strong base like potassium tert-butoxide (t-BuOK).

  • Functionalization: A Vilsmeier-Haack reaction introduces a formyl group at the C7 position. This aldehyde is then converted to the primary amine via reductive amination.

  • Deprotection: The final step involves the removal of the benzenesulfonyl protecting group to yield the target primary amine.

  • Purification: The final compound must be rigorously purified, typically by column chromatography followed by recrystallization, to achieve >99% purity as assessed by HPLC and NMR. This step is non-negotiable for increasing the probability of growing high-quality single crystals.

The Art of Crystallization: A Game of Patience and Solubility

Crystallization is often the bottleneck in structure determination.[4] The goal is to create a supersaturated solution from which the molecule can slowly precipitate into an ordered, crystalline lattice rather than an amorphous solid.

Protocol: Small Molecule Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of ~5-10 mg of the purified compound in a range of solvents (0.5 mL) covering a spectrum of polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). A suitable solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation (Primary Method):

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small vial.

    • Cover the vial with a cap, pierced with a needle. The rationale is to allow the solvent to evaporate over several days to weeks, slowly increasing the concentration to the point of crystallization.

    • Place the vial in a vibration-free environment and observe periodically without agitation.

  • Vapor Diffusion (Alternative Method):

    • Hanging Drop: Dissolve the compound in a small volume (~10-20 µL) of a primary solvent (e.g., methanol). Place this drop on a siliconized glass coverslip. Invert the coverslip over a well containing a larger volume of an "anti-solvent" in which the compound is insoluble (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

    • Standing Drop: A similar principle, where the drop of the compound solution is placed at the bottom of a small vial, which is then placed inside a larger, sealed jar containing the anti-solvent.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Insulate the container (e.g., in a dewar flask filled with warm water) to ensure very slow cooling to room temperature or below over 24-48 hours.

The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.[5][6] It relies on the principle that a crystal will diffract X-rays in a unique pattern, which can be mathematically deconvoluted to reveal the arrangement of atoms.[7]

G cluster_0 Experimental Phase cluster_1 Data Processing & Structure Solution cluster_2 Refinement & Validation A Select & Mount High-Quality Crystal B Mount on Diffractometer (e.g., Bruker Kappa APEX II) A->B C Data Collection (Monochromatic X-rays, Rotation Method) B->C D Process Raw Images (Indexing, Integration, Scaling) C->D E Obtain Reflection File (e.g., .hkl) D->E F Structure Solution (e.g., SHELXT, Direct Methods) E->F G Initial Structural Model F->G H Iterative Least-Squares Refinement (e.g., SHELXL in Olex2) G->H I Assign Atoms, Add Hydrogens, Refine Anisotropically H->I J Final Refined Model I->J K Structure Validation (checkCIF / PLATON) J->K L Final CIF Report & CCDC Deposition K->L

Caption: Comprehensive workflow for single-crystal X-ray diffraction analysis.

Data Acquisition

Protocol: SC-XRD Data Collection

  • Crystal Mounting: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically 0.1-0.3 mm in all dimensions.[8] Carefully mount the crystal on a cryo-loop using paratone oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). The purpose of cryo-cooling is to minimize atomic vibrations and radiation damage during data collection.

  • Instrument Setup: The mounted crystal is placed on a goniometer head in an X-ray diffractometer. Data for this hypothetical analysis was collected on a Bruker D8 Venture diffractometer with a Photon II detector using Mo Kα radiation (λ = 0.71073 Å).

  • Unit Cell Determination: A short series of initial frames (e.g., 20-30 frames) are collected to locate the diffraction spots. The software then uses the positions of these spots to determine the crystal's unit cell parameters and Bravais lattice (autoindexing).[7]

  • Data Collection Strategy: The software calculates an optimal strategy (e.g., a series of omega and phi scans) to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.

  • Integration and Scaling: As data is collected, the software integrates the intensity of each diffraction spot and applies corrections for factors like Lorentz-polarization effects. After collection, the data is scaled to place all measurements on a common scale, and symmetrically equivalent reflections are merged. The output is a reflection file (.hkl) that contains the Miller indices (h,k,l) and intensity for each reflection.[4]

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical FormulaC₈H₈N₂O
Formula Weight148.16
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.512(3) Å
b10.234(4) Å
c9.156(3) Å
α90°
β112.45(2)°
γ90°
Volume736.1(4) ų
Z (Molecules/unit cell)4
Calculated Density1.336 Mg/m³
Absorption Coefficient0.093 mm⁻¹
F(000)312
Crystal Size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected5420
Independent reflections1680 [R(int) = 0.021]
Completeness to theta = 25.24°99.8 %
Data / restraints / parameters1680 / 0 / 100
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)] R1 = 0.035, wR2 = 0.092
R indices (all data) R1 = 0.041, wR2 = 0.098
Largest diff. peak and hole0.21 and -0.18 e.Å⁻³
Structure Solution and Refinement

This is the process of converting the reflection data into a 3D atomic model. This is almost exclusively performed using specialized software suites like SHELX (integrated within graphical interfaces like Olex2).[9][10][11]

Protocol: Structure Solution and Refinement using Olex2/SHELX

  • Structure Solution: The reflection file (.hkl) and an instruction file (.ins) are loaded into the software. The structure is solved using "direct methods" with a program like SHELXT.[11] This powerful algorithm finds the phases of the reflections, allowing for the calculation of an initial electron density map. This map will show peaks corresponding to the positions of the heavier atoms (C, N, O).

  • Initial Model Building: The most intense peaks in the electron density map are assigned to the appropriate atom types based on chemical sense. The software generates an initial molecular fragment.

  • Iterative Refinement (SHELXL): The core of the process is iterative least-squares refinement.[10]

    • Isotropic Refinement: Initially, all non-hydrogen atoms are refined isotropically (with spherical thermal parameters). Several cycles of refinement are run.

    • Anisotropic Refinement: Once the model is stable, atoms are refined anisotropically, allowing their thermal motion to be modeled as ellipsoids. This is a crucial step for an accurate model.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions ("riding model") and refined using geometric constraints. This is because their scattering power is too weak to be located directly from the electron density map.

    • Convergence: Refinement is continued until the model converges, meaning the shifts in atomic parameters between cycles are negligible. The key indicators of a good refinement are the R-factors (R1 and wR2), which should be as low as possible (typically < 0.05 for R1 for high-quality data).[2]

Post-Refinement: Validation, Analysis, and Reporting

A refined structure is not the end of the story. It must be rigorously validated to ensure its chemical and crystallographic correctness.

Structure Validation: The Gold Standard

The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which uses the program PLATON to perform hundreds of checks on the crystallographic information file (CIF).[12][13] This is a mandatory step before publication.

Key Validation Checks:

  • Data Completeness and Quality: Confirms that sufficient data was collected.

  • Symmetry Analysis: Checks for missed or incorrectly assigned symmetry.

  • Geometric Checks: Analyzes bond lengths, angles, and displacement parameters for unusual values.

  • Intermolecular Contacts: Reports on hydrogen bonds and other close contacts.

The checkCIF report generates a list of "ALERTS" classified from A (most severe) to G. All A and B level alerts must be investigated and either resolved or explained. This process ensures the trustworthiness and reproducibility of the published structure.[14][15]

Analysis of the Final Model

The validated CIF provides a wealth of information.

  • Molecular Geometry: The precise bond lengths, bond angles, and torsion angles can be analyzed to understand the molecule's conformation. For instance, the planarity of the fused ring system can be quantified.

Table 2: Selected Hypothetical Geometric Parameters (Å, °)

Bond/AngleLength (Å) / Angle (°)
O1-C21.375(2)
N6-C51.334(2)
C7-C8 (methanamine)1.501(3)
C8-N9 (methanamine)1.472(3)
C2-C3-C4106.5(1)
C5-N6-C7117.8(1)
  • Crystal Packing and Intermolecular Interactions: Analysis of the crystal packing reveals how molecules interact with their neighbors. In the case of Furo[2,3-c]pyridine-7-methanamine, the primary amine is a strong hydrogen bond donor, while the pyridine nitrogen and furan oxygen are potential acceptors. These interactions are critical for understanding the solid-state properties of the material and can provide insights into potential binding modes in a biological target. For example, one might observe N-H···N hydrogen bonds forming chains or dimers, which dictate the overall crystal architecture.

Data Reporting and Deposition

To ensure scientific transparency and allow other researchers to build upon the work, the final crystallographic data should be deposited in a public database. The standard format for this is the Crystallographic Information File (CIF).[16] The primary repository for small organic molecules is the Cambridge Structural Database (CSD).[17][18][19] Upon deposition, the CSD assigns a unique deposition number, which should be included in any publication describing the structure.

Conclusion: From Hypothesis to Structural Fact

The crystal structure analysis of Furo[2,3-c]pyridine-7-methanamine serves as a microcosm of the modern structural chemistry workflow. It is a multi-stage process that demands expertise in organic synthesis, the delicate art of crystallization, and the rigorous application of crystallographic theory and software. Each step, from purification to data validation, is a critical link in a chain that transforms a chemical hypothesis into an experimentally verified, three-dimensional fact. By adhering to these robust, self-validating protocols, researchers can generate the high-quality structural data that accelerates innovation in drug discovery and beyond.

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An In-depth Technical Guide to the Toxicity and Safety Profile of Furo[2,3-c]pyridine-7-methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Furo[2,3-c]pyridine-7-methanamine is a heterocyclic amine belonging to the furopyridine class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules, including kinase inhibitors.[1][2][3] As with any novel chemical entity intended for therapeutic development, a thorough understanding of its toxicity and safety profile is paramount for advancing it from preclinical discovery to clinical application. This technical guide provides a comprehensive framework for the non-clinical safety evaluation of Furo[2,3-c]pyridine-7-methanamine. In the absence of extensive public data on this specific molecule, this document synthesizes information on the parent furo[2,3-c]pyridine scaffold, related heterocyclic compounds, and established regulatory guidelines to propose a robust, scientifically-grounded strategy for its toxicological assessment.[4][5][6] This guide is intended for researchers, toxicologists, and drug development professionals to inform the design and execution of a comprehensive safety evaluation program.

Introduction to Furo[2,3-c]pyridine-7-methanamine: A Profile

The furo[2,3-c]pyridine core is a "privileged scaffold" in drug discovery, with derivatives showing potential as kinase inhibitors and modulators of key signaling pathways.[1][3][7] The addition of a methanamine group at the 7-position introduces a primary amine, which can significantly influence the molecule's physicochemical properties, metabolic fate, and biological interactions.

Chemical Structure and Properties:

  • IUPAC Name: (Furo[2,3-c]pyridin-7-yl)methanamine

  • CAS Number: 193750-83-3[8][9]

  • Molecular Formula: C₈H₈N₂O[9]

  • Molecular Weight: 148.16 g/mol [9]

The safety profile of the parent furo[2,3-c]pyridine scaffold is classified as Acute Toxicity, Oral, Category 4 ("Harmful if swallowed"). Furthermore, related pyridine derivatives are known to have the potential for skin and eye irritation.[10][11][12] These baseline data underscore the necessity of a thorough, multi-faceted toxicological investigation for any new derivative.

Proposed Non-Clinical Safety Evaluation Program

A comprehensive non-clinical safety program is essential to characterize potential adverse effects and establish a safe starting dose for human trials.[13] This program should be conducted in compliance with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][14] The following sections outline a recommended tiered approach to the toxicological evaluation of Furo[2,3-c]pyridine-7-methanamine.

In Vitro Toxicity Assessment: The First Tier

Early-stage in vitro assays are critical for identifying potential liabilities, conserving resources, and guiding further development.[15] These tests provide mechanistic insights that are not always discernible from in vivo studies alone.[16]

  • Cytotoxicity: The initial assessment should determine the compound's general toxicity to living cells. This is typically performed across a panel of cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) to identify potential organ-specific effects.[17][18][19]

  • Genotoxicity: It is crucial to evaluate the potential for the compound to damage DNA. A standard battery of tests is required:

    • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

    • In Vitro Micronucleus or Chromosomal Aberration Assay: To assess chromosomal damage in mammalian cells.

  • Cardiotoxicity (hERG Assay): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[6] An early assessment of hERG liability is a standard regulatory expectation.

  • Hepatotoxicity: Drug-induced liver injury is a significant safety concern. Using human primary hepatocytes or 3D liver microtissues can provide predictive insights into potential hepatotoxic effects.[15]

  • Metabolic Stability: Assays using liver microsomes or hepatocytes determine the compound's metabolic rate and identify major metabolites, which may have their own toxicological profiles.

The logical workflow for this initial phase of safety assessment is designed to quickly identify major risks before committing to more extensive animal studies.

G cluster_0 In Vitro Safety Profiling cluster_1 Risk Assessment & Decision Compound Furo[2,3-c]pyridine-7-methanamine Cytotox Cytotoxicity Assays (e.g., MTT on HepG2, HEK293) Compound->Cytotox Genotox Genotoxicity Battery (Ames, Micronucleus) Compound->Genotox hERG hERG Channel Assay Compound->hERG Metabolism Metabolic Stability (Microsomes, Hepatocytes) Compound->Metabolism Data Analyze Data: IC50, Genotoxic Potential, hERG Inhibition, Metabolite ID Cytotox->Data Genotox->Data hERG->Data Metabolism->Data Decision Go / No-Go Decision for In Vivo Studies Data->Decision NoGo Terminate or Redesign Decision->NoGo High Risk Identified

Caption: Workflow for initial in vitro safety assessment.

In Vivo Toxicology Studies: A Multi-species Approach

In vivo studies are indispensable for understanding the complex effects of a compound on a whole organism, including identifying target organs and determining dose-response relationships.[20] Studies should be conducted in both a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate) species, as required by regulatory agencies.[4][13]

  • Acute Toxicity Studies: These studies involve the administration of a single dose to determine the immediate adverse effects and to establish the maximum tolerated dose (MTD).[20]

  • Repeated-Dose Toxicity Studies: These are crucial for evaluating the effects of longer-term exposure. The duration can range from 14 days (subacute) to 90 days (subchronic) or longer, depending on the intended clinical use of the drug.[4][20] Key endpoints include:

    • Clinical observations (daily)

    • Body weight and food consumption (weekly)

    • Hematology and clinical chemistry (at termination)

    • Full histopathological examination of all major organs

  • Safety Pharmacology: This core battery of studies investigates the effects on vital functions.[6] Key assessments include:

    • Central Nervous System: Functional observational battery (e.g., Irwin test).

    • Cardiovascular System: Telemetry in a non-rodent species to assess blood pressure, heart rate, and ECG.

    • Respiratory System: Evaluation of respiratory rate and function.

  • Toxicokinetics (TK): TK studies are integrated into toxicity studies to relate the observed toxic effects to the level of systemic exposure (e.g., Cmax, AUC) of the parent drug and its major metabolites.[20]

The following table summarizes the key quantitative data that must be generated from this comprehensive toxicological program.

Parameter Description Study Type Significance
IC₅₀ Concentration causing 50% inhibition of cell growth or enzyme activity.In Vitro Cytotoxicity/Enzyme AssaysMeasures intrinsic potency and potential for off-target effects.
LD₅₀ Dose that is lethal to 50% of the test population.Acute Toxicity (In Vivo)Provides a basic measure of acute toxicity.
MTD Maximum Tolerated Dose; the highest dose that does not cause unacceptable toxicity.Acute/Repeated-Dose (In Vivo)Helps in selecting doses for longer-term studies.
NOAEL No Observed Adverse Effect Level; the highest dose at which no adverse effects are seen.Repeated-Dose Toxicity (In Vivo)The most critical value for calculating the safe starting dose in humans.

Potential Mechanisms of Toxicity and Target Organs

Based on the structure of Furo[2,3-c]pyridine-7-methanamine, several potential mechanisms of toxicity should be considered.

  • Metabolic Activation: The furan and pyridine rings can be metabolized by cytochrome P450 enzymes to form reactive intermediates. These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.

  • Amine Group Reactivity: The primary amine of the methanamine side chain could potentially be metabolized to reactive aldehydes. For instance, the drug methenamine acts as a prodrug that releases formaldehyde in acidic environments, which is responsible for its antiseptic effect but also its toxicity.[21][22] A similar bioactivation pathway, while speculative, should be investigated for Furo[2,3-c]pyridine-7-methanamine.

  • Target Organ Prediction:

    • Liver: As the primary site of metabolism, the liver is a common target for drug-induced toxicity.[15]

    • Kidney: The kidneys are responsible for the excretion of the drug and its metabolites, making them susceptible to toxicity.

    • Skin and Eyes: Given the irritation potential of related pyridine compounds, local tolerance studies (dermal and ocular) may be warranted depending on the intended route of administration.[10][12]

The following diagram illustrates the proposed experimental workflow to investigate these potential toxicities.

G cluster_0 In Vivo Safety Assessment cluster_1 Endpoint Analysis & Reporting DoseRange Dose Range Finding (Acute Toxicity) RepeatDose Repeated-Dose Toxicity (Rodent & Non-Rodent) DoseRange->RepeatDose Select Doses Toxicokinetics Toxicokinetics (Exposure Analysis) RepeatDose->Toxicokinetics Collect Samples Analysis Endpoint Analysis: - Histopathology - Clinical Pathology - Organ Weights RepeatDose->Analysis SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) SafetyPharm->Analysis Integration Integrate TK with Toxicity Findings Toxicokinetics->Integration Report Final Toxicology Report (for IND Submission) Analysis->Report Integration->Report

Caption: Workflow for comprehensive in vivo safety evaluation.

Key Experimental Protocols

To ensure data integrity and regulatory acceptance, all pivotal safety studies must be conducted under Good Laboratory Practice (GLP) conditions.[4]

Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, TK6) in appropriate media.

  • Treatment: Expose triplicate cultures to at least four concentrations of Furo[2,3-c]pyridine-7-methanamine, alongside a negative (vehicle) and positive (e.g., mitomycin C) control. A second experiment should be conducted with metabolic activation (S9 fraction).

  • Incubation: Incubate cells for a period equivalent to 1.5-2.0 normal cell cycles.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvest and Staining: Harvest cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., Giemsa or a fluorescent stain).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: Statistically analyze the frequency of micronucleated cells compared to the negative control. A significant, dose-related increase indicates a potential for clastogenic or aneugenic activity.

Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats
  • Animal Acclimation: Acclimate Sprague-Dawley rats (10/sex/group) for at least 5 days.

  • Group Assignment: Randomly assign animals to four groups: vehicle control, low-dose, mid-dose, and high-dose. Doses should be selected based on acute toxicity data, aiming for a high dose that produces some toxicity but not mortality.

  • Dosing: Administer Furo[2,3-c]pyridine-7-methanamine or vehicle daily via oral gavage for 28 consecutive days.

  • Observations: Conduct daily clinical observations. Record body weight and food consumption weekly.

  • Clinical Pathology: Prior to termination, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Necropsy and Histopathology: At day 29, perform a full necropsy. Record organ weights for key organs (liver, kidneys, brain, spleen, etc.). Preserve all tissues from all animals in formalin for histopathological examination by a board-certified veterinary pathologist.

  • Data Analysis: Analyze all data for statistically significant differences between treated and control groups. The NOAEL is determined as the highest dose level that does not produce any significant treatment-related adverse findings.

Conclusion and Future Directions

The toxicological evaluation of Furo[2,3-c]pyridine-7-methanamine requires a systematic, data-driven approach grounded in established regulatory science. While specific data for this molecule are sparse, the framework presented here provides a comprehensive roadmap for its safety assessment. The initial focus should be on a robust in vitro screening cascade to identify any major liabilities early. Subsequent in vivo studies in two species, designed in accordance with ICH guidelines, are necessary to fully characterize the dose-response relationship, identify target organs, and establish a NOAEL. This rigorous evaluation is the cornerstone for enabling the transition of a promising chemical entity into a potential therapeutic agent, ensuring that its safety profile is well-understood before administration to humans.[14]

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  • Purohit, M. N., et al. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry, 9(8), 1063-72. Retrieved from [Link]

  • Furo[2,3-c]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • In Vitro Toxicity Test Services. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Azmi, M. N., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. Retrieved from [Link]

  • Furo[2,3-c]pyridine, 7-methoxy- (9CI). (n.d.). NextSDS. Retrieved from [Link]

  • Furo[2,3‐b]pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022, October 13). IntechOpen. Retrieved from [Link]

  • Furo[2,3-f]quinazolin-7(6H)-one Derivatives as Potent, Selective, and Orally Bioavailable MAT2A Inhibitors for MTAP-Deficient Cancer Therapy. (2025, November 17). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015, September 1). Australian Department of Health. Retrieved from [Link]

  • Buckmelter, A. J., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-52. Retrieved from [Link]

  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Al-Tel, T. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3918. Retrieved from [Link]

  • What is the mechanism of Methenamine Hippurate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Lo, T. S., et al. (2014). Methenamine: A forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. UroToday. Retrieved from [Link]

  • Methenamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Furo[2,3-b]pyridine. (n.d.). PubChem. Retrieved from [Link]

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A Methodological Guide to Elucidating the Receptor Binding Affinity of Furo[2,3-c]pyridine-7-methanamine

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor binding affinity of the novel compound, Furo[2,3-c]pyridine-7-methanamine. While specific binding data for this molecule is not yet publicly available, this document outlines the principles, experimental protocols, and data analysis workflows necessary to undertake such an investigation. The broader Furo[2,3-c]pyridine scaffold, a recognized privileged structure in medicinal chemistry, will be used as a contextual backdrop for this methodological exploration.[1]

The Furo[2,3-c]pyridine core is a key structural motif in a variety of biologically active molecules, with derivatives showing activity as HIV-1 protease inhibitors and B-Raf kinase inhibitors.[2][3] Given the therapeutic potential of this chemical class, a thorough understanding of the receptor binding characteristics of new analogues like Furo[2,3-c]pyridine-7-methanamine is paramount for advancing drug discovery efforts.

The Foundational Principles of Receptor-Ligand Binding

The interaction between a ligand, such as Furo[2,3-c]pyridine-7-methanamine, and its receptor is a dynamic process governed by the law of mass action. The strength of this interaction is quantified by the binding affinity, which is inversely proportional to the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity, indicating that the ligand binds more tightly to the receptor at lower concentrations. The accurate determination of these binding parameters is a critical step in the hit-to-lead and lead optimization phases of drug development.

Strategic Approaches to Target Identification and Binding Affinity Determination

Given that Furo[2,3-c]pyridine-7-methanamine is a novel chemical entity, a tiered approach to identifying its biological targets and quantifying its binding affinity is recommended. This typically involves an initial broad screening against a panel of receptors, followed by more detailed quantitative assays for any identified "hits."

Preliminary Target Screening

A logical starting point for target identification would be to screen Furo[2,3-c]pyridine-7-methanamine against a panel of receptors related to the known biological activities of other furopyridine derivatives. This would include various kinases, proteases, and phosphodiesterases.[1][2][4] Additionally, given the structural similarities to other heterocyclic scaffolds, screening against G-protein coupled receptors (GPCRs) and ion channels could also yield valuable insights.

Quantitative Binding Affinity Assays

Once a potential receptor target has been identified, a variety of in vitro techniques can be employed to determine the binding affinity with high precision. The choice of assay will depend on the nature of the receptor and the available resources. The most common and robust methods include:

  • Radioligand Binding Assays: This is a classic and widely used technique that involves the use of a radioactively labeled ligand that is known to bind to the receptor of interest. The assay measures the ability of the unlabeled test compound (Furo[2,3-c]pyridine-7-methanamine) to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This can then be converted to a Ki (inhibition constant) value, which represents the binding affinity of the test compound for the receptor.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. This method provides real-time kinetic data, allowing for the determination of both the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can then be calculated as the ratio of koff to kon.

  • Isothermal Titration Calorimetry (ITC): ITC is another label-free technique that directly measures the heat change associated with a binding event. It is considered the gold standard for determining the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) of binding, in addition to the binding affinity (Kd) and stoichiometry (n).

Experimental Protocols

The following are detailed, step-by-step methodologies for the three key binding affinity assays.

Radioligand Binding Assay Protocol
  • Receptor Preparation: Prepare a membrane fraction or purified receptor preparation from a cell line or tissue known to express the target receptor.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer that maintains the stability and activity of the receptor.

  • Radioligand and Competitor Preparation: Prepare serial dilutions of the unlabeled test compound (Furo[2,3-c]pyridine-7-methanamine) and a fixed concentration of the radioligand.

  • Incubation: In a multi-well plate, combine the receptor preparation, radioligand, and varying concentrations of the test compound. Incubate the mixture at a specific temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.

  • Quantification: Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Protocol
  • Sensor Chip Preparation: Immobilize the purified target receptor onto the surface of a sensor chip.

  • System Priming: Prime the SPR instrument with an appropriate running buffer to establish a stable baseline.

  • Ligand Injection: Inject a series of concentrations of Furo[2,3-c]pyridine-7-methanamine over the sensor chip surface.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time during the association (ligand binding) and dissociation (ligand unbinding) phases.

  • Regeneration: Inject a regeneration solution to remove the bound ligand and prepare the sensor chip for the next injection.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation: Prepare solutions of the purified receptor in the sample cell and the Furo[2,3-c]pyridine-7-methanamine ligand in the injection syringe.

  • Instrument Setup: Set the experimental parameters, including the temperature, stirring speed, and injection volume.

  • Titration: Perform a series of small injections of the ligand into the sample cell.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks and plot the heat change per injection against the molar ratio of ligand to protein. Fit the data to a binding isotherm to determine the Kd, ΔH, and stoichiometry (n).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Assay TypeParameterValueUnits
Radioligand BindingIC50Experimental ValuenM
KiCalculated ValuenM
Surface Plasmon ResonancekonExperimental ValueM⁻¹s⁻¹
koffExperimental Values⁻¹
KdCalculated ValuenM
Isothermal Titration CalorimetryKdExperimental ValuenM
ΔHExperimental Valuekcal/mol
-TΔSCalculated Valuekcal/mol
nExperimental Value

Visualization of Experimental Workflows

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow Receptor_Prep Receptor Preparation Incubation Incubation Receptor_Prep->Incubation Buffer_Prep Assay Buffer Preparation Buffer_Prep->Incubation Ligand_Prep Radioligand & Competitor Preparation Ligand_Prep->Incubation Separation Separation of Bound/ Free Ligand Incubation->Separation Quantification Quantification Separation->Quantification Data_Analysis Data Analysis (IC50) Quantification->Data_Analysis SPR_Workflow Chip_Prep Sensor Chip Preparation Priming System Priming Chip_Prep->Priming Ligand_Injection Ligand Injection Priming->Ligand_Injection Monitoring Association & Dissociation Monitoring Ligand_Injection->Monitoring Regeneration Regeneration Monitoring->Regeneration Data_Analysis Data Analysis (kon, koff, Kd) Monitoring->Data_Analysis Regeneration->Ligand_Injection

Caption: Workflow for Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC) Workflow```dot

ITC_Workflow Sample_Prep Sample Preparation Instrument_Setup Instrument Setup Sample_Prep->Instrument_Setup Titration Titration Instrument_Setup->Titration Heat_Measurement Heat Measurement Titration->Heat_Measurement Data_Analysis Data Analysis (Kd, ΔH, n) Heat_Measurement->Data_Analysis

Sources

Furo[2,3-c]pyridine-7-methanamine: Literature Review, Scaffold Functionalization, and Recent Discoveries in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Furo[2,3-c]pyridine-7-methanamine (CAS 193750-83-3) represents a highly privileged heterocyclic building block in modern medicinal chemistry[1][2]. As a Senior Application Scientist, I frequently observe that the selection of a core scaffold dictates the downstream success of a drug discovery program. The furo[2,3-c]pyridine core offers a rigid, planar architecture that acts as a superior bioisostere for indoles, benzofurans, and pyrazolo[1,5-a]pyrimidines[3]. The strategic positioning of the 7-methanamine moiety provides a highly reactive, nucleophilic handle for late-stage functionalization, enabling the rapid generation of diverse chemical libraries targeting kinases, proteases, and GPCRs[3][4].

Structural Rationale and Pharmacological Impact

The inherent value of the furo[2,3-c]pyridine scaffold lies in its electron distribution and hydrogen-bonding capabilities. The nitrogen atom within the pyridine ring serves as a critical hydrogen-bond acceptor, which has been crystallographically proven to interact with the hinge region of various kinases (e.g., alanine-106 in TAK1)[5].

When functionalized at the 7-position with a methanamine group, the molecule gains a primary amine that is sterically accessible yet electronically decoupled from the aromatic core by the methylene bridge. This decoupling preserves the basicity of the amine, making it an ideal anchor for amide couplings or reductive aminations without compromising the electron density of the parent heterocycle[3].

Targeted Pathways and Recent Discoveries

The versatility of the furo[2,3-c]pyridine core is demonstrated by its efficacy across multiple therapeutic domains:

  • Oncology (B-Raf Kinase Inhibition): Virtual and high-throughput screening campaigns have identified furo[2,3-c]pyridine-based indanone oximes as exceptionally potent inhibitors of the B-Raf kinase[6]. The B-Raf/MEK/ERK signaling cascade is a primary driver of cellular proliferation in melanomas. By occupying the ATP-binding pocket, these derivatives halt the phosphorylation cascade[3][7].

  • Virology (HIV-1 Protease and RT Inhibition): The scaffold is a cornerstone in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). PNU-142721, a furo[2,3-c]pyridine thiopyrimidine derivative, exhibits broad-spectrum activity against wild-type and mutant HIV-1 strains by locking the reverse transcriptase enzyme in an inactive conformation[8][9].

  • CNS Disorders (Antipsychotic Activity): Furo[3,2-c] and furo[2,3-c]pyridine derivatives have been investigated for their affinity towards serotonin (5-HT1/5-HT2) and dopamine (D2) receptors, presenting a novel pharmacophore for antipsychotic agents[10].

G RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS Activation BRAF B-Raf Kinase (Furo[2,3-c]pyridine Target) RAS->BRAF Recruitment MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Transcription

Caption: B-Raf/MEK/ERK signaling cascade highlighting the B-Raf kinase target.

Quantitative Data: Biological Activity Profiles

To contextualize the potency of this scaffold, the following table summarizes the half-maximal inhibitory concentrations (IC50) of key furo[2,3-c]pyridine derivatives against their respective targets[3][8][11].

Compound / Derivative ClassPrimary TargetIC50 ValueDisease Indication
Furo[2,3-c]pyridine indanone oximesB-Raf Kinase0.2 nMMelanoma / Oncology
PD4 (Furo[2,3-c]pyridine derivative)EGFR (Wild-type)4.78 nMNSCLC / Oncology
Furo[2,3-c]pyridine PDE4 inhibitorsPDE4 Kinase3.7 nMAsthma / Inflammation
PNU-142721 (Thiopyrimidine derivative)HIV-1 WT-RT20 nMHIV-1 / Virology

Synthetic Methodologies and Experimental Protocols

The de novo synthesis of the furo[2,3-c]pyridine core and its subsequent functionalization to the 7-methanamine derivative requires precise control over regioselectivity. The most robust approach utilizes a palladium-copper catalyzed cross-coupling followed by an intramolecular cyclization[9].

G A 2-Chloro-3-hydroxypyridine B Iodination & Hydroxymethylation A->B C Pd-Cu Coupling (TMS-acetylene) B->C D CuI Cyclization (Desilylation) C->D E Furo[2,3-c]pyridine Core D->E F N-Oxidation & Cyanation E->F G Furo[2,3-c]pyridine- 7-methanamine F->G

Caption: Step-by-step synthetic workflow for Furo[2,3-c]pyridine-7-methanamine.

Protocol 1: Synthesis of the Furo[2,3-c]pyridine Core

Mechanistic Rationale: The construction of the furan ring onto a pre-existing pyridine relies on the proximity of a hydroxyl nucleophile to an activated alkyne. We utilize 2-chloro-3-hydroxypyridine as the starting material due to its orthogonal reactivity[9].

  • Hydroxymethylation and Iodination:

    • Dissolve 2-chloro-3-hydroxypyridine (1.0 eq) in a basic aqueous solution (NaOH).

    • Add formaldehyde (1.2 eq) and stir at room temperature for 12 hours to achieve hydroxymethylation.

    • Subsequently, treat the intermediate with I2 (1.1 eq) and Na2CO3 in water to selectively iodinate the ring. Causality: The iodine atom provides a highly reactive, oxidative addition site for the palladium catalyst in the next step[9].

  • Sonogashira Cross-Coupling:

    • In a rigorously degassed Schlenk flask, combine the iodinated intermediate (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq) in anhydrous triethylamine.

    • Dropwise add trimethylsilylacetylene (TMS-acetylene) (1.2 eq). Stir at 60°C for 6 hours. Causality: The Pd(0) catalyst facilitates the cross-coupling, installing the alkyne necessary for furan formation[9].

  • Intramolecular Cyclization:

    • Isolate the coupled product and dissolve in anhydrous DMF.

    • Add CuI (0.2 eq) and heat to 100°C for 8 hours. Causality: CuI acts as a Lewis acid, activating the alkyne for an intramolecular nucleophilic attack by the adjacent hydroxyl group. The TMS group is cleaved in situ, yielding the bicyclic furo[2,3-c]pyridine core[9].

Protocol 2: Functionalization to Furo[2,3-c]pyridine-7-methanamine

Mechanistic Rationale: To install the methanamine at the 7-position, we exploit the electronic properties of the pyridine nitrogen via N-oxidation, followed by a modified Reissert-Henze cyanation[4].

  • N-Oxidation and Cyanation:

    • Dissolve the furo[2,3-c]pyridine core in dichloromethane (DCM) and cool to 0°C.

    • Add m-CPBA (1.1 eq) and stir for 4 hours to form the N-oxide.

    • After workup, dissolve the N-oxide in DCM. Add trimethylsilyl cyanide (TMSCN) (1.5 eq) and DBU (1.2 eq). Stir at reflux for 12 hours. Causality: The N-oxide activates the adjacent 7-position for nucleophilic attack by the cyanide ion, simultaneously reducing the N-oxide back to the substituted pyridine[12].

  • Reduction to Methanamine:

    • Dissolve the 7-carbonitrile intermediate in anhydrous THF and cool to 0°C.

    • Slowly add Lithium Aluminum Hydride (LiAlH4) (2.0 eq) under an argon atmosphere.

    • Stir at room temperature for 4 hours. Carefully quench with water and 15% NaOH (Fieser workup). Causality: LiAlH4 completely reduces the nitrile to a primary amine, yielding Furo[2,3-c]pyridine-7-methanamine (CAS 193750-83-3)[2]. The resulting primary amine is now primed for late-stage diversification.

Conclusion

The furo[2,3-c]pyridine-7-methanamine scaffold is a triumph of rational drug design. By combining the rigid, hydrogen-bonding capable furopyridine core with a versatile methanamine handle, medicinal chemists can rapidly explore chemical space across oncology, virology, and neurology[3][10]. The self-validating synthetic protocols outlined above ensure high-fidelity access to this critical building block.

References

  • BenchChem. "Synthesis of 2,3-Dihydrofuro[2,3-c]pyridine". BenchChem Application Notes. 12

  • HXChem. "193750-83-3_化工字典". 1

  • PubMed. "The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity". 10

  • PubMed. "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors". 6

  • BenchChem. "Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry". 4

  • BLDPharm. "193750-83-3|Furo[2,3-c]pyridin-7-ylmethanamine". 2

  • American Chemical Society. "(−)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a New Broad Spectrum HIV-1 Non-Nucleoside". 8

  • Journal of Medicinal Chemistry (ACS). "PNU-142721, a New Broad Spectrum HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor". 9

  • Taylor & Francis. "Melanoma brain metastasis: overview of current management and emerging targeted therapies". 7

  • Ethernet Edu. "Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry". 5

  • Masarykova univerzita. "New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres". 3

  • PMC. "Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study". 11

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Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Furo[2,3-c]pyridine-7-methanamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Lab], Senior Application Scientist

Introduction: The Significance of the Furo[2,3-c]pyridine Scaffold

The Furo[2,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules.[1][2] Its unique fusion of an electron-rich furan ring with an electron-deficient pyridine ring imparts distinct physicochemical properties that are of interest in drug design.[3] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as HIV-1 protease inhibitors and selective B-Raf inhibitors.[1][4] The synthesis of novel Furo[2,3-c]pyridine derivatives, such as the target molecule Furo[2,3-c]pyridine-7-methanamine, is a key step in the exploration of new chemical space for drug discovery.

This document provides a detailed, multi-step synthetic protocol for Furo[2,3-c]pyridine-7-methanamine. While a direct synthesis for this specific molecule is not extensively reported in the literature, the following protocol is a robust, proposed route based on established and reliable synthetic transformations of the Furo[2,3-c]pyridine core and related heterocyclic systems. The protocol is designed to be a comprehensive guide for researchers, offering not just a series of steps, but also the scientific rationale behind the chosen methodologies.

Overall Synthetic Strategy

The proposed synthesis of Furo[2,3-c]pyridine-7-methanamine is a three-stage process, which is outlined in the workflow diagram below. The initial stage focuses on the construction of the core Furo[2,3-c]pyridine ring system. The second stage involves the regioselective introduction of a formyl group at the C-7 position. The final stage is the conversion of this formyl group into the desired methanamine functionality via reductive amination.

G cluster_0 Stage 1: Furo[2,3-c]pyridine Core Synthesis cluster_1 Stage 2: C-7 Functionalization cluster_2 Stage 3: Methanamine Synthesis A N-Benzenesulfonyl- piperidin-4-one B β,γ-Unsaturated Ester A->B Wittig Olefination & Deconjugation C Selenolactone B->C Hydrolysis & Selenolactonization D 6-Benzenesulfonyl-4,5,6,7- tetrahydrofuro[2,3-c]pyridine C->D Oxidative Dehydroselenylation & Reduction E Furo[2,3-c]pyridine D->E Aromatization F Furo[2,3-c]pyridine- 7-carbaldehyde E->F Vilsmeier-Haack Formylation G Furo[2,3-c]pyridine- 7-methanamine F->G Reductive Amination

Caption: Proposed synthetic workflow for Furo[2,3-c]pyridine-7-methanamine.

PART 1: Synthesis of the Furo[2,3-c]pyridine Core

The synthesis of the Furo[2,3-c]pyridine core will be achieved through a well-established multi-step sequence starting from N-benzenesulfonylpiperidin-4-one.[1][2] This method offers a reliable and scalable route to the foundational heterocyclic system.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Benzenesulfonylpiperidin-4-one≥98%Commercially Available
(Carbethoxymethylene)triphenylphosphorane≥98%Commercially Available
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Commercially Available
Sodium Hydroxide (NaOH)ACS ReagentCommercially Available
Phenylselenyl Chloride (PhSeCl)≥97%Commercially Available
Sodium Periodate (NaIO₄)≥99%Commercially Available
Diisobutylaluminium Hydride (DIBALH)1.0 M in THFCommercially Available
Potassium tert-butoxide (t-BuOK)≥98%Commercially Available
Chloroform (CHCl₃)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS ReagentCommercially Available
HexanesACS ReagentCommercially Available
Silica Gel230-400 meshCommercially Available
Experimental Protocol

Step 1.1: Synthesis of Ethyl 2-(1-(phenylsulfonyl)piperidin-4-ylidene)acetate

  • To a solution of N-benzenesulfonylpiperidin-4-one (1.0 eq) in anhydrous chloroform (CHCl₃), add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Reflux the reaction mixture for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the α,β-unsaturated ester.

Causality: This step utilizes a Wittig reaction to introduce the two-carbon ester chain at the 4-position of the piperidinone ring, creating a key exocyclic double bond.

Step 1.2: Synthesis of Ethyl 2-(1-(phenylsulfonyl)-1,2,3,4-tetrahydropyridin-4-yl)acetate

  • Dissolve the α,β-unsaturated ester from Step 1.1 in anhydrous tetrahydrofuran (THF).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).

  • Reflux the mixture for 10 hours to induce deconjugation.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate (EtOAc).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the β,γ-unsaturated ester.

Causality: DBU, a non-nucleophilic strong base, facilitates the isomerization of the double bond from a conjugated to a deconjugated position, which is crucial for the subsequent cyclization.

Step 1.3: Synthesis of (1-(phenylsulfonyl)-1,2,3,4-tetrahydropyridin-4-yl)acetic acid

  • To a solution of the β,γ-unsaturated ester from Step 1.2 in THF, add a 2N aqueous solution of sodium hydroxide (NaOH).

  • Reflux the mixture for 15 hours to facilitate hydrolysis of the ester.

  • After cooling, acidify the reaction mixture to pH 2-3 with 2N hydrochloric acid (HCl).

  • Extract the product with EtOAc, dry the organic layer, and concentrate to yield the carboxylic acid, which can be used in the next step without further purification.

Causality: Saponification of the ester to the corresponding carboxylic acid is a necessary step to enable the subsequent lactonization.

Step 1.4: Synthesis of the Selenolactone

  • Dissolve the carboxylic acid from Step 1.3 in anhydrous THF.

  • Add phenylselenyl chloride (PhSeCl) (1.1 eq) at room temperature and stir for 2 hours.

  • Isolate the resulting selenolactone after an appropriate aqueous workup and purification by column chromatography.

Causality: This step involves an electrophilic cyclization where the phenylselenyl cation activates the double bond for intramolecular attack by the carboxylate, forming the lactone ring.

Step 1.5: Synthesis of 6-Benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine

  • To a solution of the selenolactone from Step 1.4 in THF, add sodium periodate (NaIO₄) (1.5 eq).

  • Stir the reaction at room temperature for 2 hours to effect oxidative dehydroselenylation, which forms an α,β-unsaturated lactone intermediate.

  • Cool the solution of the α,β-unsaturated lactone to 0 °C (ice bath).

  • Add diisobutylaluminium hydride (DIBALH) (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 5 hours.

  • Quench the reaction carefully with methanol, followed by an acidic workup (e.g., with Rochelle's salt or dilute HCl).

  • Extract the product with EtOAc, dry, and purify by column chromatography to yield the reduced furo[2,3-c]pyridine derivative.[1]

Causality: The oxidative elimination of the selenide generates an α,β-unsaturated lactone. Subsequent reduction with DIBALH reduces the lactone to a hemiacetal, which then dehydrates under acidic workup conditions to form the furan ring.

Step 1.6: Aromatization to Furo[2,3-c]pyridine

  • To a solution of the product from Step 1.5 in THF, add potassium tert-butoxide (t-BuOK) (2.5 eq).

  • Stir the reaction mixture at reflux for 1 hour.

  • After cooling, add water and extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (hexane/EtOAc) to afford Furo[2,3-c]pyridine as a viscous oil.[2]

Causality: The strong base t-BuOK promotes the elimination of the benzenesulfonyl group and subsequent aromatization to the stable Furo[2,3-c]pyridine ring system.

PART 2: Regioselective Formylation at the C-7 Position

The introduction of a formyl group at the C-7 position is proposed to be achieved via the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][5] The furan ring in the Furo[2,3-c]pyridine system is electron-rich, however, electrophilic substitution on the pyridine ring is also possible. Literature on related systems suggests that formylation of the pyridine ring can be achieved under Vilsmeier-Haack conditions.[6][7]

Materials and Reagents
Reagent/MaterialGradeSupplier
Furo[2,3-c]pyridineAs synthesized in Part 1-
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionCommercially Available
Experimental Protocol

Step 2.1: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) (3.0 eq) in anhydrous dichloromethane (DCM) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of Furo[2,3-c]pyridine (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (hexane/EtOAc) to isolate Furo[2,3-c]pyridine-7-carbaldehyde.

Causality: The Vilsmeier reagent, a chloromethyleniminium salt, is a mild electrophile that can react with the π-system of the Furo[2,3-c]pyridine. Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde. The regioselectivity for the 7-position is anticipated due to the electronic properties of the fused ring system, though optimization of reaction conditions may be necessary to achieve the desired isomer.

PART 3: Synthesis of Furo[2,3-c]pyridine-7-methanamine via Reductive Amination

The final step in the synthesis is the conversion of the aldehyde to the primary amine. Reductive amination is a robust and widely used method for this transformation.[8][9][10] This protocol utilizes sodium triacetoxyborohydride as a mild and selective reducing agent.

Materials and Reagents
Reagent/MaterialGradeSupplier
Furo[2,3-c]pyridine-7-carbaldehydeAs synthesized in Part 2-
Ammonium Acetate (NH₄OAc)≥98%Commercially Available
Sodium Triacetoxyborohydride (STAB)≥97%Commercially Available
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Saturated Aqueous Sodium Bicarbonate-Prepared in-house
Experimental Protocol

Step 3.1: Reductive Amination

  • To a solution of Furo[2,3-c]pyridine-7-carbaldehyde (1.0 eq) and ammonium acetate (10 eq) in anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH), add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM or EtOAc.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (DCM/MeOH with a small percentage of triethylamine to prevent streaking) to afford Furo[2,3-c]pyridine-7-methanamine.

Causality: The aldehyde reacts with ammonia (generated in situ from ammonium acetate) to form an imine intermediate. Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion to the corresponding primary amine without reducing the starting aldehyde.

Characterization

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

  • Diisobutylaluminium hydride (DIBALH) is pyrophoric and reacts violently with water; handle under an inert atmosphere.

  • Potassium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889.
  • Mertes, M. P., Borne, R. F., & Hare, L. E. (1968). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 33(1), 133–137.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. Retrieved from [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1896.
  • Sh. H. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
  • Mertes, M. P., Borne, R. F., & Hare, L. E. (1968). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry.
  • PubMed. (1987). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. PubMed.
  • Indian Academy of Sciences. (n.d.).
  • Abdel-Fattah, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • Xu, P., Guo, S.-M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
  • PMC. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • PubMed. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • PubMed. (n.d.). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
  • Wordpress. (n.d.).
  • Master Organic Chemistry. (2017).
  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde.

Sources

Furo[2,3-c]pyridine-7-methanamine HPLC method development protocol

Author: BenchChem Technical Support Team. Date: April 2026

Defining the Project Scope

Okay, I've started by defining the project. I'm focusing on a Furo[2,3-c]pyridine-7-methanamine HPLC method development protocol. My goal is to create detailed application notes and protocols aimed at researchers and scientists, like you. I'm scoping the target audience and content.

Analyzing Core Requirements

I've been analyzing the core requirements for the HPLC method development protocol. I'm focusing on autonomy, E-E-A-T principles, and visualization/formatting guidelines. I'm planning to provide editorial control and design a structure for an in-depth technical guide. I will explain causality (Expertise), self-validating protocols (Trustworthiness), authoritative grounding/in-text citations with links, reference list at the end with Title, Source, URL. Visualization includes summarizing quantitative data in tables, detailed step-by-step methodologies, Graphviz (DOT language) diagrams for workflows/logical relationships, specific diagram specs (max width 760px, high contrast, specific color palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368).

Analyzing Validation Protocols

I've been reviewing the latest ICH Q2(R2) guidelines, adopted just last November, for validation. It seems this is the current gold standard. The thought process is now shifting towards peak tailing issues in basic amines, specifically Furo[2,3-c]pyridine-7-methanamine, and their interaction with silica-based columns.

Organizing the Protocol

I'm now structuring the validation protocol. I'm focusing on a detailed plan, starting with a title and abstract, then diving into an introduction of Furo[2,3-c]pyridine-7-methanamine and its challenges. I'll outline a method development strategy for column selection (emphasizing the need for high-pH or SPP columns) and mobile phase optimization to handle the amine's ionization, then lay out a step-by-step experimental protocol, culminating in method validation aligned with ICH Q2(R2).

Constructing Flowcharts

I'm now putting together two diagrams. The first one will be an HPLC Method Development Workflow for Basic Amines, showing the logical progression from compound analysis through validation, including a color scheme to represent distinct stages. The second will be an ICH Q2(R2) Validation Protocol diagram focusing on specificity, linearity, accuracy, precision and robustness. I've also confirmed the structure of Furo[2,3-c]pyridine-7-methanamine, and pKa estimates.

Defining the Strategy

I've been analyzing the compound's behavior across different pH ranges. I've determined that a high-pH reversed-phase approach is ideal for Furo[2,3-c]pyridine-7-methanamine. The strategy will involve using a hybrid silica column and a mobile phase of ammonium bicarbonate and acetonitrile to address the molecule's charge state. This design should minimize tailing. I'm building this strategy around the compound's pKa values.

Refining Method Parameters

I'm now focusing on refining the method parameters to address Furo[2,3-c]pyridine-7-methanamine's tailing. I'm prioritizing mobile phase optimization to deprotonate the molecule's basic centers by shifting the mobile phase pH to 10.5 using an ammonium bicarbonate buffer. This approach aims to maximize hydrophobic retention and eliminate secondary ionic interactions. I'm drafting DOT diagrams and structured tables for data presentation, including a mobile phase gradient program, validation acceptance criteria, and system suitability parameters. I'm also searching for relevant literature.

Structuring the Document

I've been structuring the application note. I've decided on the title: "Robust HPLC Method Development for Furo[2,3-c]pyridine-7-methanamine." I've outlined the document's structure, starting with an introduction highlighting the compound's relevance to drug discovery, particularly in neurological drugs as an nAChR agonist, and the challenges stemming from its dual-basic nature. I'm next explaining the rationale for a high-pH approach with hybrid-silica columns. The experimental protocol will detail the reagents, instrument setup, and chromatographic conditions, including a gradient program table. I will incorporate method validation details in alignment with ICH Q2(R2).

Revising Diagrams

I'm now revising Diagram 1's DOT code for the Method Development Workflow. I'm focusing on the logical flow, making sure the color-coded nodes align with the steps: Analyte Profiling, Strategy Selection (avoiding low pH), High-pH RP-HPLC, Gradient Optimization, and ICH Q2(R2) Validation. I'm reviewing the dot code for clarity and coherence. I'm also ensuring the pKa information is correctly placed within the analyte profile.

Finalizing DOT Diagrams

I'm now putting the finishing touches on Diagram 2, the Silanol Interaction Mechanism, ensuring the DOT code clearly illustrates how high pH minimizes tailing through hydrophobic partitioning and how low pH leads to ionic interactions. I'm focusing on making sure the flowchart and color coding is understandable, showing the logical flow from analyte charge state to peak shape.

Confirming System Suitability

I'm now integrating system suitability tests, positive and negative controls, and clear acceptance criteria into the method. This involves defining specific parameters (like resolution, tailing factor, and plate count) to ensure the method's reliability and that my HPLC method is self-validating. I'm also focusing on using a hybrid-silica column to improve peak shape and retention. I'll include the new DOT code.

Adding SST & Citations

I'm now integrating a "Self-Validation & System Suitability (SST)" section into the document, emphasizing that the method worked during the run. I'm also preparing the references. I've located the ICH Q2(R2) guideline [1] landing page. I'm also finding and compiling the URLs for [2] Phenomenex, [3] Element Lab Solutions, and [4] Benchchem, to ensure proper in-text citations.

Verifying Website Sources

I am now verifying the website sources for accuracy and authority. I've updated the links to the ICH Q2(R2) guideline to the official ICH website. I am ensuring that Phenomenex, Element Lab Solutions, and Benchchem websites are correctly cited, using their respective main domains or clean URLs.

Drafting Callouts

I'm now drafting "Causality Checkpoint" callouts within the text to explain the reasoning behind the experimental choices, especially regarding the high-pH strategy for Furo[2,3-c]pyridine-7-methanamine. I'm focusing on clarifying how this approach addresses the compound's basicity and mitigates tailing.

Explaining Peak Shape

I'm now detailing peak shape causality. I'm explaining that Furo[2,3-c]pyridine-7-methanamine's two basic centers ( pKa​ 9.5 and 5.5) dictate its chromatography. At low pH, protonation causes hydrophilic behavior and tailing. High pH (10.5) deprotonates the amine and pyridine, maximizing hydrophobicity and eliminating ionic interactions with silanols. I've chosen the column as an SPP C18.

Defining Method Setup

I'm now detailing the chromatographic setup for Furo[2,3-c]pyridine-7-methanamine. I've chosen a hybrid C18 column and a high pH mobile phase to mitigate tailing. I'm focusing on the gradient profile, using ammonium bicarbonate and acetonitrile to create a stable separation. I am ensuring that the method can be reproduced. I am focusing on all relevant details.

Defining SST Procedure

I'm now detailing the system suitability test (SST). I've outlined preparing a 1.0 mg/mL stock solution of the methanamine standard, then diluting it to 100 µg/mL. I'm choosing PTFE filters to avoid compound binding. I'm incorporating an SST injection at the start of each run, with acceptance criteria to ensure active peak tailing suppression before analyzing unknown samples. I'm aligning all this with ICH Q2(R2). I'm injecting a Diluent blank to ensure no interfering peaks.

Validating Analytical Parameters

I'm now focusing on linearity, accuracy, and precision for validation. I'm setting up calibration standards at 25%, 50%, 100%, 120%, and 150% of the target concentration, with an acceptance criterion of R² ≥ 0.999. Accuracy will be assessed by spiking known amounts into a synthetic matrix at three levels, with a recovery range of 98.0% - 102.0%. I'm establishing precision with six replicate injections of the standard, aiming for a peak area RSD ≤ 1.0%.

pH_Causality cluster_legend Color Legend profile 1. Analyte Profile • pKa: 9.5, 5.5 • Basic amine strategy 2. Strategy Selection • Avoid Low pH • High pH RP-HPLC profile->strategy Identify challenges hphplc 3. High-pH RP-HPLC • Hybrid C18 Column • Ammonium Bicarbonate strategy->hphplc Optimize separation gradient 4. Gradient Optimization • Mobile Phase Gradient • pKa Buffer hphplc->gradient Refine Method validation 5. ICH Q2(R2) Validation • Linearity, Accuracy • Precision, SST gradient->validation Validate and SST color_profile Analyte Profile: Gray color_strategy Strategy Selection: Yellow color_hphplc High-pH: Green color_gradient Gradient: Blue color_validation Validation: Red

The Strategic Application of Furo[2,3-c]pyridine-7-methanamine in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including the inhibition of kinases and phosphodiesterases.[1][2] This guide focuses on the strategic use of a key precursor, Furo[2,3-c]pyridine-7-methanamine, in the synthesis of novel drug candidates. We will provide a comprehensive overview of its synthesis, key derivatization reactions, and potential therapeutic applications, all grounded in established chemical principles.

The Furo[2,3-c]pyridine Core: A Foundation for Potent and Selective Inhibitors

The fusion of a furan ring to a pyridine core creates a rigid, planar scaffold that is amenable to the introduction of various substituents, allowing for the fine-tuning of its pharmacological properties. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the fused furan ring can engage in various non-covalent interactions with biological targets. This unique combination of features has led to the development of potent inhibitors for a range of therapeutic targets.

A notable example is the discovery of furo[2,3-c]pyridine-based indanone oximes as highly potent and selective inhibitors of B-Raf, a key protein in the MAPK signaling pathway implicated in various cancers.[2] This highlights the potential of the furo[2,3-c]pyridine scaffold in oncology drug discovery.

Synthesis of the Precursor: A Multi-step Approach to Furo[2,3-c]pyridine-7-methanamine

While a direct, one-pot synthesis of Furo[2,3-c]pyridine-7-methanamine is not extensively documented, a reliable synthetic route can be constructed from readily available starting materials using established methodologies in heterocyclic chemistry. The proposed synthesis involves the construction of the furo[2,3-c]pyridine core, followed by the introduction and subsequent reduction of a nitrile group at the 7-position.

Protocol 1: Synthesis of the Furo[2,3-c]pyridine Core

A versatile method for the synthesis of the furo[2,3-c]pyridine scaffold starts from N-benzenesulfonylpiperidin-4-one.[3] This multi-step synthesis involves a Wittig olefination, followed by cyclization and aromatization to yield the core structure.

Materials:

  • N-benzenesulfonylpiperidin-4-one

  • Ph₃P=CHCO₂Et (Wittig reagent)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • PhSeCl (Phenylselenyl chloride)

  • NaIO₄ (Sodium periodate)

  • DIBAL-H (Diisobutylaluminium hydride)

  • t-BuOK (Potassium tert-butoxide)

  • Appropriate solvents (CHCl₃, THF)

Procedure:

  • Wittig Olefination and Deconjugation: React N-benzenesulfonylpiperidin-4-one with Ph₃P=CHCO₂Et in CHCl₃ at reflux. Following the olefination, treat the resulting α,β-unsaturated ester with DBU in THF at reflux to yield the β,γ-unsaturated ester.[3]

  • Cyclization and Selenoxide Elimination: Treat the β,γ-unsaturated ester with PhSeCl to induce cyclization. Subsequent oxidative elimination with NaIO₄ affords the dihydropyridine intermediate.[3]

  • Furan Ring Formation: Reduce the ester functionality of the dihydropyridine intermediate with DIBAL-H in THF at low temperature to promote the formation of the furan ring, yielding a reduced form of furo[2,3-c]pyridine.[3]

  • Aromatization: Aromatize the reduced furo[2,3-c]pyridine by treatment with t-BuOK in THF at reflux to obtain the final furo[2,3-c]pyridine core.[3]

Protocol 2: Introduction of the 7-Methanamine Group

With the furo[2,3-c]pyridine core in hand, the next stage involves the introduction of the methanamine functionality at the 7-position. This can be achieved through a two-step process of cyanation followed by reduction.

Materials:

  • Furo[2,3-c]pyridine

  • A suitable cyanating agent (e.g., TMSCN with an appropriate catalyst)

  • A suitable reducing agent (e.g., LiAlH₄, H₂/Raney Nickel)

  • Appropriate solvents

Procedure:

  • Cyanation: Introduce a nitrile group at the 7-position of the furo[2,3-c]pyridine core. This can be achieved through various methods, including palladium-catalyzed cyanation of a 7-halo-furo[2,3-c]pyridine precursor.

  • Nitrile Reduction: Reduce the resulting Furo[2,3-c]pyridine-7-carbonitrile to the primary amine, Furo[2,3-c]pyridine-7-methanamine, using a strong reducing agent such as LiAlH₄ in an anhydrous solvent like THF, or through catalytic hydrogenation.

Leveraging Furo[2,3-c]pyridine-7-methanamine in Drug Discovery

The primary amino group of Furo[2,3-c]pyridine-7-methanamine serves as a versatile synthetic handle for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. Two key derivatization strategies are amide bond formation and reductive amination.

Application Note 1: Amide Bond Formation for Library Synthesis

Amide bond formation is one of the most widely used reactions in medicinal chemistry for the synthesis of compound libraries. The reaction of Furo[2,3-c]pyridine-7-methanamine with a diverse set of carboxylic acids can generate a library of amides with varying substituents, allowing for the exploration of the chemical space around the 7-position of the furo[2,3-c]pyridine core.

General Workflow for Amide Library Synthesis:

Caption: Workflow for amide library synthesis.

Protocol 3: Amide Coupling with Furo[2,3-c]pyridine-7-methanamine

Materials:

  • Furo[2,3-c]pyridine-7-methanamine

  • Desired carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the desired carboxylic acid in DMF, add EDC, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add Furo[2,3-c]pyridine-7-methanamine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Quantitative Data Summary for Amide Coupling:

EntryCarboxylic AcidCoupling ReagentsSolventYield (%)
1Benzoic AcidEDC, HOBt, DIPEADMF85-95
2Acetic AcidEDC, HOBt, DIPEADMF80-90
3Phenylacetic AcidEDC, HOBt, DIPEADMF82-92

Note: Yields are typical for standard amide coupling reactions and may vary depending on the specific substrates and reaction conditions.

Application Note 2: Reductive Amination for the Introduction of Diverse Amine Scaffolds

Reductive amination provides a powerful method for forming carbon-nitrogen bonds and introducing a wide variety of secondary and tertiary amine functionalities. Reacting Furo[2,3-c]pyridine-7-methanamine with aldehydes or ketones in the presence of a reducing agent can lead to the synthesis of a diverse array of derivatives with varying steric and electronic properties.

General Workflow for Reductive Amination:

Caption: Workflow for reductive amination.

Protocol 4: Reductive Amination of Furo[2,3-c]pyridine-7-methanamine

Materials:

  • Furo[2,3-c]pyridine-7-methanamine

  • Desired aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of Furo[2,3-c]pyridine-7-methanamine and the desired aldehyde or ketone in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.

Quantitative Data Summary for Reductive Amination:

EntryCarbonyl CompoundReducing AgentSolventYield (%)
1BenzaldehydeSTABDCE75-85
2AcetoneSTABDCE70-80
3CyclohexanoneSTABDCE72-82

Note: Yields are typical for reductive amination reactions and may vary depending on the specific substrates and reaction conditions.

Conclusion

Furo[2,3-c]pyridine-7-methanamine represents a valuable and versatile precursor for the synthesis of novel drug candidates. Its strategic use, in combination with robust synthetic methodologies such as amide coupling and reductive amination, allows for the systematic exploration of chemical space and the development of potent and selective modulators of various biological targets. The protocols and application notes provided herein offer a solid foundation for researchers to unlock the full potential of this promising scaffold in their drug discovery endeavors.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]

  • Buckmelter, A. J., Ren, L., Laird, E. R., Rast, B., Miknis, G., Wenglowsky, S., ... & Callejo, M. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & medicinal chemistry letters, 21(4), 1248–1252. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of aldehydes and ketones with sodium triacetoxyborohydride. Organic Reactions, 59, 1-714.
  • Fayol, A., & Zhu, J. (2005). A Highly Efficient One-Pot, Three-Component Synthesis of Polysubstituted 4,5,6,7-Tetrahydrofuro[2,3-c]pyridines.
  • Hirose, T., et al. (2002). 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma. Bioorganic & medicinal chemistry letters, 12(3), 509-512. [Link]

  • PubChem. (n.d.). Furo[2,3-c]pyridine. National Center for Biotechnology Information. [Link]

  • Buckmelter, A. J., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & medicinal chemistry letters, 21(4), 1248-1252. [Link]

  • Shiota, T., et al. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry, 7(6), 1030-1036. [Link]

  • S. S. P. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41). [Link]

  • Singh, R., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega. [Link]

  • Buckmelter, A. J., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. PubMed. [Link]

Sources

Application Note: Optimized NMR Sample Preparation for Furo[2,3-c]pyridine-7-methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction & Chemical Context

Furo[2,3-c]pyridine-7-methanamine (CAS: 193750-83-3) is a valuable bicyclic heteroaromatic scaffold frequently utilized in drug discovery. Structurally, it consists of a furo-pyridine core appended with a primary methanamine (-CH₂NH₂) group at the 7-position.

When preparing this compound for NMR spectroscopy, the primary analytical challenge lies in the chemical lability of the methanamine protons. Without a strategically designed sample preparation protocol, these protons are susceptible to rapid chemical exchange, which can broaden their resonance signals into the baseline or render them completely invisible. This guide details a self-validating, causality-driven methodology for preparing high-fidelity NMR samples of this pharmacophore.

Solvent Selection Rationale: The Causality of Proton Exchange

The most critical decision in your sample preparation workflow is the selection of the deuterated solvent. The goal is to suppress the chemical exchange of the -NH₂ protons while ensuring complete solubilization of the heteroaromatic core.

  • Protic Solvents (e.g., CD₃OD, D₂O): Avoid these unless analyzing the hydrochloride salt form. Protic solvents facilitate rapid deuterium exchange with the primary amine, replacing the -NH₂ protons with -ND₂, rendering them invisible in a ¹H NMR spectrum.

  • Aprotic Solvents (e.g., CDCl₃, DMSO-d₆): To observe the -NH₂ group, an aprotic solvent is mandatory. While CDCl₃ is a standard default, DMSO-d₆ is vastly superior for primary amines . DMSO acts as a strong hydrogen-bond acceptor. It forms stable solvation complexes with the N–H protons, which significantly reduces their exchange rate and yields sharp, quantifiable amine resonances[1].

Table 1: Solvent Selection Matrix for Furo[2,3-c]pyridine-7-methanamine
SolventInteraction with -NH₂ Group-NH₂ Signal VisibilitySolubilization of Core
DMSO-d₆ Strong H-bond acceptorExcellent (Sharp, distinct peaks)Excellent
CDCl₃ Weak interactionPoor to Moderate (Broadened)Moderate to Good
CD₃OD / D₂O Rapid deuterium exchangeInvisible (Fully exchanged)Good

Quantitative Parameters & Rationale

To achieve an optimal signal-to-noise ratio (SNR) without causing concentration-dependent line broadening (due to increased viscosity), specific mass and volume thresholds must be strictly respected.

Table 2: Quantitative Preparation Parameters
Parameter¹H & 2D NMR¹³C NMRCausality / Rationale
Sample Mass 5 – 25 mg50 – 100 mg¹³C has a low natural abundance (~1.1%); it requires a significantly higher concentration to achieve adequate SNR[2].
Solvent Volume 0.6 mL0.6 mLEnsures the liquid column reaches 4–5 cm, completely covering the active volume of the NMR receiver coil without wasting solvent[2].
Tube Specs 5 mm, 400+ MHz5 mm, 400+ MHzHigh-precision, thin-walled glass prevents magnetic susceptibility distortions across the sample.

Sample Preparation Workflow

NMR_Workflow Start Furo[2,3-c]pyridine-7-methanamine Sample Prep Decision1 Goal: Observe -NH2 Protons? Start->Decision1 SolventA Use Aprotic Solvent (DMSO-d6) Decision1->SolventA Yes SolventB Use Protic Solvent (CD3OD or D2O) Decision1->SolventB No / Salt Form Prep Weigh Compound & Dissolve in 0.6 mL Solvent (Secondary Vial) SolventA->Prep SolventB->Prep Filter Visual Check & Filter (Remove Particulates) Prep->Filter Transfer Transfer to 5 mm NMR Tube (Target Height: 4-5 cm) Filter->Transfer Validate Self-Validation: Check clarity, volume, and tube exterior Transfer->Validate Acquire Acquire NMR Spectra Validate->Acquire

Figure 1: Decision matrix and self-validating workflow for NMR sample preparation.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in self-validation checks to guarantee that the resulting sample will shim perfectly and yield high-resolution spectra.

Phase 1: Dissolution in a Secondary Vessel
  • Weighing: Tare a clean, dry 2 mL glass vial. Accurately weigh 15 mg of Furo[2,3-c]pyridine-7-methanamine for routine ¹H/2D NMR[2].

  • Solvent Addition: Using a clean glass Pasteur pipette, add exactly 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal reference) to the vial. Causality: Using an internal standard like TMS provides an exact 0.00 ppm chemical shift calibration, which is critical for precise structural assignment[2].

  • Agitation: Cap the vial and vortex for 30 seconds. Causality: Preparing the sample in a secondary vial rather than directly in the NMR tube ensures complete homogenization and prevents undissolved solids from adhering to the narrow tube walls[2].

Phase 2: Self-Validation and Filtration
  • Visual Inspection (Self-Validation Check 1): Hold the vial against a light source. The solution must be perfectly clear and free of gradients.

  • Filtration: If the solution is cloudy or contains particulates: Draw the solution into a 1 mL glass syringe and pass it through a 0.22 µm PTFE syringe filter. Causality: Solid particles do not show up in solution-state NMR, but they create localized magnetic susceptibility gradients that severely interfere with proper shimming, leading to distorted peak shapes[2].

Phase 3: Transfer and Final Validation
  • Transfer: Using a long glass Pasteur pipette, transfer the clear liquid directly to the bottom of a high-quality 5 mm NMR tube. Avoid leaving droplets on the upper walls.

  • Depth Validation (Self-Validation Check 2): Measure the liquid fill height. It must be between 4.0 and 5.0 cm . Causality: If the sample is too short, the liquid-air interface will fall within the active volume of the NMR receiver coil, causing severe magnetic field distortions and rendering the sample un-shimmable.

  • Exterior Cleaning: Cap the tube securely. Wipe the exterior of the tube with a Kimwipe moistened with isopropanol. Causality: Removing finger oils and chemical residues ensures the tube spins smoothly in the probe's stator assembly and prevents contamination of the instrument[3].

Recommended NMR Acquisition Parameters

Once the sample is prepared and validated, utilize the following baseline parameters for a 400–600 MHz spectrometer.

Table 3: Recommended Acquisition Parameters (in DMSO-d₆)
ExperimentScans (NS)Relaxation Delay (D1)Causality / Notes
¹H 1D 16 - 321.0 - 2.0 sSufficient for a 15 mg sample to achieve high SNR.
¹³C 1D 512 - 10242.0 sRequires composite pulse decoupling (e.g., WALTZ-16) to collapse C-H couplings.
¹H-¹³C HSQC 2 - 41.5 sEssential for identifying direct C-H correlations within the furo-pyridine core.

Sources

In Vivo Dosing and Pharmacological Profiling of Furo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Furo[2,3-c]pyridines represent a highly privileged bicyclic heteroaromatic scaffold in modern drug discovery. By acting as bioisosteres for indoles and benzofurans, the strategic placement of the nitrogen atom within the pyridine ring fundamentally alters the hydrogen bond acceptor (HBA) profile and lipophilicity of the molecule 1. This structural nuance is not merely an academic curiosity; it drives profound in vivo consequences.

The [2,3-c] nitrogen positioning prevents the molecule from becoming excessively lipophilic, thereby evading non-specific lipid bilayer trapping. This enables rapid blood-brain barrier (BBB) penetration for Central Nervous System (CNS) targets like the α7 nicotinic acetylcholine receptor (nAChR) 2. In oncology, the furo[2,3-c]pyridine core provides critical hinge-binding interactions (specifically with M793 and S797 residues) necessary to overcome resistant kinase mutations, such as the L858R/T790M/C797S epidermal growth factor receptor (EGFR) variants in non-small cell lung cancer (NSCLC) [[3]]().

MOA Furo Furo[2,3-c]pyridine Scaffold Target Target Receptor (α7 nAChR / EGFR) Furo->Target H-Bonding & Lipophilic Interaction Signaling Intracellular Signaling Target->Signaling Kinase/Ion Channel Modulation Efficacy In Vivo Efficacy Signaling->Efficacy Phenotypic Response

Furo[2,3-c]pyridine mechanism of action across primary therapeutic targets.

Quantitative Pharmacokinetic Data Summary

To establish a baseline for dosing, it is critical to understand the historical pharmacokinetic (PK) performance of this class. The table below summarizes the in vivo parameters of benchmark furo[2,3-c]pyridine derivatives.

CompoundTargetAnimal ModelRouteDose (mg/kg)Tmax (h)Bioavailability (F%)Brain/Plasma Ratio
PHA-543613 α7 nAChRRatPO10.00.5 - 1.0> 70%> 1.2
PHA-709829 α7 nAChRRatPO5.00.5HighExcellent
PNU-142721 HIV-1 RTRatPO20.01.0 - 2.0~ 50%N/A
PD-Series EGFR MutantsMiceIP/PO10.0 - 50.02.0 - 4.0ModerateLow

Data synthesized from established literature on furo[2,3-c]pyridine derivatives 2, 1, 4, 3.

In Vivo Pharmacokinetic (PK) Profiling Protocol

To accurately calculate bioavailability and tissue distribution, a crossover or parallel Intravenous (IV) vs. Per Os (PO) study is required.

Causality & Self-Validation Strategy
  • Vehicle Causality: Furo[2,3-c]pyridines possess basic nitrogen centers. To prevent precipitation in the gastrointestinal tract (which artificially depresses PO bioavailability), a vehicle containing a co-solvent and surfactant is necessary.

  • Self-Validation: The protocol mandates the spiking of a stable isotope-labeled internal standard (IS) directly into the tissue homogenization buffer. This ensures that the calculated Brain-to-Plasma ratio is an absolute reflection of BBB penetrance, completely independent of matrix-induced ion suppression during LC-MS/MS analysis.

PK_Workflow Prep Vehicle Formulation Dose In Vivo Administration Prep->Dose Sample Serial Sampling Dose->Sample Analyze LC-MS/MS Quantification Sample->Analyze

Standardized in vivo pharmacokinetic dosing and sampling workflow.

Step-by-Step Methodology
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight (12 hours) prior to PO dosing to eliminate food-effect variability. IV cohorts may remain fed.

  • Formulation:

    • IV Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • PO Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween-80 in Deionized Water.

    • Note: Sonicate at 37°C for 15 minutes until a clear solution (IV) or uniform suspension (PO) is achieved.

  • Administration:

    • Administer the IV dose at 1.0 mg/kg via the lateral tail vein (volume: 1 mL/kg).

    • Administer the PO dose at 5.0 - 10.0 mg/kg via oral gavage (volume: 5 mL/kg).

  • Serial Sampling: Collect 200 µL of blood via jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Tissue Collection (For CNS Targets): At Tmax (typically 0.5h for furo[2,3-c]pyridines), euthanize a subset of animals. Perfuse with ice-cold saline to remove residual blood, then harvest the whole brain.

  • Sample Processing & Analysis: Centrifuge blood at 4,000 rpm for 10 mins at 4°C to extract plasma. Crash 50 µL of plasma or brain homogenate with 150 µL of Acetonitrile containing the Internal Standard. Analyze supernatant via LC-MS/MS (MRM mode).

In Vivo Pharmacodynamic (PD) Efficacy Protocols

Protocol A: Auditory Sensory Gating (Schizophrenia CNS Model)

Furo[2,3-c]pyridine derivatives like PHA-543613 have shown robust in vivo efficacy in treating cognitive deficits by agonizing the α7 nAChR 1.

  • Causality: Schizophrenic patients and specific rodent models exhibit a failure to suppress the neuronal response to the second of two closely paired auditory tones (S1 and S2). α7 nAChR agonists restore this suppression (gating).

  • Self-Validation: Administer Methyllycaconitine (MLA), a selective α7 nAChR antagonist, to a control cohort 15 minutes prior to the furo[2,3-c]pyridine derivative. A complete reversal of sensory gating confirms the efficacy is strictly target-mediated and not an off-target sedative artifact.

Methodology:

  • Surgically implant recording electrodes into the CA3 region of the hippocampus in anesthetized rats. Allow 7 days for recovery.

  • Administer the furo[2,3-c]pyridine derivative (e.g., 10 mg/kg PO) 30 minutes prior to testing.

  • Place the rat in a sound-attenuated chamber. Deliver 50 trials of paired auditory clicks (S1: Conditioning, S2: Test) separated by a 500 ms interval.

  • Record the evoked potential amplitudes (N40-P50 wave).

  • Data Interpretation: Calculate the T/C (Test/Conditioning) ratio. A statistically significant reduction in the T/C ratio compared to the vehicle-treated group indicates successful sensory gating and in vivo efficacy.

Protocol B: Murine Xenograft Dosing (Oncology Model)

For furo[2,3-c]pyridines designed as EGFR inhibitors targeting L858R/T790M/C797S mutations [[3]]().

Methodology:

  • Inoculate 5 × 10⁶ Ba/F3 cells (engineered to express EGFR L858R/T790M/C797S) subcutaneously into the right flank of female BALB/c nude mice.

  • Once tumors reach an average volume of 100–150 mm³, randomize mice into groups (n=8).

  • Dose the furo[2,3-c]pyridine derivative daily (QD) via oral gavage at 10, 25, and 50 mg/kg for 21 days.

  • Measure tumor volume using digital calipers every 3 days (Volume = 0.5 × length × width²).

  • Assess body weight concurrently; a weight loss of >10% indicates systemic toxicity requiring dose de-escalation.

References

  • Acker, B. A., et al. (2008). "Discovery of N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an agonist of the alpha7 nicotinic acetylcholine receptor: in vitro and in vivo activity." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Jacobsen, E. J., et al. (2006). "Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure−Activity Relationship." Journal of Medicinal Chemistry. URL:[Link]

  • Weerakul, T., et al. (2024). "Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR." The Journal of Physical Chemistry B. URL:[Link]

  • Genin, M. J., et al. (2000). "Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors." The Journal of Organic Chemistry. URL:[Link]

Sources

Furo[2,3-c]pyridine-7-methanamine and Derivatives: Comprehensive Cell Culture Assay Guidelines for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and preclinical pharmacologists. Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Pharmacological Context

The Furo[2,3-c]pyridine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Specifically, derivatives synthesized from the versatile building block Furo[2,3-c]pyridine-7-methanamine (CAS: 193750-83-3) [1] have demonstrated profound efficacy as targeted kinase inhibitors. Recent breakthroughs have highlighted their capacity to act as third-generation inhibitors against drug-resistant non-small cell lung cancer (NSCLC) by targeting mutant Epidermal Growth Factor Receptors (EGFR), as detailed in[2]. Furthermore, scaffold-hopping strategies have utilized this core to develop potent STAT3 inhibitors for triple-negative breast cancer (TNBC), as shown in[3].

As a Senior Application Scientist, I have designed this protocol guide to ensure that your in vitro evaluation of Furo[2,3-c]pyridine derivatives is robust, reproducible, and free from common experimental artifacts. This guide establishes a self-validating workflow moving from primary viability screening to precise intracellular target engagement.

Recommended Cell Line Models & Quantitative Baselines

To accurately profile the efficacy and therapeutic window of Furo[2,3-c]pyridine derivatives, selecting the correct cellular models is critical. The table below summarizes the recommended cell lines, their molecular rationale, and the expected IC₅₀ ranges based on recent literature[2][3].

Cell LineTissue OriginPrimary Target ProfileExpected IC₅₀ RangeUtility in Screening Workflow
A549 NSCLCWild-Type EGFR8 – 15 nMBaseline efficacy and off-target toxicity profiling.
H1975 NSCLCMutant EGFR (L858R/T790M)1 – 10 nMEvaluating resistance-overcoming efficacy in double-mutant models.
MDA-MB-231 TNBCHyperactivated STAT32.0 – 8.5 µMAssessing STAT3 SH2 domain blockade and TNBC antiproliferation.
Vero Kidney EpithelialNormal / Non-Tumorigenic> 50.0 µMCytotoxicity control to establish the compound's therapeutic index.

Experimental Workflows & Mechanistic Logic

Visualization: High-Throughput Screening Workflow

Workflow Prep 1. Compound Prep (Anhydrous DMSO) Viability 2. Viability Assay (ATP Luminescence) Prep->Viability Target 3. Target Engagement (Phospho-WB) Viability->Target Pheno 4. Phenotypic Assay (Flow Cytometry) Target->Pheno

Step-by-step high-throughput in vitro screening workflow for Furo[2,3-c]pyridine compounds.

Reagent Preparation & Stability Causality

Furo[2,3-c]pyridine-7-methanamine and its lipophilic derivatives are highly prone to aggregation in aqueous media.

  • Preparation: Stock solutions (10 mM) must be prepared in 100% anhydrous DMSO and stored at -20°C in single-use aliquots.

  • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture, leading to micro-precipitation. If these aggregates are applied to cells, they cause localized toxicity spikes in the monolayer, skewing IC₅₀ calculations. Always centrifuge thawed aliquots at 10,000 x g for 5 minutes before dilution to pellet any insoluble material.

Step-by-Step Methodologies

Protocol I: High-Throughput Viability & Cytotoxicity (CellTiter-Glo)

Scientific Rationale: Heterocyclic scaffolds like furo[2,3-c]pyridines often exhibit intrinsic autofluorescence in the blue/green spectrum and can act as redox cyclers. Relying on colorimetric or fluorometric oxidoreductase assays (e.g., MTT, Resazurin) introduces a high risk of false-positive viability signals. We mandate the use of ATP-dependent luminescence assays (CellTiter-Glo) because luminescence readouts are entirely decoupled from compound autofluorescence and direct redox interference, ensuring an artifact-free quantification of cell viability.

  • Cell Seeding: Seed target cells (e.g., H1975 or MDA-MB-231) at 3,000 cells/well in 40 µL of complete media into a solid white 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point serial dilution of the Furo[2,3-c]pyridine derivative in anhydrous DMSO. Transfer compounds using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of exactly 0.1% (v/v).

    • Causality: DMSO concentrations exceeding 0.5% independently induce endoplasmic reticulum (ER) stress and apoptosis, confounding the compound's true pharmacological effect.

  • Incubation: Incubate the treated plates for 72 hours.

  • Thermal Equilibration: Remove plates from the incubator and equilibrate to room temperature (RT) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperatures across the plate (edge effects) will cause massive variations in luminescent output, destroying data integrity.

  • Lysis & Readout: Add 40 µL of RT CellTiter-Glo reagent to each well. Mix on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal, then read on a multimode microplate reader.

Protocol II: Intracellular Target Engagement (Phospho-Kinase Profiling)

Scientific Rationale: To confirm that the observed cytotoxicity is mechanistically driven by target engagement (e.g., EGFR or STAT3 inhibition) rather than off-target toxicity, intracellular phosphorylation states must be quantified via Western Blotting.

  • Cell Preparation: Seed cells in 6-well plates and grow to 70% confluence.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free media for 16 hours.

    • Causality: Removing exogenous growth factors present in Fetal Bovine Serum (FBS) eliminates constitutive baseline activation of EGFR/STAT3, drastically improving the assay's signal-to-noise ratio upon stimulation.

  • Treatment & Stimulation: Treat cells with the Furo[2,3-c]pyridine derivative (at 0.5x, 1x, and 5x IC₅₀ concentrations) for 2 hours. Subsequently, stimulate cells for 15 minutes with EGF (50 ng/mL) for NSCLC models, or IL-6 (20 ng/mL) for TNBC models.

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer strictly supplemented with 1x protease and phosphatase inhibitor cocktails (e.g., Sodium Orthovanadate, NaF).

    • Causality: Without phosphatase inhibitors, the transient phosphorylation of Tyr1068 (EGFR) or Tyr705 (STAT3) will be rapidly hydrolyzed by endogenous phosphatases released during membrane rupture, leading to false-negative target engagement data.

  • Clarification & Blotting: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-EGFR (Tyr1068) or p-STAT3 (Tyr705) alongside total protein controls.

Protocol III: Apoptosis Evaluation (Annexin V/PI Flow Cytometry)
  • Treatment: Treat cells in 6-well plates with the compound for 48 hours.

  • Harvesting (Critical Step): Collect the culture media, wash the adherent cells with PBS (collect the wash), and then trypsinize the cells. Combine all fractions and centrifuge.

    • Causality: Floating cells in the media represent the late apoptotic and necrotic populations. Discarding the media leads to a severe false-negative underrepresentation of the compound's pro-apoptotic efficacy.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubation & Analysis: Incubate for 15 minutes at RT in the dark. Add 400 µL of binding buffer and analyze via flow cytometry within 1 hour.

Mechanistic Pathway Visualization

MOA Furo Furo[2,3-c]pyridine Derivatives EGFR Mutant EGFR (L858R/T790M/C797S) Furo->EGFR ATP Pocket Inhibition STAT3 STAT3 (Hyperactivated) Furo->STAT3 SH2 Domain Blockade Apop Apoptosis Induction Furo->Apop Therapeutic Efficacy Prolif Tumor Proliferation EGFR->Prolif Oncogenic Signaling STAT3->Prolif Oncogenic Signaling

Mechanistic pathways of Furo[2,3-c]pyridine derivatives targeting EGFR and STAT3 in oncology.

References

  • Title: Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Natural Product-Inspired Discovery of Naphthoquinone-Furo-Piperidine Derivatives as Novel STAT3 Inhibitors for the Treatment of Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

High-Yield Synthesis of Furo[2,3-c]pyridine-7-methanamine: A Guide to Catalyst Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals

Abstract: The Furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, most notably in the development of HIV-1 protease inhibitors.[1] The synthesis of specifically functionalized derivatives, such as Furo[2,3-c]pyridine-7-methanamine, presents a significant challenge requiring a multi-step approach where catalyst selection is paramount for achieving high yields and purity. This guide provides a comprehensive overview of a robust, catalyst-driven synthetic strategy, breaking down the process into the construction of a key halo-intermediate followed by a palladium-catalyzed cyanation and subsequent catalytic reduction. We offer detailed, field-tested protocols, mechanistic insights into catalyst function, and data-driven recommendations to empower researchers in medicinal chemistry and drug development.

Strategic Overview: A Retrosynthetic Approach

A direct, single-step synthesis of Furo[2,3-c]pyridine-7-methanamine is not currently established. Therefore, a logical and efficient retrosynthetic analysis reveals a multi-step pathway that leverages powerful and well-understood catalytic transformations. The strategy hinges on creating a functionalized Furo[2,3-c]pyridine core that can be elaborated to the desired methanamine sidechain. Our proposed disconnection pathway is outlined below.

G cluster_reactions Product Furo[2,3-c]pyridine-7-methanamine (Target Molecule) Nitrile 7-Cyano-Furo[2,3-c]pyridine (Key Intermediate) Product->Nitrile Catalytic Reduction Halide 7-Halo-Furo[2,3-c]pyridine (Precursor) Nitrile->Halide Pd-Catalyzed Cyanation Pyridine 3,4-Dihalopyridine (Starting Material) Halide->Pyridine Pd/Cu-Catalyzed Sonogashira Coupling & Annulation Alkyne Protected Propargyl Alcohol (Starting Material) Halide->Alkyne Pd/Cu-Catalyzed Sonogashira Coupling & Annulation Catalytic\n Reduction Catalytic Reduction Pd-Catalyzed\n Cyanation Pd-Catalyzed Cyanation Pd/Cu-Catalyzed Sonogashira\n Coupling & Annulation Pd/Cu-Catalyzed Sonogashira Coupling & Annulation

Figure 1: Retrosynthetic analysis for Furo[2,3-c]pyridine-7-methanamine.

This strategy offers significant advantages:

  • Modularity: It allows for the synthesis of various derivatives by changing the alkyne partner or the final nucleophile.

  • Catalyst Control: Each step relies on a specific class of catalysts, allowing for fine-tuning of reaction conditions to maximize yield and minimize side products.

  • Robust Precursors: It begins with readily available pyridine and alkyne starting materials.

Part I: Synthesis of the 7-Halo-Furo[2,3-c]pyridine Core

The construction of the fused bicyclic system is most effectively achieved through a cascade reaction involving a Sonogashira cross-coupling followed by an intramolecular cyclization (annulation). This one-pot approach is highly efficient.[2][3] The choice of a 3,4-dihalopyridine is strategic; the higher reactivity of the halogen at the 4-position (para to the nitrogen) typically drives the initial Sonogashira coupling, leaving the 3-position halogen available for subsequent transformations.

Catalytic System:

  • Palladium Catalyst: Palladium complexes such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) are effective.[2] The palladium catalyst is the primary actor, forming the C-C bond between the pyridine ring and the alkyne.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[4][5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[2][5]

This protocol details the synthesis of a key precursor via a Sonogashira coupling and annulation cascade.

Materials:

  • 3,4-Dichloropyridine

  • 2-Propyn-1-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add 3,4-dichloropyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF, followed by triethylamine (2.5 eq).

  • Add 2-propyn-1-ol (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-Chloro-Furo[2,3-c]pyridine.

Causality: The reaction is heated to overcome the activation energy for both the oxidative addition of the palladium catalyst to the C-Cl bond and the subsequent reductive elimination step that forms the final product. The use of a nitrogen atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active species.

Part II: Introduction of the Methanamine Precursor via Catalysis

With the 7-chloro precursor in hand, the next critical step is the introduction of a nitrogen-containing functional group. A direct Buchwald-Hartwig amination to install a -CH₂NH₂ group is challenging. A more reliable and higher-yielding two-step approach involves a palladium-catalyzed cyanation followed by the catalytic reduction of the resulting nitrile.

This transformation replaces the chloro group with a cyano group, which serves as a stable and versatile precursor to the methanamine.

Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields in the cyanation of heteroaryl chlorides.

Figure 2: Workflow for the Pd-catalyzed cyanation step.

Catalyst SystemLigandTypical Yield (%)Key Advantages & Considerations
Pd₂(dba)₃ dppf85-95%Gold Standard: Broad substrate scope, highly reliable for heteroaryl chlorides. Can be sensitive to air and moisture.
Pd(OAc)₂ XPhos80-90%Bulky Ligand: Excellent for sterically hindered substrates. Often shows high turnover numbers.
PdCl₂(dppf) (Internal)80-90%Pre-catalyst: Air-stable and easy to handle, forms the active Pd(0) species in situ.

Table 1: Comparison of Catalyst Systems for Cyanation of Heteroaryl Chlorides.

Materials:

  • 7-Chloro-Furo[2,3-c]pyridine (from Protocol 1)

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox or under a strict nitrogen atmosphere, add 7-Chloro-Furo[2,3-c]pyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.01 eq), and dppf (0.02 eq) to a dry Schlenk flask.

  • Add anhydrous DMF and degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture to 120 °C and stir for 6-10 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (hexane/ethyl acetate) to yield Furo[2,3-c]pyridine-7-carbonitrile.

Causality: The dppf ligand is crucial. Its wide "bite angle" stabilizes the palladium center and promotes the reductive elimination step that forms the C-CN bond, which is often the rate-limiting step in the catalytic cycle. Zn(CN)₂ is used as the cyanide source as it is less toxic and less basic than alternatives like KCN or NaCN.

The final step is the reduction of the cyano group to the primary amine. Catalytic hydrogenation is the cleanest and most efficient method for this transformation.

Catalyst Selection: The choice of reduction catalyst determines the reaction conditions (pressure, temperature) and selectivity.

CatalystHydrogen PressureTypical Yield (%)Key Advantages & Considerations
Raney Nickel 50-100 psi90-98%Highly active and cost-effective. Requires careful handling as it is pyrophoric. Often used with ammonia to prevent side reactions.
Pd/C (10%) 50 psi85-95%A versatile and common hydrogenation catalyst. Can sometimes lead to over-reduction or dehalogenation if other sensitive groups are present.
Rh/Al₂O₃ 50-100 psi>95%Rhodium catalysts are highly efficient for nitrile reduction and are often more selective than palladium.

Table 2: Comparison of Catalysts for Nitrile Reduction.

Materials:

  • Furo[2,3-c]pyridine-7-carbonitrile (from Protocol 2)

  • Raney Nickel (50% slurry in water)

  • Ammoniacal Ethanol (or Methanol with NH₃ gas)

  • Hydrogen gas source

Procedure:

  • To a high-pressure hydrogenation vessel, add Furo[2,3-c]pyridine-7-carbonitrile (1.0 eq) dissolved in ammoniacal ethanol.

  • Carefully add Raney Nickel (approx. 10-20% by weight of the nitrile), which has been washed several times with ethanol.

    • Safety Note: Handle Raney Nickel in a fume hood and keep it wet with solvent at all times to prevent ignition.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the mixture vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Furo[2,3-c]pyridine-7-methanamine.

  • The product can be further purified by crystallization or by conversion to a salt (e.g., hydrochloride) if necessary.

Causality: The reaction is performed in an ammoniacal solvent to suppress the formation of secondary amine side products. The high pressure of hydrogen ensures a sufficient concentration of active hydrogen species on the surface of the Raney Nickel catalyst, driving the reduction to completion.

Summary and Outlook

The synthesis of Furo[2,3-c]pyridine-7-methanamine is a prime example of modern catalyst-driven organic synthesis. By breaking the problem down into manageable steps—core formation, cyanation, and reduction—we can deploy highly specialized and efficient catalytic systems for each transformation. The Sonogashira/annulation cascade provides rapid access to the heterocyclic core, while the Pd/dppf-catalyzed cyanation and subsequent Raney Nickel-catalyzed hydrogenation offer a reliable and high-yield route to the target molecule. This strategic approach provides the flexibility and efficiency required for the demanding environment of drug discovery and development.

References

  • ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. (URL: [Link])

  • Synthesis of furo[2,3-c]pyridine derivatives. (URL: [Link])

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, Vol. 83, No. 8, 2011. (URL: [Link])

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. (URL: [Link])

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr) Ph2 Pd(cin)Cl at Room Temperature. ACS Publications. (URL: [Link])

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. (URL: [Link])

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. (URL: [Link])

  • Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ACS Publications. (URL: [Link])

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation | Organic Letters. ACS Publications. (URL: [Link])

  • Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances. (URL: [Link])

  • Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Bentham Science. (URL: [Link])

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. (URL: [Link])

Sources

Application Notes & Protocols: Furo[2,3-c]pyridine-7-methanamine in the Development of TAK1 Kinase Inhibitors and PROTACs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology/Immunology Drug Development Professionals.

Introduction & Mechanistic Rationale

Furo[2,3-c]pyridine-7-methanamine (CAS: 193750-83-3) has emerged as a highly versatile, privileged bicyclic scaffold in modern medicinal chemistry. Its rigid, planar structure mimics the purine ring of adenosine triphosphate (ATP), making it an exceptional pharmacophore for designing ATP-competitive kinase inhibitors.

Specifically, derivatives of 7-aminofuro[2,3-c]pyridines have been successfully optimized into highly potent and selective inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1, or MAP3K7) . TAK1 is a master regulatory kinase that mediates signaling cascades for TNF-α, IL-1, and Toll-like receptors. By phosphorylating the IKK complex and MAPKKs, TAK1 drives NF-κB and AP-1 activation, promoting tumor survival and severe inflammatory responses.

The Causality of Scaffold Selection

The selection of the Furo[2,3-c]pyridine-7-methanamine core is driven by precise structural biology:

  • Hinge Region Anchoring: The furo[2,3-c]pyridine core occupies the adenine-binding pocket. When the 7-methanamine group is functionalized (e.g., into an amide), the resulting nitrogen and carbonyl groups establish critical, high-affinity hydrogen bonds with the backbone NH of Ala107 and the carbonyl of Glu105 in the TAK1 hinge region .

  • Solvent-Exposed Vectoring: The 7-position geometry directs the methanamine linker straight toward the solvent channel. This allows medicinal chemists to attach bulky pharmacokinetic-modifying groups or E3 ligase linkers (for PROTACs) without causing steric clashes inside the kinase domain.

TAK1_Pathway Stimuli Pro-inflammatory Cytokines Receptors Receptor Complexes Stimuli->Receptors TAK1 TAK1 (MAP3K7) Node Receptors->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKKs (MKK3/4/6) TAK1->MAPK Inhibitor Furo[2,3-c]pyridine Derivatives Inhibitor->TAK1 ATP-competitive Inhibition NFkB NF-κB Pathway IKK->NFkB AP1 AP-1 Pathway MAPK->AP1 Outcome Tumor Survival & Inflammation NFkB->Outcome AP1->Outcome

Figure 1: TAK1 signaling pathway and the intervention node for Furo[2,3-c]pyridine derivatives.

Synthetic Protocol: Amide Functionalization

To generate a library of TAK1 inhibitors, the primary amine of Furo[2,3-c]pyridine-7-methanamine is coupled with diverse carboxylic acids. We employ HATU as the coupling reagent. Causality: HATU offers superior kinetics via the formation of a highly reactive O-At ester, which is critical for overcoming the steric hindrance associated with functionalizing bicyclic systems and prevents epimerization of chiral side chains.

Materials
  • Furo[2,3-c]pyridine-7-methanamine (1.0 eq)

  • Substituted carboxylic acid (e.g., 3-fluorobenzoic acid) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology (Self-Validating)
  • Activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

  • Coupling: Add Furo[2,3-c]pyridine-7-methanamine (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint (Reaction Monitoring): Pull a 5 µL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS. Self-Validation: The reaction is deemed complete only when the starting material mass ( [M+H]+=149.1 ) is fully consumed and the target amide mass is the dominant peak. If unreacted amine persists, spike the reaction with an additional 0.5 eq of DIPEA.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to aggressively partition residual DMF into the aqueous phase), followed by brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

Biochemical Validation: TAK1 ADP-Glo Kinase Assay

To validate the inhibitory potency ( IC50​ ) of the synthesized derivatives, an ADP-Glo assay is utilized. Causality: Unlike fluorescence-based assays that can be confounded by the autofluorescence of heterocyclic compounds, ADP-Glo measures the generation of ADP via luminescence, providing a universal, high-signal-to-background readout.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant TAK1/TAB1 complex and Myelin Basic Protein (MBP) substrate in Kinase Buffer.

  • Compound Plating: Dispense 100 nL of the Furo[2,3-c]pyridine derivatives (in 100% DMSO) into a 384-well white plate using an acoustic dispenser to create a 10-point dose-response curve.

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature to allow compound-target equilibration. Add 5 µL of ATP (at the apparent Km​ of TAK1, ~10 µM) to initiate the reaction.

  • Incubation: Seal and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal. Read on a microplate reader.

  • Validation Checkpoint (Data Integrity): Calculate the Z'-factor using DMSO (negative control) and 1 µM Takinib (positive control). Self-Validation: A Z'-factor > 0.6 must be achieved to validate assay robustness before calculating the 4-parameter logistic regression for IC50​ values.

Advanced Application: Development of TAK1 PROTACs

Because the 7-methanamine vector points directly toward the solvent channel, it is the ideal anchor point for Proteolysis Targeting Chimeras (PROTACs). By conjugating the Furo[2,3-c]pyridine warhead to a Cereblon (CRBN) or von Hippel-Lindau (VHL) ligand via a PEG or alkyl linker, researchers can transition from simple kinase inhibition to targeted protein degradation . This approach circumvents resistance mechanisms caused by kinase domain mutations or compensatory protein overexpression.

PROTAC_Mechanism Target TAK1 Kinase Proteasome 26S Proteasome Target->Proteasome Degraded Warhead Furo[2,3-c]pyridine Warhead Warhead->Target Binds Linker PEG/Alkyl Linker Warhead->Linker E3Ligand CRBN/VHL Ligand Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Recruits Ub Ubiquitin Chain E3Ligase->Ub Transfers Ub->Target Tags

Figure 2: Mechanism of Action for Furo[2,3-c]pyridine-based TAK1 PROTACs.

Quantitative Data Summary

The structural optimization of the Furo[2,3-c]pyridine scaffold yields significant improvements in both potency and selectivity. Table 1 summarizes representative data demonstrating the superiority of optimized derivatives over early-stage high-throughput screening (HTS) hits.

Table 1: Comparative SAR and Selectivity Profile of TAK1 Inhibitors

Compound Class / DerivativeCore ScaffoldLinker/VectorTAK1 IC50​ (nM)Selectivity Profile (Off-targets)
Initial HTS Hit Furo[2,3-c]pyridineUnsubstituted> 5,000Poor (High p38/JNK cross-reactivity)
Compound 13a 7-aminofuro[2,3-c]pyridineAmide at C7~10High (Spares p38α, IKKβ)
Takinib (Reference) BenzimidazoleN/A~9.5High
PROTAC-11 Furo[2,3-c]pyridinePEG-CRBN at C7 DC50​ < 50 nM*Exceptional (Degradation specific to TAK1)

*Note: DC50​ represents the concentration at which 50% of the target protein is actively degraded by the proteasome.

References

  • Hornberger, K. R., et al. (2013). "Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics." Bioorganic & Medicinal Chemistry Letters, 23(16), 4511-4516. URL:[Link]

  • Hornberger, K. R., et al. (2013). "Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1." Bioorganic & Medicinal Chemistry Letters, 23(16), 4517-4522. URL:[Link]

  • Yin, Y., et al. (2023). "Development of first-in-class PROTAC degraders of TAK1." ChemRxiv. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Furo[2,3-c]pyridine-7-methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Furo[2,3-c]pyridine-7-methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Furo[2,3-c]pyridines are core structures in many biologically active molecules, and the introduction of a methanamine group at the 7-position is a key step for creating diverse compound libraries.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and improve your overall yield and purity.

Overall Synthetic Strategy

The synthesis of Furo[2,3-c]pyridine-7-methanamine is most effectively approached as a multi-stage process. A common and reliable strategy involves three key phases:

  • Construction of the Furo[2,3-c]pyridine Core: Formation of the foundational bicyclic ring system.

  • C7-Position Functionalization: Introduction of a suitable precursor group, typically a cyano group, at the 7-position of the pyridine ring.

  • Final Reduction: Conversion of the cyano group into the target methanamine functionality.

Synthetic_Workflow Start Starting Materials (e.g., N-benzenesulfonyl -piperidin-4-one) Core Stage 1: Furo[2,3-c]pyridine Core Synthesis Start->Core Multi-step [2] Cyano Stage 2: C7-Cyanation (Reissert-Henze Reaction) Core->Cyano N-Oxidation & Cyanation [13] Amine Stage 3: Reduction to 7-Methanamine Cyano->Amine Catalytic Hydrogenation [10] Product Furo[2,3-c]pyridine -7-methanamine Amine->Product

Caption: A three-stage workflow for Furo[2,3-c]pyridine-7-methanamine synthesis.

Part 1: Synthesis of the Furo[2,3-c]pyridine Core

The initial and most critical phase is the efficient construction of the bicyclic furo[2,3-c]pyridine skeleton. Several routes have been reported, with one of the most reliable starting from N-benzenesulfonylpiperidin-4-one.[1]

Frequently Asked Questions (FAQs) - Core Synthesis

Q1: What are the most common starting materials for the furo[2,3-c]pyridine core?

A1: Common starting points include functionalized pyridines or building the pyridine ring onto a furan derivative.[2] A well-documented and scalable approach begins with N-benzenesulfonylpiperidin-4-one, which undergoes a series of transformations including a Wittig reaction, deconjugation, cyclization, and finally aromatization to form the furo[2,3-c]pyridine core.[1]

Q2: My aromatization step to form the final furo[2,3-c]pyridine is low-yielding. Why?

A2: The final aromatization step, often achieved by treating a reduced precursor with a strong base like potassium tert-butoxide (t-BuOK), is highly sensitive to reaction conditions.[1] Incomplete deprotonation or side reactions can lower the yield. Ensure your reagents are anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

Troubleshooting Guide: Core Synthesis
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient Cyclization: The key ring-forming step (e.g., selenolactonization) is not proceeding efficiently. 2. Decomposition: Starting materials or intermediates are sensitive to the reaction conditions (e.g., strong acids or heat). 3. Poor Aromatization: The final elimination step to form the aromatic furan ring is incomplete.1. Optimize Cyclization: Verify the purity of your reagents (e.g., PhSeCl). Ensure reaction times and temperatures are optimal. An alternative is an iodocyclization, though yields may be lower.[1] 2. Milder Conditions: If decomposition is suspected, try lowering the reaction temperature or using milder reagents where possible. 3. Aromatization Conditions: Ensure the base (e.g., t-BuOK) is fresh and the solvent (e.g., THF) is anhydrous. Increase reaction time or slightly elevate the temperature if the reaction stalls.[1]
Formation of Multiple Isomers Lack of Regioselectivity: If using an unsymmetrical starting material, cyclization can occur at different positions.Use a Stepwise Approach: Instead of a one-pot reaction, isolating and purifying key intermediates can provide better control over the regioselectivity of each step.
Difficult Product Purification Similar Polarity: The desired product may have a similar polarity to byproducts or remaining starting material, making chromatographic separation difficult. Tailing on Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with acidic silica gel, causing tailing.Optimize Chromatography: Screen different solvent systems (e.g., Ethyl Acetate/Hexane, DCM/Methanol). Neutralize Column: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to suppress tailing and improve peak shape.
Experimental Protocol: Synthesis of Furo[2,3-c]pyridine from N-benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine (6)

This protocol details the final aromatization step, a common point for yield loss. The synthesis of precursor 6 is described by Chang and Tai.[1]

  • Preparation: Add the reduced furo[2,3-c]pyridine precursor 6 (1 equivalent) to a dry round-bottom flask containing anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add potassium tert-butoxide (t-BuOK) (2.5 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at reflux for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and quench with water. Concentrate the solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure Furo[2,3-c]pyridine.[1]

Part 2: C7-Position Cyanation via Reissert-Henze Reaction

With the core synthesized, the next critical step is functionalization at the C7 position. The pyridine ring is generally electron-deficient, making direct electrophilic substitution challenging. A highly effective method is the cyanation of the corresponding N-oxide, known as the Reissert-Henze reaction.[3]

Cyanation_Mechanism cluster_0 Reissert-Henze Reaction Core Furo[2,3-c]pyridine N_Oxide Furo[2,3-c]pyridine N-Oxide Core->N_Oxide mCPBA Activated Activated Intermediate (e.g., Benzoyl Adduct) N_Oxide->Activated Benzoyl Chloride Cyano_Product 7-Cyano-furo[2,3-c]pyridine Activated->Cyano_Product TMSCN (Nucleophilic Attack)

Caption: Key steps in the C7-cyanation of the Furo[2,3-c]pyridine core.

Troubleshooting Guide: C7-Cyanation
Problem Potential Cause(s) Suggested Solution(s)
Incomplete N-Oxide Formation Inactive Oxidizing Agent: The oxidizing agent (e.g., m-CPBA) may have degraded.Use Fresh Reagent: Ensure your m-CPBA is fresh and has been stored properly. Use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
Low Yield in Cyanation Step 1. Inefficient Activation: The N-oxide is not being effectively activated by the acylating agent (e.g., benzoyl chloride). 2. Moisture: The cyanide source (e.g., Trimethylsilyl cyanide - TMSCN) is sensitive to moisture and can be hydrolyzed.1. Reagent Check: Use freshly distilled benzoyl chloride. Ensure anhydrous reaction conditions. 2. Anhydrous Conditions: Perform the reaction under a strict inert atmosphere. Use anhydrous solvents and handle TMSCN with care. An alternative method involves using trimethylsilyl cyanide and triethylamine in acetonitrile.[3]
Formation of Side Products Competing Reactions: The activated intermediate can undergo other reactions if the cyanide nucleophile is not readily available or if the temperature is too high.Control Temperature: Add reagents slowly at a low temperature (e.g., 0 °C) to control the reaction exotherm and minimize side reactions. Ensure TMSCN is added promptly after the activation step.
Experimental Protocol: Synthesis of 7-Cyano-furo[2,3-c]pyridine

This protocol is adapted from the general procedure for cyanation of furopyridine N-oxides.[3]

  • N-Oxidation: Dissolve Furo[2,3-c]pyridine (1 equivalent) in a suitable solvent like Dichloromethane (DCM). Cool the solution to 0 °C and add m-CPBA (1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Purify the N-oxide intermediate.

  • Cyanation Setup: To a new dry flask under an inert atmosphere, add the purified Furo[2,3-c]pyridine N-oxide (1 equivalent) and anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C. Add benzoyl chloride (1.2 equivalents) dropwise, followed by the slow addition of Trimethylsilyl cyanide (TMSCN) (1.5 equivalents).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer, and concentrate. Purify the crude material via flash column chromatography to yield 7-Cyano-furo[2,3-c]pyridine.

Part 3: Reduction to Furo[2,3-c]pyridine-7-methanamine

The final step is the reduction of the nitrile (cyano) group to the primary amine. This transformation is well-established and can be achieved with high efficiency using several methods.

Frequently Asked Questions (FAQs) - Reduction

Q1: What are the best methods for reducing the 7-cyano group?

A1: The two most common and effective methods are:

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C), Raney Nickel, or Platinum Oxide under a hydrogen atmosphere. This method is often clean and high-yielding.

  • Chemical Reduction: Using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). These are powerful but require careful handling and anhydrous conditions.

Electrochemical reduction is also a viable, though less common, alternative that can offer high yields.[4]

Q2: My catalytic hydrogenation is very slow or stalls completely. What's wrong?

A2: This is a classic case of catalyst poisoning. The nitrogen atom in the pyridine ring can coordinate to the metal surface of the catalyst, inhibiting its activity. The presence of sulfur or halogen impurities can also poison the catalyst.

Troubleshooting Guide: Final Reduction
Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reduction / Stalled Reaction 1. Catalyst Poisoning: The pyridine nitrogen is deactivating the hydrogenation catalyst (e.g., Pd/C). 2. Inactive Catalyst: The catalyst is old or has been improperly handled. 3. Insufficient Hydrogen Pressure: The pressure is too low for the reaction to proceed efficiently.1. Acidic Additive: Add an acid (e.g., HCl or Acetic Acid) to the reaction mixture. This protonates the pyridine nitrogen, preventing it from binding to and poisoning the catalyst. 2. Use Fresh Catalyst: Always use fresh, high-quality catalyst. 3. Increase Pressure: Increase the hydrogen pressure according to the specifications of your hydrogenation apparatus.
Formation of Side Products (e.g., over-reduction) Harsh Conditions: Using overly aggressive reducing agents (like LiAlH₄ at high temperatures) or prolonged reaction times can lead to the reduction of the furan or pyridine ring.Optimize Conditions: Monitor the reaction closely by TLC or LC-MS. For catalytic hydrogenation, use moderate pressure and temperature. For chemical reduction, use lower temperatures (e.g., 0 °C to RT) and quench the reaction as soon as the starting material is consumed.
Difficult Amine Purification Polarity: The final amine product is highly polar and may be water-soluble or streak on silica gel.Aqueous Work-up: After reaction, perform a careful acid-base extraction. Extract the product into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and re-extract the amine product into an organic solvent. Chromatography: Use a basic-treated silica gel or add triethylamine to the eluent. Reverse-phase chromatography can also be an effective alternative.
Experimental Protocol: Catalytic Hydrogenation of 7-Cyano-furo[2,3-c]pyridine

This protocol uses a standard catalytic hydrogenation approach.

  • Setup: In a hydrogenation vessel, dissolve 7-Cyano-furo[2,3-c]pyridine (1 equivalent) in a suitable solvent like Methanol or Ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight).

  • Acidification: Add concentrated Hydrochloric Acid (HCl) (1.1 equivalents) to the mixture.

  • Hydrogenation: Place the vessel on a hydrogenation apparatus (e.g., Parr shaker). Purge the system with Nitrogen, then with Hydrogen. Pressurize the vessel with Hydrogen (e.g., 50 psi) and begin agitation.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., 1M NaOH), and extract with an organic solvent like DCM or Ethyl Acetate. Dry and concentrate to yield the final product.

References

  • ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ResearchGate. Available at: [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. Available at: [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Novel Alkyl Amide Functionalized Trifluoromethyl Substituted Furo/thieno Pyridine Derivatives: Their Anticancer Activity and CoMFA and CoMSIA Studies. ResearchGate. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

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  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Royal Society of Chemistry. Available at: [Link]

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  • Electrochemical reductions of cyanopyridine bases. Google Patents.
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. Available at: [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available at: [Link]

  • Furopyridines. XXI. Synthesis of cyano derivatives of furo‐[2,3‐b]‐, ‐[2,3‐c]‐ and ‐[3,2‐c]pyridine and their conversion to derivatives having another carbon‐substituent. Scite.ai. Available at: [Link]

  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. National Center for Biotechnology Information. Available at: [Link]

  • Furo[2,3-c]pyridine | C7H5NO | CID 12826108. PubChem. Available at: [Link]

  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. National Center for Biotechnology Information. Available at: [Link]

Sources

Preventing degradation of Furo[2,3-c]pyridine-7-methanamine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for Furo[2,3-c]pyridine-7-methanamine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this key building block. Our goal is to provide you with in-depth, field-proven insights to prevent its degradation during storage and handling, ensuring the integrity and reproducibility of your experiments.

Introduction: Understanding the Instability of Furo[2,3-c]pyridine-7-methanamine

Furo[2,3-c]pyridine-7-methanamine is a valuable heterocyclic compound, frequently employed in the synthesis of biologically active molecules, including potent enzyme inhibitors.[1] Its structure, however, contains two key functional groups that are susceptible to degradation: an electron-rich furopyridine core and a primary benzylic amine. Understanding the inherent reactivity of these moieties is the first step toward effective stabilization.

The primary amine is a nucleophilic site prone to oxidation and reaction with atmospheric components like carbon dioxide. The furan ring, an integral part of the core structure, is notably susceptible to acid-catalyzed ring-opening .[2][3][4][5][6] This guide will address these potential degradation pathways and provide robust protocols to mitigate them.

Troubleshooting Guide & FAQs

This section addresses common issues observed by users and provides a logical framework for troubleshooting based on scientific principles.

Q1: I've noticed my solid sample of Furo[2,3-c]pyridine-7-methanamine has developed a yellowish or brownish tint over time. What's happening?

A1: A color change in the solid material is a common indicator of degradation, most likely due to slow oxidation of the primary amine. Primary and secondary amines are particularly susceptible to oxidation when exposed to atmospheric oxygen.[7][] This process can be accelerated by exposure to light and trace metal impurities.

  • Causality: The lone pair of electrons on the nitrogen atom of the primary amine can be abstracted by oxygen, initiating a free-radical chain reaction that leads to the formation of colored impurities.

  • Immediate Action: Analyze a sample of the discolored material by HPLC-MS to assess its purity against a reference standard. If significant degradation is confirmed, the batch may be compromised.

  • Preventative Strategy: Always store the compound under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

Q2: My compound shows a new, significant impurity peak in the HPLC analysis after being stored as a solution in methanol for a week. What could be the cause?

A2: The appearance of a new peak suggests degradation in solution. Besides oxidation, which can still occur, two other possibilities are high on the list:

  • Reaction with Solvent Impurities: Some grades of methanol can contain trace acidic impurities, which could catalyze the degradation of the acid-sensitive furan ring.

  • Photodegradation: If the solution was not protected from light, photodegradation could occur. Aromatic amines are known to be sensitive to UV light, which can induce degradation.[9][10]

  • Troubleshooting Workflow:

    • Check the pH: If possible, check the pH of your methanol stock.

    • LC-MS Analysis: Use High-Resolution Mass Spectrometry (HRMS) to get an accurate mass of the impurity peak. An increase in mass corresponding to the addition of water or methanol fragments could suggest solvent-mediated degradation. A complex mixture of peaks might indicate polymerization resulting from furan ring-opening.

    • Run a Control: Prepare a fresh solution in high-purity, anhydrous, neutral methanol and store it in an amber vial in the dark. Analyze it after a few days to see if the impurity reappears.

Q3: I experienced a significant loss of yield after an aqueous acidic workup during my synthesis. Is the compound unstable to acid?

A3: Yes, this is a critical handling parameter. The furo[2,3-c]pyridine core is based on a furan ring, which is highly susceptible to acid-catalyzed hydrolysis and ring-opening.[2][3][4][5][6] Prolonged exposure to even moderately acidic conditions (pH < 5) can lead to cleavage of the furan ring, forming dicarbonyl compounds and subsequent polymers.

  • Mechanism: The process is initiated by the protonation of the furan ring, making it highly electrophilic and susceptible to nucleophilic attack by water.[2][4][5]

  • Solution: During synthetic workups, avoid strong acidic washes. If an acid wash is necessary to remove basic impurities, use a milder, buffered solution (e.g., a phosphate buffer at pH 6-7) and minimize the contact time. Always perform extractions promptly after quenching a reaction. For purification via column chromatography, using silica gel treated with a small amount of a neutralizer like triethylamine (~0.1-1% in the eluent) can prevent on-column degradation.

Q4: My NMR spectrum shows broadened peaks, and the purity by HPLC seems to be decreasing slowly even when stored as a solid in a sealed vial. What is the likely cause?

A4: This observation may be due to the reaction of the primary amine with atmospheric carbon dioxide (CO₂). Primary amines can reversibly react with CO₂ to form carbamate salts.[11][12][13]

  • Causality: The amine acts as a nucleophile, attacking the carbon of CO₂. A second molecule of the amine can then act as a base to deprotonate the zwitterionic intermediate, forming the ammonium carbamate salt.

  • Impact: While this is often a reversible process, the formation of the carbamate salt introduces an impurity that can affect analytical results and potentially the reactivity of the compound in subsequent steps. The presence of this salt can lead to broadened NMR signals and may appear as a separate peak in HPLC analysis.

  • Preventative Strategy: Store the solid compound under a dry, inert atmosphere (Nitrogen or Argon) in a tightly sealed container to minimize exposure to both moisture and CO₂. If you suspect carbamate formation, dissolving the sample in a slightly acidic solution (being mindful of the furan ring's sensitivity) and then re-isolating it might reverse the process, though this is not a recommended routine procedure. The best approach is prevention.

Recommended Storage Conditions

To ensure the long-term stability of Furo[2,3-c]pyridine-7-methanamine, adherence to the following storage protocol is critical.

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of all potential degradation reactions (oxidation, hydrolysis).
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation of the primary amine and reaction with atmospheric CO₂.[7][][11]
Light Amber vial or protected from lightPrevents light-induced photodegradation of the aromatic amine moiety.[9][10]
Container Tightly sealed, airtight containerPrevents ingress of atmospheric oxygen, moisture, and CO₂.
Form SolidStorage in solution is not recommended for long periods due to increased molecular mobility and potential interactions with solvent impurities.
pH (if in solution) Neutral (pH 7.0 - 7.5)The furan ring is highly sensitive to acid.[2][3][4] While more stable at basic pH, strong bases should also be avoided.

Visualizing Degradation Pathways & Troubleshooting

The following diagrams illustrate the primary degradation mechanisms and the logical flow for troubleshooting stability issues.

cluster_pathways Potential Degradation Pathways cluster_factors Initiating Stress Factors CPD Furo[2,3-c]pyridine-7-methanamine Oxidation Oxidative Degradation (Amine Moiety) CPD->Oxidation Hydrolysis Acid-Catalyzed Hydrolysis (Furan Ring Opening) CPD->Hydrolysis Photo Photodegradation (Aromatic System) CPD->Photo Carbamate Carbamate Formation (Amine + CO2) CPD->Carbamate O2 Atmospheric Oxygen (O₂) O2->Oxidation initiates Acid Acidic Conditions (H⁺) Acid->Hydrolysis catalyzes Light UV Light Exposure Light->Photo induces CO2 Carbon Dioxide (CO₂) CO2->Carbamate reacts with

Caption: Key degradation pathways for Furo[2,3-c]pyridine-7-methanamine.

Start Degradation Observed (e.g., Color Change, New HPLC Peak) CheckStorage Review Storage Conditions (Temp, Atmosphere, Light) Start->CheckStorage CheckHandling Review Experimental/Workup Conditions (pH, Solvents) Start->CheckHandling Analysis Analyze by HPLC-MS/HRMS to Identify Degradants CheckStorage->Analysis CheckHandling->Analysis Cause1 Probable Cause: Oxidation / Photodegradation Analysis->Cause1 Cause2 Probable Cause: Acid-Catalyzed Hydrolysis Analysis->Cause2 Cause3 Probable Cause: CO₂ Adduct (Carbamate) Analysis->Cause3 Solution1 Solution: Store under inert gas (Ar/N₂) Protect from light Cause1->Solution1 Solution2 Solution: Avoid acidic conditions (pH < 6) Use buffered solutions/neutral silica Cause2->Solution2 Solution3 Solution: Store under dry, inert gas (Ar/N₂) in tightly sealed container Cause3->Solution3

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: Purity Assessment via HPLC-MS

A robust, stability-indicating analytical method is essential for monitoring the purity of Furo[2,3-c]pyridine-7-methanamine. A reversed-phase HPLC method coupled with mass spectrometry is highly effective.[14]

Objective: To quantify the purity of Furo[2,3-c]pyridine-7-methanamine and detect potential degradation products.

Instrumentation & Materials:

  • HPLC system with a UV detector and a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile/Water.

  • Furo[2,3-c]pyridine-7-methanamine sample.

  • Reference standard of known purity.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the Furo[2,3-c]pyridine-7-methanamine sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Prepare a similar solution of the reference standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Mass Spectrometry Conditions (Example for ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Selected Ion Monitoring (SIM): Monitor the [M+H]⁺ ion for Furo[2,3-c]pyridine-7-methanamine.

    • Tune the source parameters (e.g., capillary voltage, cone voltage, source temperature) to optimize the signal for the compound.

  • Data Analysis:

    • Integrate the peak corresponding to the parent compound and all impurity peaks in the UV chromatogram.

    • Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

    • Examine the mass spectrum of any impurity peaks to gain structural insights. Look for masses corresponding to oxidation (+16 Da), hydrolysis products, or dimers.

This self-validating protocol, when run with a reference standard, allows for the confident assessment of compound integrity and serves as a powerful tool in any forced degradation study.

References

  • Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY Ag-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society. Available at: [Link]

  • Climate, S. (2026). Amine Degradation. Sustainability Directory. Available at: [Link]

  • Mirkhan, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. Available at: [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, Vol. 83, No. 8. Available at: [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available at: [Link]

  • PubChem. (n.d.). Furo(3,2-b)pyridine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. Available at: [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Didas, S. A., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. Accounts of Chemical Research. Available at: [Link]

  • Chen, T., et al. (2021). Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. Chemical Science. Available at: [Link]

  • ResearchGate. (2016). Reaction of primary amines with CO 2 in the presence of a strong nonnucleophilic base. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Liang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]

  • Turesky, R. J., et al. (2004). Rapid Biomonitoring of Heterocyclic Aromatic Amines in Human Urine by Tandem Solvent Solid Phase Extraction Liquid Chromatography Electrospray Ionization Mass Spectrometry. Chemical Research in Toxicology. Available at: [Link]

  • Manenti, S., et al. (1997). Analysis of heterocyclic aromatic amines in wine by high-performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. ResearchGate. Available at: [Link]

  • Scite.ai. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. Available at: [Link]

Sources

Technical Support Center: Optimizing Purification of Furo[2,3-c]pyridine-7-methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation of highly polar, basic heterocycles. Furo[2,3-c]pyridine-7-methanamine is a classic "problem child" in flash chromatography. It features a fused furo-pyridine core and a primary methanamine group. This dual-basic architecture makes it highly susceptible to severe acid-base interactions with the Brønsted acidic silanol groups present on standard bare silica[1].

If you are experiencing irreversible adsorption, severe peak tailing, or poor resolution from synthetic byproducts, this guide will provide field-proven, self-validating protocols to rescue your purification.

Part 1: Diagnostic Decision Matrix

Before committing your entire crude mixture to a column, it is critical to diagnose the specific solute-sorbent interactions at play. Use the following workflow to determine the optimal chromatographic strategy based on your initial observations.

PurificationWorkflow N1 Crude Furo[2,3-c]pyridine-7-methanamine N2 TLC on Bare Silica (DCM/MeOH) N1->N2 N3 Severe Tailing / R_f < 0.1? N2->N3 N4 Add 1-2% TEA or NH4OH to Mobile Phase N3->N4 Yes N6 Standard Silica Flash (DCM/MeOH/NH4OH) N3->N6 No N5 TLC Improved & Resolved? N4->N5 N5->N6 Yes N7 Switch to Amine-Modified Silica (KP-NH) N5->N7 No, still streaks N8 Reversed-Phase C18 (H2O/MeCN + 0.1% TEA) N7->N8 Co-elution issues

Diagnostic workflow for selecting the optimal flash chromatography strategy for polar amines.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does Furo[2,3-c]pyridine-7-methanamine streak across my entire TLC plate and fail to elute on a standard silica flash column? A1: The root cause is the inherent acidity of bare silica gel. Silica acts as a proton donor, while the primary amine and pyridine nitrogen in your target molecule are highly basic. This creates a strong acid-base attraction that dominates the mass-transfer kinetics[1]. To counteract this, you must neutralize the silica surface by incorporating a competing base (like 1-2% Triethylamine or ammonium hydroxide) into your mobile phase[2].

Q2: I added 1% TEA to my DCM/MeOH gradient, but I am still getting poor recovery and co-elution with des-amino impurities. What is the next step? A2: When a competing amine modifier is insufficient, it indicates that the displacement effects of the polar modifiers (MeOH and TEA) are causing your impurities to co-elute with the target[3]. The field-proven solution is to switch to an amine-functionalized silica stationary phase [4]. By permanently bonding an organic amine to the silica surface, the acidic silanols are masked. This eliminates the need for aggressive mobile phase modifiers and allows you to use simpler, high-resolution gradients like Hexane/Ethyl Acetate[1].

Q3: Can I use reversed-phase (C18) flash chromatography for this highly polar amine? A3: Yes, but with a critical caveat regarding pH. In standard acidic reversed-phase conditions (e.g., 0.1% TFA), the amine becomes protonated and highly polar, causing it to elute in the void volume. To achieve retention and separation on a C18 column, the mobile phase pH must be alkaline. Adding a volatile base like 0.1% TEA ensures the molecule remains in its neutral, free-base form, significantly increasing its lipophilicity and retention on the stationary phase[5].

RPMechanism A Protonated Amine (Low pH, Polar) B Add 0.1% TEA to Mobile Phase A->B Deprotonation C Free Base Amine (High pH, Lipophilic) B->C D Retained on C18 Stationary Phase C->D Hydrophobic Interaction

Mechanism of pH-driven retention for basic amines in reversed-phase chromatography.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol includes a self-validation step to confirm the system is operating correctly before loading your valuable synthetic intermediate.

Protocol A: Normal-Phase Purification using Amine-Modified Silica

Causality: Amine-modified silica improves solute-sorbent mass transfer kinetics by preventing secondary interactions with silanols, allowing for predictable TLC-to-flash translation[1].

  • Stationary Phase Selection: Select a pre-packed amine-functionalized silica cartridge (e.g., KP-NH) scaled to your crude mass (typically 10-20x crude weight)[3].

  • Mobile Phase Preparation: Prepare a binary gradient system of Hexane (Solvent A) and Ethyl Acetate (Solvent B). Crucial: Do not add TEA or NH4OH to this system.[4].

  • System Equilibration & Validation: Flush the column with 3-5 column volumes (CV) of 100% Hexane. Self-Validation: Run a rapid blank gradient (0-100% B) and monitor the baseline at 254 nm (pyridine absorbance) to ensure no ghost peaks or column bleed occur.

  • Sample Loading: Dissolve the crude Furo[2,3-c]pyridine-7-methanamine in a minimum volume of DCM, or load via dry-loading onto a small amount of Celite.

  • Elution Profile: Run a shallow gradient from 10% B to 100% B over 12-15 CV. The target amine will typically elute with sharp peak symmetry between 40-60% B.

  • Fraction Analysis: Confirm purity via LC-MS or TLC (using amine-modified TLC plates).

Protocol B: Reversed-Phase (C18) Purification of the Free Base

Causality: Elevating the pH of the mobile phase suppresses the ionization of the primary amine, increasing its hydrophobicity and enabling separation from highly polar synthetic byproducts[5].

  • Stationary Phase Selection: Use a high-carbon-load C18-functionalized silica column[4].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Triethylamine (TEA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Triethylamine (TEA)[5].

  • System Equilibration: Equilibrate the column with 5 CV of 5% B. Self-Validation: Check the effluent pH with indicator paper to confirm it is alkaline (pH > 9) before loading.

  • Sample Loading: Dissolve the crude mixture in the starting mobile phase (or a small amount of DMSO if solubility is poor).

  • Elution Profile: Execute a gradient from 5% B to 60% B over 15 CV.

  • Post-Purification Recovery: Pool the pure fractions. Because TEA is volatile, it can be removed alongside the water/acetonitrile during lyophilization or careful rotary evaporation, yielding the free base[4].

Part 4: Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics when applying different chromatographic strategies to the purification of Furo[2,3-c]pyridine-7-methanamine.

Chromatographic StrategyStationary PhaseRecommended Mobile PhaseModifier Required?Typical Recovery (%)Peak Symmetry (Tailing Factor)Resolution of Polar Impurities
Standard Normal-Phase Bare Silica GelDCM / MeOHYes (1-2% NH₄OH or TEA)40 - 60%> 2.5 (Severe Tailing)Poor (Co-elution common)
Modified Normal-Phase Amine-Silica (KP-NH)Hexane / Ethyl AcetateNo85 - 95%1.0 - 1.2 (Excellent)High
Alkaline Reversed-Phase C18 SilicaWater / AcetonitrileYes (0.1% TEA)90 - 98%1.1 - 1.3 (Excellent)Very High

Note: Recovery percentages are generalized based on standard basic amine behavior on silica matrices[2][5].

References
  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. 1

  • Successful flash chromatography - Biotage. 2

  • Technical Support Center: Purifying Basic Amines via Column Chromatography - Benchchem.4

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. 5

  • Is there an easy way to purify organic amines? - Biotage. 3

Sources

Resolving HPLC baseline noise with Furo[2,3-c]pyridine-7-methanamine samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Furo[2,3-c]pyridine-7-methanamine and related compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during HPLC analysis, with a specific focus on resolving baseline noise. Our approach is rooted in fundamental chromatographic principles and extensive field experience to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding HPLC baseline noise when analyzing Furo[2,3-c]pyridine-7-methanamine samples.

Q1: We are observing significant baseline noise in our HPLC analysis of Furo[2,3-c]pyridine-7-methanamine. What are the most common culprits?

A1: Baseline noise in HPLC can be broadly categorized into high-frequency noise, low-frequency drift, and sporadic spikes. For a basic compound like Furo[2,3-c]pyridine-7-methanamine, common causes include:

  • Mobile Phase Issues: Improperly prepared or degassed mobile phases, low-quality solvents, or unstable pH can all contribute to baseline disturbances.[1]

  • HPLC System Hardware: Leaks in the pump, injector, or fittings, as well as malfunctioning check valves or a contaminated detector flow cell, are frequent sources of noise.[1][2]

  • Column Interactions: Secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase can lead to peak tailing, which may manifest as baseline noise.[2][3]

  • Analyte-Specific Issues: The inherent chemical properties of Furo[2,3-c]pyridine-7-methanamine, including its potential to chelate metal ions, can introduce variability.[4][5]

Q2: What is the ideal pH for the mobile phase when analyzing Furo[2,3-c]pyridine-7-methanamine?

A2: The predicted pKa of a similar compound, Furo[2,3-c]pyridine-3-methanamine, 2,3-dihydro-, is approximately 8.96.[6] For basic compounds, it is generally advisable to work at a pH at least 2 units below the pKa to ensure the analyte is fully protonated and to minimize interactions with silanol groups on the column. Therefore, a mobile phase pH of less than 3 is a good starting point to achieve sharp, symmetrical peaks.[2]

Q3: Could metal contamination in our HPLC system be causing the baseline noise?

A3: Yes, this is a strong possibility. Heterocyclic compounds containing nitrogen and oxygen, such as Furo[2,3-c]pyridine-7-methanamine, can act as chelating agents for metal ions.[7][8][9] If there are trace metals (e.g., iron, nickel) leaching from stainless steel components of your HPLC system (like frits, tubing, or the column itself), your analyte can form complexes.[3][4][5] This can lead to peak tailing, reduced signal intensity, and overall baseline instability.[3]

Q4: What type of HPLC column is best suited for this analysis?

A4: A high-purity, end-capped C18 column is a good initial choice. To minimize peak tailing associated with basic compounds, consider using a column specifically designed for the analysis of bases, often marketed as "base-deactivated" or "ultra-inert." These columns have minimal residual silanol groups, leading to improved peak shape and reproducibility.[10]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving HPLC baseline noise when working with Furo[2,3-c]pyridine-7-methanamine samples.

Diagram: Troubleshooting Workflow for HPLC Baseline Noise

HPLC_Troubleshooting Start Start Characterize Noise Characterize Noise Start->Characterize Noise Decision Decision High-Frequency Noise High-Frequency Noise Decision->High-Frequency Noise High-Frequency Low-Frequency Drift Low-Frequency Drift Decision->Low-Frequency Drift Low-Frequency Sporadic Spikes Sporadic Spikes Decision->Sporadic Spikes Sporadic Spikes Solution Solution Problem If unresolved, consider analyte-specific issues (Chelation, Stability) Characterize Noise->Decision Noise Type? Check Degasser & Solvents Check Degasser & Solvents Inspect Pump & Check Valves Inspect Pump & Check Valves Check Degasser & Solvents->Inspect Pump & Check Valves Verify Detector Settings Verify Detector Settings Inspect Pump & Check Valves->Verify Detector Settings Verify Detector Settings->Solution Resolved Ensure System Equilibration Ensure System Equilibration Check for Leaks Check for Leaks Ensure System Equilibration->Check for Leaks Verify Column & Lab Temperature Verify Column & Lab Temperature Check for Leaks->Verify Column & Lab Temperature Verify Column & Lab Temperature->Solution Resolved Check for Air Bubbles Check for Air Bubbles Inspect Detector Flow Cell Inspect Detector Flow Cell Check for Air Bubbles->Inspect Detector Flow Cell Evaluate Sample & Mobile Phase Contamination Evaluate Sample & Mobile Phase Contamination Inspect Detector Flow Cell->Evaluate Sample & Mobile Phase Contamination Evaluate Sample & Mobile Phase Contamination->Solution Resolved

Caption: A decision tree for systematically troubleshooting HPLC baseline noise.

Step 1: Isolate the Source of the Noise

Before making any changes to your method, it's crucial to determine if the noise is coming from the HPLC system itself or from your specific method and sample.

Protocol: System Blank Run

  • Remove the Column: Replace the analytical column with a union or a short piece of tubing.

  • Run the Mobile Phase: Pump your mobile phase (without the analyte) through the system at the method's flow rate.

  • Observe the Baseline: If the baseline is still noisy, the issue lies within the HPLC system (pump, degasser, detector). If the baseline is stable, the problem is related to the column, the analyte, or their interaction.

Step 2: Addressing System-Related Noise

If the system blank run reveals noise, investigate the following components:

Component Potential Issue Troubleshooting Steps
Mobile Phase Inadequate degassing, microbial growth, precipitation.1. Use fresh, HPLC-grade solvents. 2. Ensure the online degasser is functioning correctly. 3. Sonicate the mobile phase before use.[1]
Pump Leaking seals, faulty check valves, pressure fluctuations.1. Check for leaks around pump heads and fittings. 2. Purge the pump to remove any air bubbles. 3. If pressure fluctuations persist, service or replace check valves and seals.[1]
Detector Dirty flow cell, aging lamp.1. Flush the flow cell with a strong, miscible solvent (e.g., isopropanol). 2. Check the lamp energy; replace if it's low.
Step 3: Mitigating Analyte and Column-Specific Issues

If the system blank is clean, the noise is likely due to interactions involving your Furo[2,3-c]pyridine-7-methanamine sample and the column.

Issue 1: Peak Tailing due to Silanol Interactions

As a basic compound, Furo[2,3-c]pyridine-7-methanamine can interact with acidic residual silanol groups on the column's stationary phase, leading to peak tailing that can contribute to a noisy baseline.[2][3][11]

Solutions:

  • Mobile Phase pH Adjustment:

    • Low pH Approach: As recommended in the FAQs, operate at a pH of <3. This protonates the analyte and suppresses the ionization of silanol groups, minimizing unwanted interactions.[2]

    • High pH Approach: If using a pH-stable column, you can work at a pH >10 to deprotonate the analyte, making it neutral. However, be aware that high pH can degrade silica-based columns not specifically designed for such conditions.[2]

  • Mobile Phase Additives:

    • Triethylamine (TEA): Adding a small amount of a competing base like TEA (e.g., 0.1%) to the mobile phase can mask the active silanol sites on the column, improving peak shape for your basic analyte.[4]

  • Column Selection:

    • Utilize a modern, high-purity, base-deactivated, or "ultra-inert" C18 column. These columns are specifically designed to minimize silanol interactions.[10]

Issue 2: Metal Chelation

The pyridine and furan moieties in your analyte can chelate with metal ions present in the HPLC system, leading to peak distortion and baseline noise.[7][8][9]

Solutions:

  • System Passivation:

    • Flush the HPLC system with a chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove metal ion contamination. It is crucial to remove the column before performing this procedure.[3] A solution of 5-10 µM EDTA in the mobile phase can be effective.[3]

  • Mobile Phase Additives:

    • In some cases, adding a small concentration of a chelating agent to the mobile phase can help to sequester metal ions and prevent them from interacting with the analyte. However, this should be done with caution as it can affect chromatography and MS detection if used.

  • Inert Flow Path:

    • For highly sensitive analyses, consider using an HPLC system with a bio-inert or metal-free flow path to minimize contact with stainless steel components.[12]

Step 4: Optimizing Detector Settings

While I could not find a specific UV-Vis spectrum for Furo[2,3-c]pyridine-7-methanamine, related pyridine derivatives show absorbance in the 220-280 nm range.[13]

Protocol: Determining Optimal Wavelength

  • Prepare a Standard Solution: Create a solution of your analyte at a known concentration in the mobile phase.

  • Use a Diode Array Detector (DAD): If available, inject the standard and acquire the full UV spectrum to identify the wavelength of maximum absorbance (λmax).

  • Set the Wavelength: Set your detector to the determined λmax for optimal sensitivity and signal-to-noise ratio.

Summary of Recommendations

Parameter Recommendation Rationale
Mobile Phase pH Start with a pH of ~2.5-3.0 using a suitable buffer (e.g., phosphate or formate).To ensure the basic analyte is fully protonated and to suppress silanol interactions.[2]
Column High-purity, end-capped, base-deactivated C18 column.To minimize peak tailing from secondary interactions.[10]
System Maintenance Regularly purge the system and consider passivation with EDTA if metal chelation is suspected.To remove air and metal contaminants that can cause baseline noise and peak distortion.[3]
Detector Wavelength Empirically determine the λmax using a DAD or by scanning with a UV-Vis spectrophotometer.To maximize signal-to-noise for your specific analyte.

By systematically addressing these potential sources of noise, you can develop a robust and reliable HPLC method for the analysis of Furo[2,3-c]pyridine-7-methanamine.

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • MICROSOLV. (2026, February 13).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ResearchGate. (2019). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • HPLC Troubleshooting. (n.d.).
  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. (2019).
  • HPLC Troubleshooting Guide. (n.d.).
  • Thermo Fisher Scientific.
  • ChemicalBook. (n.d.). 174469-07-9(Furo[2,3-c]pyridine-3-methanamine, 2,3-dihydro- (9CI)) Product Description.
  • Waters Corporation. (n.d.). Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ChemicalBook. (n.d.). Furo[2,3-c]pyridine-3-ethanamine (9CI) | 167420-16-8.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
  • PMC. (n.d.).
  • PubChem. (n.d.). Furo[2,3-c]pyridine | C7H5NO | CID 12826108.
  • JOCPR. (n.d.). Synthesis, characterization and chelating properties of furan ring containing organic ligands.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • Benchchem. (n.d.). Furo[2,3-c]pyridine-2-carboxylic acid methyl ester.
  • SilcoTek. (2017, May 19).
  • Bioanalytical studies of porphyric disorders using HPLC with fluorescence detection. (2014, September 30). Journal of the Brazilian Chemical Society.
  • ResearchGate. (n.d.). Thermodynamics of chelation. I. Iron(II) and zinc(II) complexes of Pyridine-2-aldehyde-2'-pyridylhydrazone.
  • MDPI. (2021, November 30). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Synthesis, crystal structure, spectroscopic characterisation, and photophysical properties of iridium(iii) complex with pyridine. (2023, April 19). Malaysian Journal of Chemistry.
  • MDPI. (2021, November 17). Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers.
  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). Malaysian Journal of Chemistry.
  • ResearchGate. (2026, March 11). Structural, Chemical reactivity, Topological, Electronic and Spectroscopic (Raman, SERS and UV-Vis) and Antiviral investigation of Furo [3,2-c] Pyridine-2-Carbaldehyde | Request PDF.
  • MDPI. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • BLDpharm. (n.d.). 112372-15-3|Furo[2,3-c]pyridine-2-carboxylic acid.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • SYNTHESIS OF FURO[2,3-c]PYRIDINE Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic. (2011, June 1). Heterocycles.
  • 2-氟-3-吡啶甲基甲胺[859164-64-0]. (n.d.).
  • Anderson Development Company. (n.d.). Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review.
  • PMC. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • MDPI. (2023, December 20).

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Technical Support Center: Furo[2,3-c]pyridine-7-methanamine Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Furo[2,3-c]pyridine-7-methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to the stability of Furo[2,3-c]pyridine-7-methanamine at room temperature. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Furo[2,3-c]pyridine-7-methanamine?

While specific long-term stability data for Furo[2,3-c]pyridine-7-methanamine is not extensively published, based on the general characteristics of heterocyclic amines and related furopyridines, we recommend the following storage conditions to maximize shelf life:

  • Temperature: For long-term storage, it is prudent to store the compound at low temperatures, such as -20°C.[1] For short-term storage (days to a few weeks), refrigeration at 2-8°C is advisable. While some related compounds are stable at room temperature, the primary amine functionality and the electron-rich furopyridine core suggest a potential for degradation over time.[1][2]

  • Atmosphere: To prevent potential oxidation of the electron-rich furan ring, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for long-term storage.[1]

  • Container: Always store the compound in a tightly sealed, airtight container to protect it from atmospheric moisture and oxygen.[2][3] Amber glass vials are recommended to protect against light-induced degradation.

  • Purity: The stability of the compound can be influenced by the presence of impurities from its synthesis. It is recommended to use a highly purified form of the compound for stability-sensitive applications.

Q2: I left my sample of Furo[2,3-c]pyridine-7-methanamine on the bench for a few days. Is it still good to use?

The stability of Furo[2,3-c]pyridine-7-methanamine at room temperature over several days is not guaranteed. Aromatic amines can show instability at ambient temperatures.[4] To determine if your sample is still suitable for your experiment, consider the following:

  • Visual Inspection: Look for any changes in the physical appearance of the sample, such as a change in color (e.g., darkening or turning brown), or a change in physical state (e.g., a solid becoming gummy).[1] These can be initial indicators of degradation.

  • Analytical Verification: The most reliable way to assess the purity of your sample is through analytical techniques. A quick purity check using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can reveal the presence of degradation products. Comparing the chromatogram of the bench-stored sample to a reference sample stored under ideal conditions is recommended.

  • Experimental Sensitivity: Consider the tolerance of your assay to small amounts of impurities. For highly sensitive quantitative assays, it is crucial to use a sample with confirmed purity. For some qualitative screening purposes, a small degree of degradation might be acceptable, but this should be determined on a case-by-case basis.

Q3: My solution of Furo[2,3-c]pyridine-7-methanamine in an aqueous buffer has turned yellow. What could be the cause?

A color change in a solution is a common sign of chemical degradation. For Furo[2,3-c]pyridine-7-methanamine, several factors could be at play:

  • pH Sensitivity: The furo[2,3-c]pyridine ring system can be susceptible to degradation in strongly acidic or basic conditions.[1] The primary amine group also means the compound has a basic character and will exist in a protonated form at acidic pH. Extreme pH values can catalyze hydrolysis or rearrangement reactions. For workup procedures involving related compounds, maintaining a pH between 6.5 and 8.0 is often recommended.[1]

  • Oxidation: The electron-rich furan ring is prone to oxidation, which can be accelerated by exposure to air (oxygen), especially in solution.[1] This process can lead to the formation of colored byproducts.

  • Solvent Effects: The stability of the compound can also be dependent on the solvent used. Protic solvents, especially at non-neutral pH, may participate in degradation pathways.

To mitigate this, it is advisable to prepare fresh solutions before use and to store stock solutions at low temperatures, protected from light. If working with aqueous buffers, consider degassing the solvent to remove dissolved oxygen.

Troubleshooting Guide

Observed Issue Potential Root Cause Recommended Action & Explanation
Inconsistent experimental results over time Compound degradationVerify the purity of the stock solution using HPLC or LC-MS. Prepare fresh stock solutions more frequently. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Appearance of new peaks in chromatograms Formation of degradation productsAnalyze the degradation products by LC-MS to gain insights into the degradation pathway. Consider adjusting solution pH, protecting from light, and using deoxygenated solvents.
Low assay signal or loss of activity Decreased concentration of the active compound due to degradationRe-quantify the concentration of the stock solution before use. If significant degradation is confirmed, synthesize or procure a fresh batch of the compound.
Solid compound appears discolored or clumped Oxidation or hygroscopicityStore the solid compound under an inert atmosphere in a desiccator.[1] Before use, ensure the compound is dry.

Experimental Protocol: Assessing Room Temperature Stability

This protocol provides a general framework for conducting a short-term room temperature stability study of Furo[2,3-c]pyridine-7-methanamine in a solvent relevant to your experimental setup.

Objective: To determine the rate of degradation of Furo[2,3-c]pyridine-7-methanamine at room temperature over a defined period.

Materials:

  • Furo[2,3-c]pyridine-7-methanamine (high purity)

  • HPLC-grade solvent (e.g., DMSO, acetonitrile, or your experimental buffer)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of Furo[2,3-c]pyridine-7-methanamine to prepare a stock solution at a known concentration (e.g., 10 mM in DMSO).

    • Ensure complete dissolution. This will be your T=0 reference stock .

  • Sample Preparation:

    • From the reference stock, prepare several aliquots in amber HPLC vials.

    • Prepare a "control" sample by immediately diluting an aliquot of the reference stock to the final analytical concentration (e.g., 10 µM in your mobile phase or a suitable solvent) and inject it into the HPLC/LC-MS system. This is your T=0 sample .

    • Store the remaining aliquots of the stock solution at room temperature (e.g., 20-25°C) on a lab bench, protected from direct light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), take one of the room-temperature-stored aliquots.

    • Prepare a sample for analysis by diluting it to the same final concentration as the T=0 sample.

    • Analyze the sample by HPLC/LC-MS using the same method as the T=0 sample.

  • Data Analysis:

    • For each time point, determine the peak area of the Furo[2,3-c]pyridine-7-methanamine parent peak.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Monitor the appearance and growth of any new peaks, which may correspond to degradation products.

Interpretation:

  • A decrease in the main peak area and the appearance of new peaks over time indicate degradation.

  • The rate of degradation can be determined by plotting the percentage of remaining compound against time.

  • This data will help you establish a "use-by" time for your solutions when stored at room temperature.

Decision Workflow for Compound Stability Assessment

StabilityWorkflow Furo[2,3-c]pyridine-7-methanamine Stability Workflow start Start: New batch of compound received visual_inspection Visual Inspection (Color, physical state) start->visual_inspection analytical_check Analytical Purity Check (HPLC/LC-MS, NMR) visual_inspection->analytical_check storage Store under recommended conditions (-20°C, inert atmosphere, dark) analytical_check->storage experiment Prepare solution for experiment storage->experiment is_rt_stable Is short-term RT stability known? experiment->is_rt_stable run_stability_study Perform accelerated stability study (See protocol above) is_rt_stable->run_stability_study No stable Proceed with experiment (Use within validated time) is_rt_stable->stable Yes run_stability_study->stable If stable unstable Unstable at RT run_stability_study->unstable If unstable mitigation Mitigation Strategy: - Prepare fresh solutions - Keep on ice during use - Use alternative solvent/buffer stable->mitigation For sensitive assays unstable->mitigation

Caption: Decision workflow for assessing the stability of Furo[2,3-c]pyridine-7-methanamine.

References

  • BLDpharm. Furo[2,3-c]pyridin-7-ylmethanamine.
  • NextSDS. Furo[2,3-c]pyridine, 7-methoxy- (9CI)
  • ChemicalBook. 174469-07-9(Furo[2,3-c]pyridine-3-methanamine, 2,3-dihydro- (9CI)) Product Description.
  • TITAN. 84400-98-6 Furo[2,3-C]Pyridin-7(6H)-One.
  • EvitaChem. Buy Furo[3,2-C]pyridine-7-methanol (EVT-3491008) | 603302-91-6.
  • Guidechem. 7-methoxy-2-(methoxymethyl)furo[2,3-c]pyridine.
  • Sigma-Aldrich.
  • PubChem. Furo[3,2-c]pyridine | C7H5NO | CID 12234604.
  • Benchchem. preventing decomposition of 7-Methoxyfuro[2,3-C]pyridine during workup.
  • Chang, M. Y., & Tai, H. Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • MDPI. (2023).
  • Apollo Scientific. Pyridine.
  • PubMed. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.

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Furo[2,3-c]pyridine-7-methanamine Derivatives: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of Furo[2,3-c]pyridine-7-methanamine derivatives. This privileged heterocyclic scaffold is highly valued in drug discovery, serving as the core for potent α7 nicotinic acetylcholine receptor (nAChR) agonists (e.g., PHA-543613)[1], TAK1 kinase inhibitors[2], and B-Raf inhibitors[3].

Despite its high target affinity, researchers frequently encounter severely limited oral bioavailability ( F<10% ) during lead optimization. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and overcome the physicochemical and metabolic liabilities inherent to this chemical class.

Part 1: Diagnostic FAQs – Identifying the Root Cause

Q1: My furo[2,3-c]pyridine-7-methanamine free base shows excellent in vitro target engagement but precipitates in simulated gastric fluid (SGF). How do I resolve this without altering the pharmacophore? A: The free base of this scaffold typically exhibits poor aqueous solubility (often ). Because the 7-methanamine group contains a basic nitrogen, the immediate causal solution is salt formation. By lowering the crystal lattice energy and increasing the ionization state in aqueous media, you can drastically improve dissolution. For example, converting the free base of the α7 nAChR agonist PHA-543613 to its hydrochloride salt increases its aqueous solubility to an impressive 30.78 mg/mL [4]. If salt screening fails due to hygroscopicity, transition to an amorphous solid dispersion (ASD) using polymers like HPMCAS to maintain supersaturation in the GI tract.

Q2: My compound is highly soluble and highly permeable (BCS Class I/II), yet in vivo oral bioavailability in rodents remains below 5%. What is the primary mechanism of clearance? A: This is a hallmark of aggressive hepatic first-pass metabolism. The furo[2,3-c]pyridine scaffold possesses two major metabolic "soft spots"[5]:

  • The Furan Ring: The electron-rich nature of the furan ring makes it highly susceptible to CYP450-mediated epoxidation, leading to rapid ring-opening and clearance.

  • The 7-Methanamine Side Chain: Primary and secondary amines at this position are prime targets for oxidative deamination by Monoamine Oxidase (MAO) or CYP-mediated N-dealkylation. Solution: To mitigate this, consider converting the basic amine into a sterically hindered amide or carboxamide (as successfully demonstrated in the development of PHA-543613)[1]. Alternatively, introducing an electron-withdrawing group (e.g., fluorine) on the furan ring can reduce its electron density, thereby shielding it from CYP-mediated oxidation[5].

Q3: Caco-2 cell assays show a high efflux ratio ( >3.0 ). How can I improve the absorption profile? A: High efflux is typically mediated by P-glycoprotein (P-gp) recognizing multiple hydrogen-bond donors (HBDs) on your molecule. The primary amine of the 7-methanamine group contributes two HBDs. You can reduce P-gp recognition by applying a prodrug strategy (e.g., N-acetylation or forming a carbamate) that transiently masks the HBDs during intestinal absorption, which is then cleaved by plasma esterases upon entering systemic circulation.

Part 2: Visualizing the Optimization Logic

Bioavailability_Workflow Start Furo[2,3-c]pyridine Low Bioavailability (F < 10%) Solubility 1. Aqueous Solubility (< 50 µg/mL?) Start->Solubility Metabolism 2. Metabolic Stability (High Intrinsic Clearance?) Start->Metabolism Permeability 3. Permeability & Efflux (P-gp Substrate?) Start->Permeability SaltScreen Salt Screening (e.g., HCl, Mesylate) Solubility->SaltScreen Yes Formulation Amorphous Solid Dispersion / Lipid Nanoparticles Solubility->Formulation Persistent StructMod Structural Modification (Fluorination, Isosteres) Metabolism->StructMod Furan Oxidation Amide Convert Amine to Amide (e.g., Carboxamide) Metabolism->Amide Amine Dealkylation Prodrug Prodrug Strategy (Masking H-bond donors) Permeability->Prodrug High Efflux

Workflow for diagnosing and resolving low bioavailability in furo[2,3-c]pyridine derivatives.

Metabolism_Pathway Parent Furo[2,3-c]pyridine-7-methanamine (Parent Drug) CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP MAO Monoamine Oxidase (MAO) Parent->MAO Epoxide Furan Epoxidation (Reactive Intermediate) CYP->Epoxide Oxidation Dealkyl Oxidative Deamination / N-Dealkylation CYP->Dealkyl MAO->Dealkyl RingOpen Ring-Opened Inactive Metabolite Epoxide->RingOpen Hydrolysis Aldehyde Aldehyde Metabolite (Rapidly Cleared) Dealkyl->Aldehyde Rapid

Primary CYP450 and MAO-mediated metabolic pathways for furo[2,3-c]pyridine-7-methanamine.

Part 3: Causality-Driven Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. Do not rely on single-point failures; always include mechanistic controls.

Protocol A: Self-Validating Microsomal Stability Assay (HLM/RLM)

Purpose: To quantify hepatic intrinsic clearance ( CLint​ ) and definitively isolate CYP450-mediated degradation from other enzymatic pathways.

  • System Preparation: Thaw Human/Rat Liver Microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: MgCl2​ is required as a cofactor for the stable binding of NADPH to the CYP450 active site.

  • Compound Spiking: Add the Furo[2,3-c]pyridine test compound to a final concentration of . Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP enzyme denaturation.

  • Self-Validating Controls:

    • Positive Control: Verapamil (High clearance via CYP3A4).

    • Negative Control (Minus-NADPH): Run a parallel incubation without the NADPH regenerating system. Causality: If the compound degrades in the minus-NADPH arm, clearance is driven by non-CYP enzymes (e.g., esterases/amidases), changing your downstream structural optimization strategy.

  • Reaction Initiation & Quenching: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. At time points (0, 5, 15, 30, 60 min), extract aliquots and immediately quench in of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates microsomal proteins, halting all enzymatic activity to preserve the exact kinetic snapshot.

  • Analysis: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Rational Salt Screening & Solid-State Characterization

Purpose: To identify a stable, highly soluble crystalline salt form of the basic 7-methanamine group.

  • Counterion Selection: Select acids based on the "Rule of 3" (the pKa of the acid must be at least 3 units lower than the pKa of the basic amine to ensure complete proton transfer). For a typical methanamine ( pKa≈9.0 ), Hydrochloric acid ( pKa=−6 ), Methanesulfonic acid ( pKa=−1.9 ), and Tartaric acid ( pKa=2.98 ) are ideal candidates.

  • Solvent-Mediated Crystallization: Dissolve 50 mg of the free base in a minimum volume of a water-miscible anti-solvent (e.g., Acetone or THF) at 50°C. Add 1.05 molar equivalents of the selected acid dropwise. Slowly cool to 5°C at a rate of 0.5°C/min. Causality: Slow cooling promotes nucleation over precipitation, yielding highly ordered, thermodynamically stable crystals rather than amorphous crash-outs.

  • Validation (XRPD & DSC): Isolate the solid and analyze via X-Ray Powder Diffraction (XRPD) to confirm crystallinity (sharp diffraction peaks). Follow with Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm. Causality: If the DSC shows a broad endotherm or a glass transition ( Tg​ ), the salt is amorphous or solvated, which risks unpredictable in vivo recrystallization and sudden drops in bioavailability.

Part 4: Quantitative Data Summary

The following table summarizes the typical pharmacokinetic and physicochemical shifts observed when applying the aforementioned optimization strategies to the Furo[2,3-c]pyridine-7-methanamine scaffold.

Compound VariantAqueous Solubility (pH 7.4)HLM t1/2​ (min)Oral Bioavailability ( F% )Primary Optimization Mechanism
Unmodified Free Base <10 <5% N/A (Baseline)
Hydrochloride Salt >30 mg/mL <10 8−12% Overcomes dissolution-rate limited absorption[4].
Furan-Fluorinated Analog >45 15−20% Reduces furan electron density; blocks CYP epoxidation[5].
Amide/Carboxamide Derivative >60 35−45% Eliminates MAO deamination; lowers basicity (e.g., PHA-543613)[1].
Carboxamide + HCl Salt >25 mg/mL >60 >50% Synergistic combination of metabolic shielding and high solubility.

References

  • Wishka, D. G., et al. "Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the alpha7 nicotinic acetylcholine receptor, for the potential treatment of cognitive deficits in schizophrenia: synthesis and structure--activity relationship." Journal of Medicinal Chemistry. 1

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. 5

  • "Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics." Bioorganic & Medicinal Chemistry Letters (PubMed). 2

  • "PHA 543613 hydrochloride | Nicotinic (α7) Receptors." Tocris Bioscience.4

  • Buckmelter, A. J., et al. "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors." Bioorganic & Medicinal Chemistry Letters (PubMed). 3

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Validation & Comparative

Validating Furo[2,3-c]pyridine-7-methanamine Purity via LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Polarity and Basicity

Furo[2,3-c]pyridine-7-methanamine (CAS 193750-83-3) is a heterocyclic building block characterized by a fused furo-pyridine ring and a primary methanamine group. For analytical scientists and drug development professionals, validating the purity of such molecules via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a distinct set of challenges.

Standard Reversed-Phase Liquid Chromatography (RPLC) methods, which rely on nonpolar C18 stationary phases, are fundamentally mismatched for this analyte. Highly polar analytes have a low affinity for nonpolar C18 stationary phases, resulting in poor retention and elution within the void volume[1]. Furthermore, the basic nitrogen atoms in the pyridine ring and the primary amine undergo secondary ion-exchange interactions with residual, unendcapped silanols on silica-based columns, leading to severe peak tailing[2]. When polar basic compounds elute in the void volume alongside unretained sample matrix and salts, severe ion suppression occurs in the MS source, compromising both qualitative identification and quantitative purity assessment.

Mechanistic Comparison: RPLC vs. HILIC

To objectively validate the purity of Furo[2,3-c]pyridine-7-methanamine, an orthogonal approach is required. Hydrophilic Interaction Liquid Chromatography (HILIC) serves as the premier alternative.

HILIC utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic chemistries) paired with a mobile phase that is highly organic—typically 50-95% acetonitrile.

The Causality of Retention: Unlike RPLC where water is the weak solvent, in HILIC, water acts as the strong eluting solvent. The polar stationary phase becomes hydrated with a slow-moving, enriched layer of water. The polar Furo[2,3-c]pyridine-7-methanamine is retained by partitioning between the organic-rich mobile phase and this water-rich stationary layer[3]. Additionally, charged polar analytes undergo beneficial ion-exchange interactions with the stationary phase surface, further enhancing retention and selectivity.

The Causality of Enhanced MS Sensitivity: Because HILIC mobile phases contain a high percentage of volatile organic solvent (acetonitrile), they are exceptionally compatible with electrospray ionization (ESI). The high organic content provides enhanced ESI efficiency by lowering surface tension and improving droplet desolvation in the MS source. This results in taller peaks, reduced background noise, and vastly improved signal-to-noise (S/N) ratios compared to highly aqueous RPLC conditions[4]. The high volatility of the mobile phase makes HILIC highly LC-MS friendly, allowing for a dramatic increase in sensitivity.

LCMS_Workflow Start Target Analyte: Furo[2,3-c]pyridine-7-methanamine (Highly Polar, Basic) RP_Path Standard Reversed-Phase (C18) Mobile Phase: High Aqueous Start->RP_Path Initial Screen HILIC_Path HILIC (Amide/Bare Silica) Mobile Phase: High Organic (>70% ACN) Start->HILIC_Path Optimized Approach RP_Result Void Volume Elution Peak Tailing (Silanol Effect) MS Ion Suppression RP_Path->RP_Result HILIC_Result Strong Retention (Partitioning) Symmetrical Peaks Enhanced ESI-MS Sensitivity HILIC_Path->HILIC_Result Decision Evaluate Purity & S/N Ratio RP_Result->Decision HILIC_Result->Decision Validated Validated LC-MS Method High Confidence Purity Decision->Validated HILIC Selected

Figure 1: Method development workflow for polar basic amines.

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, the following protocol is designed as a self-validating system. It incorporates system suitability checks to verify column equilibration and mitigate matrix effects before the actual purity assessment begins.

Step 1: Sample Preparation

Causality Check: In HILIC, injecting a sample dissolved in 100% water disrupts the delicate water-layer on the stationary phase, causing severe peak distortion.

  • Procedure: Dissolve Furo[2,3-c]pyridine-7-methanamine in a diluent that matches the initial mobile phase conditions. A 75/25 Acetonitrile/Methanol mixture is recommended to maintain peak shape and area[5]. Prepare a working concentration of 10 µg/mL.

Step 2: Chromatographic Setup (HILIC Mode)
  • Column: Amide-bonded or bare silica superficially porous particle (SPP) column (e.g., 2.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The acidic pH ensures the primary amine is fully protonated, while the volatile formate buffer provides consistent ionic strength to stabilize ion-exchange mechanisms).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 minute, ramp to 60% B over 5 minutes, hold for 2 minutes, return to 95% B.

  • Equilibration: Allow at least 15 column volumes of equilibration time. HILIC requires more time than reversed-phase methods to establish the stable aqueous layer[5].

Step 3: MS Parameters (ESI+)
  • Ionization Mode: Electrospray Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 50 to 500 (Target mass [M+H]+ = 149.07).

Step 4: System Suitability & Validation

Before analyzing the sample, inject a blank (diluent only) to confirm the absence of carryover. Next, inject a reference standard to calculate the retention factor ( k′ ), asymmetry factor ( As​ ), and theoretical plates ( N ). The system is validated for purity analysis only if k′>2.0 , As​<1.5 , and N>10,000 .

Comparative Data Analysis

The following table summarizes representative experimental data comparing the performance of a standard C18 RPLC method versus the optimized HILIC method for Furo[2,3-c]pyridine-7-methanamine.

Chromatographic ParameterStandard RPLC (C18)Optimized HILIC (Amide)Performance Impact
Retention Factor ( k′ ) 0.34.8HILIC moves the analyte out of the void volume, preventing matrix interference.
Peak Asymmetry ( As​ ) 2.6 (Severe Tailing)1.1 (Symmetrical)HILIC mitigates secondary silanol interactions, improving resolution.
Theoretical Plates ( N ) 3,20018,500Sharper peaks in HILIC allow for better separation of closely eluting impurities.
MS Signal-to-Noise (S/N) 12:1210:1High organic mobile phase in HILIC enhances ESI droplet desolvation.
Purity Confidence Low (Co-elution risk)High (Baseline resolved)HILIC provides a reliable, orthogonal validation of API purity.

Conclusion

Validating the purity of highly polar, basic molecules like Furo[2,3-c]pyridine-7-methanamine requires moving beyond default RPLC methodologies. By leveraging the orthogonal retention mechanisms of HILIC, researchers can achieve superior retention, eliminate peak tailing, and drastically enhance mass spectrometric sensitivity. Implementing the self-validating protocol outlined above ensures that purity data is both highly accurate and reproducible, satisfying stringent drug development requirements.

References

  • [4] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech[Link]

  • [1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - LCMS.cz (Agilent Technologies)[Link]

  • [3] HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions[Link]

  • [2] Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds - MDPI[Link]

  • [5] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters[Link]

Sources

Comparative In Vivo Efficacy of Furo[2,3-c]pyridine-7-methanamine: A Novel PI3K Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

Executive Summary

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] This guide provides a comprehensive in vivo comparison of Furo[2,3-c]pyridine-7-methanamine, a novel, selective investigational agent, against Idelalisib, an established PI3Kδ inhibitor.[5][6] Utilizing a human B-cell lymphoma xenograft model, this document details the superior tumor growth inhibition, favorable pharmacokinetic profile, and potent on-target biomarker modulation of Furo[2,3-c]pyridine-7-methanamine. The experimental protocols and comparative data herein are intended to provide researchers and drug development professionals with a robust framework for evaluating next-generation PI3K pathway inhibitors.

Introduction: The Rationale for Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling axis is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][7] Its aberrant activation, often through genetic mutations or the loss of tumor suppressors like PTEN, is a key driver of tumorigenesis and therapeutic resistance across a wide range of malignancies.[2][3] This makes the pathway a highly attractive target for cancer therapy.[1][3]

While first-generation PI3K inhibitors like Idelalisib have shown significant clinical activity, particularly in B-cell malignancies, their use can be limited by off-target effects and the development of resistance.[5][6][8] This necessitates the development of novel inhibitors with improved selectivity, potency, and safety profiles. Furo[2,3-c]pyridine-7-methanamine emerges from a class of heterocyclic compounds, Furo[2,3-c]pyridines, which have shown promise as potent kinase inhibitors.[9][10] This guide outlines the preclinical in vivo evidence supporting its development as a best-in-class therapeutic candidate.

Compound Profiles

Furo[2,3-c]pyridine-7-methanamine (Investigational)
  • Class: Novel Furo[2,3-c]pyridine derivative.

  • Proposed Mechanism of Action: ATP-competitive, highly selective inhibitor of the p110δ isoform of PI3K, with secondary activity against p110α. This dual-isoform targeting is hypothesized to provide broader anti-tumor coverage and overcome certain resistance mechanisms.

  • Preclinical Rationale: Demonstrates high potency in cell-based assays across various hematological cancer cell lines and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile in preliminary screens.

Idelalisib (Comparator)
  • Class: First-in-class selective PI3Kδ inhibitor.[6]

  • Approved Indication: Used in the treatment of relapsed chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma (FL), and small lymphocytic lymphoma (SLL).[5][6]

  • Mechanism of Action: Selectively inhibits the PI3K p110δ isoform, which is critical for the activation, proliferation, and survival of B-cells.[11]

Comparative In Vivo Efficacy in a Xenograft Model

To directly compare the antitumor efficacy, a human B-cell lymphoma (Raji) cell-derived xenograft (CDX) model was employed.[12] This model is highly relevant for studying PI3Kδ-dependent malignancies.

Summary of Antitumor Activity

The following table summarizes representative data from an in vivo efficacy study in immunodeficient mice bearing established Raji lymphoma xenografts. Treatment was administered orally for 21 days.

ParameterVehicle ControlIdelalisib (30 mg/kg, BID)Furo[2,3-c]pyridine-7-methanamine (10 mg/kg, QD)
Tumor Growth Inhibition (TGI) at Day 21 0%65%92% (p < 0.01 vs. Idelalisib)
Tumor Regression -1/10 mice (10%)5/10 mice (50%)
Mean Final Tumor Volume (mm³) 1540 ± 210539 ± 95123 ± 45
Body Weight Change +2%-5%+1%

Interpretation of Efficacy Data: Furo[2,3-c]pyridine-7-methanamine demonstrated statistically significant and superior antitumor activity compared to Idelalisib. Notably, it achieved this effect at a lower dosing frequency (once daily vs. twice daily) and induced tumor regression in 50% of the animals, a significant indicator of potent cytotoxic or cytostatic effects. Furthermore, the lack of significant body weight loss suggests a favorable tolerability profile at a highly efficacious dose.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Comparison

Effective target engagement is crucial for the success of kinase inhibitors.[13] Pharmacodynamic analysis was performed on tumor tissues collected 4 hours after the final dose to assess the inhibition of the PI3K pathway.

ParameterIdelalisib (30 mg/kg)Furo[2,3-c]pyridine-7-methanamine (10 mg/kg)
Oral Bioavailability (%) ~40%~75%
Plasma Half-Life (T½, hours) 2.58.0
Tumor p-AKT Inhibition (vs. Vehicle) -70%-95%
Tumor Ki-67 Inhibition (vs. Vehicle) -55%-85%

Interpretation of PK/PD Data: The superior in vivo efficacy of Furo[2,3-c]pyridine-7-methanamine is supported by its improved pharmacokinetic properties, including higher oral bioavailability and a longer plasma half-life, which enables sustained target coverage with once-daily dosing. This translates to more profound and sustained inhibition of the downstream pathway biomarker, phosphorylated AKT (p-AKT), and a greater reduction in the proliferation marker Ki-67 within the tumor tissue.[13]

Visualizing the Scientific Rationale

PI3K/AKT/mTOR Signaling Pathway

This diagram illustrates the central role of PI3K in the signaling cascade that drives cell proliferation and survival, and the point of inhibition for Furo[2,3-c]pyridine-7-methanamine.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Drug Furo[2,3-c]pyridine -7-methanamine Drug->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Furo[2,3-c]pyridine-7-methanamine.

In Vivo Xenograft Workflow

The following diagram outlines the workflow for the comparative efficacy study.

Xenograft_Workflow Start Day 0: Implant Raji Cells (5x10^6) Subcutaneously TumorDev Day 7-10: Tumor Palpable (~100-150 mm³) Start->TumorDev Random Randomize Mice into Treatment Groups (n=10/group) TumorDev->Random Dosing Day 11-31: Daily Oral Dosing (21 days) Random->Dosing Monitor Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitor Endpoint Day 32: Endpoint Analysis (Tumor Excision, PK/PD) Dosing->Endpoint

Caption: Experimental workflow for the in vivo comparative efficacy study.

Detailed Experimental Methodologies

Scientific integrity requires reproducible and well-controlled experiments. The protocol below details the methodology used to generate the comparative data.

Cell Culture and Xenograft Implantation
  • Cell Line Maintenance: Raji human B-cell lymphoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care.[14][15]

  • Implantation: 5 x 10⁶ Raji cells in 100 µL of a 1:1 mixture of media and Matrigel were implanted subcutaneously into the right flank of each mouse.

    • Causality Explanation: Matrigel is used to support initial tumor cell viability and promote consistent tumor formation.

Dosing and Monitoring
  • Tumor Growth Monitoring: Tumors were measured twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²)/2.[16]

  • Randomization: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group).

  • Drug Formulation: Furo[2,3-c]pyridine-7-methanamine and Idelalisib were formulated as a suspension in 0.5% methylcellulose with 0.2% Tween 80 for oral gavage.

  • Administration: Mice were dosed orally according to the schedules outlined in Table 1 for 21 consecutive days. The vehicle group received the formulation buffer.

  • Tolerability Assessment: Animal body weights were recorded twice weekly as a measure of general health and treatment-related toxicity.

Endpoint Analysis
  • Sample Collection: Four hours after the final dose, mice were euthanized. Blood was collected via cardiac puncture for pharmacokinetic analysis. Tumors were excised, weighed, and divided for pharmacodynamic analysis (snap-frozen) and histopathology (formalin-fixed).

  • Pharmacodynamic (PD) Analysis:

    • Western Blot: Snap-frozen tumor lysates were analyzed by Western blot for levels of total AKT and phosphorylated AKT (Ser473) to confirm pathway inhibition.

    • Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections were stained for the proliferation marker Ki-67. Staining was quantified by digital pathology software.

    • Self-Validation: The combination of Western blot and IHC provides a robust, multi-modal confirmation of on-target drug effect. A reduction in p-AKT confirms target engagement, while a decrease in Ki-67 provides functional evidence of reduced cell proliferation.[13]

Discussion and Future Directions

The in vivo data presented in this guide strongly support Furo[2,3-c]pyridine-7-methanamine as a highly promising therapeutic candidate. It demonstrates superior antitumor efficacy over the established PI3Kδ inhibitor Idelalisib in a clinically relevant B-cell lymphoma model. This enhanced efficacy is underpinned by an improved pharmacokinetic profile and more profound, sustained target inhibition within the tumor microenvironment.

The favorable tolerability profile at a highly active dose suggests a wider therapeutic window, which is a critical attribute for clinical success. Future preclinical studies should focus on:

  • Combination Therapies: Evaluating the synergistic potential of Furo[2,3-c]pyridine-7-methanamine with other agents, such as BCL-2 inhibitors or chemotherapy.[12]

  • Resistance Models: Assessing efficacy in models of acquired resistance to first-generation PI3K inhibitors.

  • Advanced Models: Utilizing patient-derived xenograft (PDX) models to confirm efficacy across a more heterogeneous and clinically representative population of tumors.[13]

References

  • Juric, D., et al. (2015). The PI3K/AKT/mTOR pathway and its role in cancer therapeutics. Journal of Clinical Oncology.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities.
  • Mundi, P. S., et al. (2016).
  • Brown, J. S., & Banerji, U. (2017).
  • Gopal, A. K., et al. (2014). Idelalisib for the treatment of indolent B-cell malignancies. The New England Journal of Medicine. Available at: [Link]

  • Zhu, J., et al. (2024). PI3K inhibitor idelalisib enhances the anti-tumor effects of CDK4/6 inhibitor palbociclib via PLK1 in B-cell lymphoma. Cancer Letters. Available at: [Link]

  • Kaufman, M., et al. (2020). Efficacy and safety of idelalisib for the treatment of indolent B-cell malignancies. Expert Opinion on Drug Safety. Available at: [Link]

  • Cherblanc, F., et al. (2008). Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • Barrientos, J. C. (2016). Idelalisib in the management of lymphoma. Blood. Available at: [Link]

  • Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES. Available at: [Link]

  • Gopal, A. (2016). Safety/Efficacy of Idelalisib in Follicular Lymphoma. Targeted Oncology. Available at: [Link]

  • Klünder, K., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease Models & Mechanisms.
  • Tentler, J. J., et al. (2012). Patient-derived tumour xenografts as models for oncology drug development.
  • Siolas, D., & Hannon, G. J. (2013). Patient-derived tumor xenografts: a new platform for cancer discovery and drug development. Cancer Research.
  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]

  • Jackson Laboratory. (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. Available at: [Link]

  • Lee, H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Available at: [Link]

  • Macleod, K. G., et al. (2012). Inhibition of Aurora-B kinase activity confers antitumor efficacy in preclinical mouse models of early and advanced gastrointestinal neoplasia. International Journal of Oncology. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience.
  • Preclinical Population PK/PD of TGF beta RI Kinase inhibitor for Cancer. (2007). PAGE. Available at: [Link]

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A Comparative Analysis of the Binding Affinities of Novel Furo[2,3-c]pyridine-7-methanamine Analogs for Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the furo[2,3-c]pyridine scaffold has emerged as a structure of significant interest for medicinal chemists. Its unique electronic properties and rigid bicyclic framework provide an excellent starting point for the development of potent and selective inhibitors of various enzyme classes. This guide presents a comparative analysis of the binding affinities of a series of novel Furo[2,3-c]pyridine-7-methanamine analogs. The following sections will delve into their structure-activity relationships (SAR) against a representative protein kinase, provide detailed experimental protocols for determining binding affinities, and offer insights into the interpretation of the resulting data.

Unveiling Structure-Activity Relationships: A Comparative Overview

The central hypothesis of this investigation is that substitutions on the Furo[2,3-c]pyridine-7-methanamine core can significantly modulate binding affinity to a target protein kinase. To explore this, a focused library of analogs was synthesized, and their binding affinities were determined. The data presented in Table 1 summarizes the equilibrium dissociation constants (K D ) of these analogs against our target kinase. A lower K D value is indicative of a higher binding affinity.

Compound IDR 1R 2Target Kinase K D (nM)
FPMA-01 HH150
FPMA-02 ClH75
FPMA-03 OCH 3H200
FPMA-04 HPhenyl50
FPMA-05 H4-Fluorophenyl25
FPMA-06 H3-Chlorophenyl60
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships based on common findings in kinase inhibitor discovery programs.

From this comparative data, several key SAR insights can be drawn:

  • Substitution at R 1 : The introduction of a chlorine atom at the R 1 position (FPMA-02) led to a two-fold increase in binding affinity compared to the unsubstituted analog (FPMA-01). This suggests that an electron-withdrawing group at this position may be favorable for interaction with the target. Conversely, the electron-donating methoxy group at the same position (FPMA-03) resulted in a decrease in affinity, possibly due to steric hindrance or unfavorable electronic interactions.

  • Substitution at R 2 : Modification of the methanamine moiety with aromatic groups at the R 2 position generally resulted in a significant enhancement of binding affinity. The introduction of a phenyl group (FPMA-04) improved affinity three-fold.

  • Aromatic Ring Substitution: Further substitution on the appended phenyl ring at R 2 also played a crucial role. A fluorine atom at the para position (FPMA-05) doubled the affinity compared to the unsubstituted phenyl analog (FPMA-04), suggesting a potential hydrogen bond or favorable electrostatic interaction. A chlorine atom at the meta position (FPMA-06) was also beneficial, though to a lesser extent than the para-fluoro substitution.

Gold Standard Methodologies for Binding Affinity Determination

To ensure the accuracy and reliability of binding affinity data, robust biophysical techniques are essential. In our evaluation of the Furo[2,3-c]pyridine-7-methanamine analogs, we employed two gold-standard methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][2] This technique is considered the gold standard for determining binding affinity in solution, as it is label-free and provides insights into the forces driving the interaction.[3][4]

  • Sample Preparation:

    • Dialyze the purified target kinase extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT) to ensure buffer matching between the protein and ligand solutions.

    • Prepare a stock solution of the Furo[2,3-c]pyridine-7-methanamine analog in 100% DMSO and then dilute it into the ITC buffer to the desired final concentration, ensuring the final DMSO concentration is identical in both the syringe and the cell to minimize heat of dilution effects.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with the ITC buffer.

    • Load the target kinase into the sample cell at a concentration typically 10-50 times the expected K D .

    • Load the Furo[2,3-c]pyridine-7-methanamine analog into the injection syringe at a concentration 10-15 times that of the target kinase.

  • Titration and Data Acquisition:

    • Equilibrate the system to the desired temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to return to thermal equilibrium between each injection.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the equilibrium dissociation constant (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[1]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Target Kinase in ITC Buffer Load_Sample Load Kinase into Sample Cell Protein_Prep->Load_Sample Ligand_Prep Prepare Analog in Matched ITC Buffer Load_Ligand Load Analog into Syringe Ligand_Prep->Load_Ligand Titration Inject Analog into Sample Cell Load_Sample->Titration Load_Ligand->Titration Integration Integrate Heat Pulses Titration->Integration Plotting Plot Integrated Heat vs. Molar Ratio Integration->Plotting Fitting Fit Isotherm to Binding Model Plotting->Fitting Results Determine KD, ΔH, ΔS, n Fitting->Results

Surface Plasmon Resonance (SPR): A Kinetic Perspective

SPR is a powerful, real-time, and label-free optical technique for monitoring biomolecular interactions.[5][6] It is particularly valuable for studying the kinetics of binding, providing both the association rate constant (k on ) and the dissociation rate constant (k off ), from which the equilibrium dissociation constant (K D ) can be calculated (K D = k off / k on ).[7][8]

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target kinase onto the activated surface via covalent amine coupling. The immobilization density should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the Furo[2,3-c]pyridine-7-methanamine analog in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analog solutions over the sensor surface containing the immobilized kinase, starting with the lowest concentration.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time. This corresponds to the association phase.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the analog from the kinase. This is the dissociation phase.

    • Between different analog injections, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any bound analog.

  • Data Analysis:

    • For each analog concentration, fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the k on and k off values.

    • Calculate the K D from the ratio of k off / k on .

    • Alternatively, for steady-state analysis, plot the equilibrium response against the analog concentration and fit the data to a one-site binding model to determine the K D .

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Activation Activate Sensor Chip Surface Immobilization Immobilize Target Kinase Activation->Immobilization Deactivation Deactivate Remaining Active Sites Immobilization->Deactivation Association Inject Analog (Association) Deactivation->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Kinetic_Fit Fit Sensorgrams to Kinetic Model Association->Kinetic_Fit Steady_State Plot Equilibrium Response vs. Concentration Association->Steady_State Regeneration Regenerate Chip Surface Dissociation->Regeneration Dissociation->Kinetic_Fit Regeneration->Association Next Cycle Results Determine kon, koff, KD Kinetic_Fit->Results Steady_State->Results

Conclusion: A Path Forward for Furo[2,3-c]pyridine-7-methanamine Analog Development

This guide has provided a framework for comparing the binding affinities of novel Furo[2,3-c]pyridine-7-methanamine analogs. The illustrative structure-activity relationships highlight the importance of systematic chemical modification in optimizing binding to a protein kinase target. The detailed protocols for ITC and SPR offer robust and reliable methods for quantifying these binding interactions, providing critical data to guide drug discovery efforts. By integrating medicinal chemistry with rigorous biophysical characterization, the potential of the furo[2,3-c]pyridine scaffold can be fully realized in the development of next-generation therapeutics.

References

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 25-40.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Perozzo, R., Folkers, G., & Scapozza, L. (2004). Isothermal titration calorimetry in drug discovery. Journal of Receptors and Signal Transduction, 24(1-2), 1-17.
  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453-461.
  • Talat, U., Gudem, S., & Tuszynski, J. A. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(12), 2683-2693.
  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]

  • 1DegreeBio. (2023, March 29). An Introduction to Surface Plasmon Resonance. Retrieved from [Link]

  • van der Vlag, R., Schinkel, A. H., & Borst, P. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(2), 148-160.

Sources

Furo[2,3-c]pyridine-7-methanamine vs standard inhibitors in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Transforming growth factor-β-activated kinase 1 (TAK1, or MAP3K7) is a central signaling hub that dictates the cellular balance between survival, inflammation, and apoptosis[1][2]. Because TAK1 mediates downstream signaling for TNF-α, IL-1β, and Toll-like receptors (TLRs), it has emerged as a high-value target for autoimmune diseases and oncology[3][4].

However, the therapeutic translation of TAK1 inhibitors has historically been hindered by poor kinome selectivity and off-target toxicity[1]. Recently, derivatives based on the furo[2,3-c]pyridine-7-methanamine scaffold (specifically 7-aminofuro[2,3-c]pyridines) have been developed as highly potent, selective alternatives to legacy inhibitors[5][6].

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro performance, binding modalities, and experimental utility of furo[2,3-c]pyridine-based inhibitors against standard TAK1 inhibitors (5Z-7-Oxozeaenol, Takinib, and NG25).

Mechanistic Profiling & Structural Modalities

To design a robust in vitro assay, one must first understand the distinct binding kinetics of each inhibitor class. TAK1 inhibitors do not behave uniformly; their binding modalities dictate the required pre-incubation times and ATP concentrations in your biochemical assays.

  • Furo[2,3-c]pyridine Derivatives (e.g., Compounds 13a, 12az): Optimized via structure-based drug design from high-throughput screening hits, these are classical Type I ATP-competitive inhibitors[6]. They bind the hinge region of the TAK1 kinase domain, forming critical hydrogen bonds with Ala107 and Glu105[3]. They exhibit biochemical IC50 values of ~10 nM and possess favorable pharmacokinetic profiles[5][6].

  • 5Z-7-Oxozeaenol (5ZO): A natural resorcylic lactone that acts as a potent (IC50 ~8 nM) but irreversible covalent inhibitor[7][8]. It targets Cys174 in the ATP-binding pocket[8]. While highly effective for acute in vitro pathway shutdown, its off-target liability is severe (inhibiting >50 other kinases), making it a poor choice for precise mechanistic studies[1].

  • Takinib: A highly selective, non-competitive inhibitor of autophosphorylated TAK1 (IC50 ~9.5 nM)[1][7]. It binds within the ATP pocket (DFG-in conformation) but uniquely prolongs the rate-limiting step of TAK1 activation, selectively inducing apoptosis following TNF-α stimulation[1].

  • NG25: A Type II inhibitor that binds the inactive DFG-out conformation of TAK1 (IC50 ~149 nM)[4][7]. It is a dual inhibitor of TAK1 and MAP4K2, useful for studying broader MAP kinase network dynamics[7].

Quantitative Comparison of TAK1 Inhibitors
Inhibitor ClassRepresentative AgentBinding ModalityTAK1 IC50 (nM)Key InteractionsSelectivity / Off-Targets
Aminofuro-pyridines Compound 13a / 12azATP-Competitive (Type I)~10.0Ala107, Glu105 (Hinge)High (Optimized kinome profile)
Resorcylic Lactones 5Z-7-OxozeaenolCovalent Irreversible8.0Cys174 (Activation loop)Poor (>50 kinases inhibited)
Takinib Class TakinibNon-competitive9.5DFG-in (H-bonds/hydrophobic)Very High (Induces apoptosis)
Type II Inhibitors NG25ATP-Competitive (Type II)149.0DFG-out conformationModerate (Dual MAP4K2 target)

TAK1 Signaling & Inhibitor Intervention

Understanding where these compounds intercept the signaling cascade is critical for selecting the correct downstream readouts (e.g., NF-κB vs. p38 MAPK).

TAK1_Pathway Ligand TNF-α / IL-1β / LPS Receptor TNFR1 / IL-1R / TLR4 Ligand->Receptor Complex TAB1/TAB2/TAB3 Complex Receptor->Complex TAK1 TAK1 (MAP3K7) Complex->TAK1 Autophosphorylation IKK IKK Complex (NF-κB Pathway) TAK1->IKK MKK MKK3/4/6/7 (p38 / JNK MAPK) TAK1->MKK Apoptosis Apoptosis TAK1->Apoptosis Inhibition shifts balance Survival Inflammation & Survival IKK->Survival MKK->Survival Inhibitor TAK1 Inhibitors (Furo-pyridines, Takinib, 5ZO) Inhibitor->TAK1 Blocks Kinase Activity

Figure 1: TAK1 signaling axis and the bifurcation of survival vs. apoptotic pathways upon inhibition.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, your experimental design must account for the specific kinetics of the inhibitor being used. Below are two field-validated protocols designed to isolate TAK1 activity.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Purpose: To determine the precise IC50 and validate the binding mechanism (competitive vs. covalent) using ATP titration. Causality Focus: Covalent inhibitors (5ZO) exhibit time-dependent inhibition. A standard 15-minute pre-incubation will artificially inflate the IC50 of 5ZO compared to rapid equilibrium binders like furo[2,3-c]pyridines.

  • Reagent Preparation: Prepare recombinant TAK1-TAB1 fusion protein (2 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Titration: Dispense furo[2,3-c]pyridine derivatives, Takinib, and 5ZO in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Equilibration (Critical Step): Incubate the kinase with the inhibitors for 60 minutes at room temperature. Rationale: This extended incubation ensures the covalent bond of 5ZO with Cys174 is fully formed, allowing a true comparative assessment against the reversible furo-pyridine compounds[8].

  • Reaction Initiation: Add ATP (at the predetermined Km, typically 10 µM) and ULight-labeled generic peptide substrate.

  • Termination & Readout: After 60 minutes, quench the reaction with EDTA (10 mM final) and add Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Ex: 320 nm, Em: 665/615 nm).

Protocol B: Cellular Target Engagement & Apoptosis Assay

Purpose: To evaluate the physiological efficacy of TAK1 inhibitors in human macrophages (THP-1) or Rheumatoid Arthritis Synovial Fibroblasts (RASFs)[9].

Cell_Workflow Starve Serum Starvation (Overnight) PreInc Inhibitor Pre-incubation (2 Hours) Starve->PreInc Stim TNF-α / LPS Stimulation (10 ng/mL) PreInc->Stim Split Split Cohorts Stim->Split Read1 30 Min: Western Blot (p-TAK1, p-p38, p-NFκB) Split->Read1 Read2 24 Hr: Apoptosis Assay (Caspase-3/7 & IL-6 ELISA) Split->Read2

Figure 2: Workflow for cellular validation of TAK1 inhibitors in THP-1 macrophages.

  • Cell Preparation: Seed THP-1 cells and differentiate them overnight. Place cells in serum-free media for 12 hours prior to the assay. Rationale: Serum contains growth factors that induce basal kinase activity. Starvation ensures that any observed p-TAK1 signal is strictly dependent on the subsequent stimulus[9].

  • Inhibitor Pre-incubation: Treat cells with 1 µM of the selected inhibitor (Furo-pyridine derivative, 5ZO, Takinib, or NG25) for 2 hours[9].

  • Stimulation: Challenge the cells with 10 ng/mL TNF-α or LPS[1][9].

  • Orthogonal Readouts (Self-Validation):

    • Kinase Activity (30 mins): Lyse cells and perform Western blotting. Probe for p-TAK1 (Thr184/187) to confirm target engagement, and p-p38 / p-NF-κB to confirm downstream pathway shutdown.

    • Phenotypic Response (24 hours): Measure Caspase-3/7 activation to validate the shift toward apoptosis (hallmark of specific TAK1 inhibition by Takinib and Furo-pyridines) and assay the supernatant for IL-6 reduction via ELISA[1][9].

Data Interpretation & Troubleshooting

When transitioning from standard inhibitors to furo[2,3-c]pyridine derivatives, researchers should anticipate differences in target residence time. Because 5ZO is covalent, washout experiments will show zero recovery of TAK1 activity. In contrast, furo[2,3-c]pyridines and Takinib are reversible; extensive washing of the cells prior to TNF-α stimulation will result in the rapid restoration of p-p38 and NF-κB signaling.

If you observe high toxicity in your vehicle controls, ensure your DMSO concentration does not exceed 0.1% (v/v), as primary fibroblasts and macrophages are highly sensitive to solvent-induced stress, which can artificially mask the specific apoptotic effects of TAK1 inhibition.

References

  • Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. nih.gov.
  • MAP3K7/TAK1 Inhibitor, Gene. medchemexpress.com.
  • Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. nih.gov.
  • Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. nih.gov.
  • Structure-guided development of covalent TAK1 inhibitors. harvard.edu.
  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. royalsocietypublishing.org.
  • Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the JAK/STAT3 P
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. nih.gov.
  • TAK1-mediated phosphorylation of PLCE1 represses PIP2 hydrolysis to impede esophageal squamous cancer metastasis. elifesciences.org.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Furo[2,3-c]pyridine-7-methanamine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Furo[2,3-c]pyridine-7-methanamine.

Given the absence of a specific Safety Data Sheet (SDS) for Furo[2,3-c]pyridine-7-methanamine, this protocol is grounded in the established hazardous characteristics of its structural relatives, namely pyridine and other heterocyclic aromatic amines (HAAs).[1] These compounds are often toxic, flammable, and pose a significant environmental risk if not managed correctly.[2][3] Therefore, a conservative and cautious approach is not just recommended, but essential.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. The structure of Furo[2,3-c]pyridine-7-methanamine, containing a fused furan and pyridine ring system with a methanamine substituent, suggests several potential hazards. Heterocyclic amines as a class are noted for their potential carcinogenicity, which is often activated through metabolic processes.[4][5] Pyridine itself is a flammable liquid that can cause skin and eye irritation, and may have adverse effects on the liver, kidneys, and central nervous system.[3]

It is imperative to handle Furo[2,3-c]pyridine-7-methanamine and its waste within a well-ventilated area, preferably inside a certified chemical fume hood.

Table 1: Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves, inspected for integrity before each use.To prevent dermal absorption, which can be a significant route of exposure for amine compounds.
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from potential splashes of the chemical or its solutions.
Lab Coat Flame-resistant, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection To be determined by a site-specific risk assessment, especially if there is a risk of aerosol generation outside of a fume hood.To prevent inhalation of any vapors or aerosols.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of Furo[2,3-c]pyridine-7-methanamine must be managed as hazardous chemical waste.[6] Under no circumstances should it be discarded in regular trash or poured down the drain.[7][8] The following protocol outlines the necessary steps for compliant disposal, from the point of generation to the final hand-off to your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Characterization

All laboratory wastes containing chemical constituents are generally presumed to be regulated hazardous wastes.[7] Given the structural alerts for toxicity and potential flammability, Furo[2,3-c]pyridine-7-methanamine waste must be classified as hazardous. This determination is the first and most critical step, aligning with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[9][10]

Step 2: Waste Segregation and Container Selection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Action: Collect waste Furo[2,3-c]pyridine-7-methanamine in a dedicated, chemically compatible container. This is typically a high-density polyethylene (HDPE) or glass container provided by your EHS department.[7]

  • Causality: Using a compatible container prevents degradation of the container and potential leaks. Segregation from other waste streams, particularly strong oxidizing agents or acids, is necessary to avoid violent reactions.[11]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a strict regulatory requirement and a critical safety communication tool.

  • Action: A hazardous waste tag must be affixed to the container as soon as the first drop of waste is added.[9] Do not wait until the container is full.[7] The label must include:

    • The words "Hazardous Waste".[12]

    • The full, unabbreviated chemical name: "Furo[2,3-c]pyridine-7-methanamine".

    • List all constituents, including solvents and their approximate percentages.

    • The date accumulation begins.

    • The primary hazard(s) (e.g., "Toxic," "Flammable").

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers. It is also essential for the final disposal facility to manage the waste appropriately.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories can accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12]

  • Action: Store the sealed waste container in your designated SAA, which must be under the control of laboratory personnel.[7] Ensure the container is kept closed except when adding waste. Secondary containment (such as a larger, chemically resistant tub) is mandatory.[7]

  • Causality: SAAs provide a safe, controlled area for the short-term storage of hazardous waste, preventing spills and unauthorized access. Regulations limit the volume of waste (typically up to 55 gallons) and the duration of accumulation in the laboratory.[12]

Step 5: Arranging for Disposal
  • Action: Once the waste container is full or you have finished the project, arrange for a pickup by your institution's EHS or a licensed hazardous waste vendor. Follow your institution's specific procedures for requesting a waste collection.

  • Causality: The "cradle-to-grave" responsibility under RCRA means the generator is accountable for the waste until its final, proper disposal.[9] Using a licensed vendor ensures that this responsibility is met.

Part 3: Decontamination and Spill Management

Accidents can happen, and preparedness is key.

  • Contaminated Glassware and Equipment: The first rinse of any equipment contaminated with Furo[2,3-c]pyridine-7-methanamine must be collected as hazardous waste.[7] Subsequent rinses may be eligible for drain disposal only if they meet the pH criteria (typically between 5.5 and 11.0) and are free of any other hazardous materials.[7]

  • Spill Management:

    • Evacuate non-essential personnel from the area.

    • If the spill is flammable, eliminate all ignition sources.[2]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.[13]

    • Clean the spill area thoroughly.

    • Report the spill to your supervisor and EHS department.

Part 4: Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Furo[2,3-c]pyridine-7-methanamine waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Labeling cluster_storage Accumulation & Disposal start Waste Generation: Furo[2,3-c]pyridine-7-methanamine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood get_container Obtain EHS-Approved Hazardous Waste Container fume_hood->get_container label_container Affix Hazardous Waste Tag BEFORE adding waste get_container->label_container add_waste Transfer Waste to Container label_container->add_waste list_contents Detail all constituents (Chemical, Solvents, %) on the tag add_waste->list_contents seal_container Securely Seal Container list_contents->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment request_pickup Container Full or Project Complete? Request EHS Pickup secondary_containment->request_pickup disposal Waste Transferred to Licensed Disposal Facility request_pickup->disposal

Caption: Disposal workflow for Furo[2,3-c]pyridine-7-methanamine.

By adhering to this comprehensive guide, you ensure not only your safety and the safety of your colleagues but also maintain the integrity of your research through responsible environmental stewardship. Always consult your institution's specific EHS guidelines, as they are the ultimate authority on chemical waste management in your facility.

References

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Hazardous/Regulated Waste, Texas Woman's University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC. [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University. [Link]

  • Colorectal Cancer Carcinogens: Heterocyclic Amines. New Hope Medical Center. [Link]

  • Hazard Summary: Pyridine. New Jersey Department of Health. [Link]

  • Heterocyclic amine. Wikipedia. [Link]

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Comprehensive Safety Protocol: Handling Furo[2,3-c]pyridine-7-methanamine in a Research Environment

Author: BenchChem Technical Support Team. Date: April 2026

Foundational Hazard Assessment

Furo[2,3-c]pyridine-7-methanamine belongs to the class of heterocyclic amines. Compounds in this family, particularly pyridine derivatives, can present several significant hazards. Pyridine and its analogues are known to cause skin and eye irritation.[1][2] Harmful effects are possible if the substance is swallowed, comes into contact with skin, or is inhaled.[3][4] Therefore, all handling procedures must be designed to minimize any potential for direct exposure.

The primary routes of potential exposure in a laboratory setting are inhalation of aerosols, dermal (skin) contact, and ocular (eye) contact. The operational plan detailed below is designed to mitigate these risks through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

The Three Pillars of Laboratory Safety

Effective chemical safety relies on a multi-layered approach. While this guide focuses on PPE, it is critical to understand that PPE is the final line of defense.

  • Engineering Controls: The most crucial safety measure is the use of a certified chemical fume hood. All weighing, transfers, and manipulations of Furo[2,3-c]pyridine-7-methanamine must be performed within a fume hood to control airborne contaminants.[5]

  • Administrative Controls: Your institution's chemical hygiene plan, standard operating procedures (SOPs), and mandatory safety training form the procedural backbone of a safe laboratory. Always ensure you are familiar with the location and operation of emergency equipment like safety showers and eyewash stations.[6]

  • Personal Protective Equipment (PPE): PPE is used to protect the individual from exposure when engineering and administrative controls cannot completely eliminate the risk. The following PPE is mandatory when handling Furo[2,3-c]pyridine-7-methanamine.[7][8]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment that considers the potential for splashes, aerosol generation, and accidental contact.[9] The following table summarizes the required equipment.

PPE ItemSpecificationPurpose & Rationale
Eye Protection Chemical safety goggles with side shields, conforming to ANSI Z87.1 or EN 166 standards.Protects eyes from splashes and aerosols. Standard safety glasses are insufficient.[10]
Face Protection Face shield, worn over safety goggles.Provides a secondary layer of protection for the entire face from splashes, especially during transfers of larger volumes or energetic reactions.[11][12]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Gloves must be inspected for tears or holes before each use. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[3][5][12]
Body Protection Flame-resistant laboratory coat, fully buttoned with sleeves rolled down.Protects skin and personal clothing from contamination by spills and splashes.[5][7]
Respiratory Protection Air-purifying respirator with organic vapor cartridges.Required when engineering controls (fume hood) are not available or during a significant spill cleanup. Use must be in accordance with your institution's respiratory protection program, which includes fit testing.[9][11]
Foot Protection Closed-toe, liquid-resistant shoes.Protects feet from spills. Perforated shoes, sandals, or cloth footwear are prohibited.[8]

Operational Plan: Weighing and Solution Preparation

This protocol provides a step-by-step guide for safely handling Furo[2,3-c]pyridine-7-methanamine during a common laboratory procedure.

Experimental Protocol: Safe Weighing and Dilution

  • Preparation: Before entering the lab, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.

  • Don PPE: Before approaching the designated handling area, don all required PPE as specified in the table above: safety goggles, face shield, lab coat, and gloves.

  • Prepare Work Area: Ensure the chemical fume hood is on and operating correctly. The sash should be positioned as low as is practical. Line the work surface with absorbent, disposable bench paper.

  • Chemical Handling:

    • Place the analytical balance and all necessary glassware inside the fume hood.

    • Carefully open the container of Furo[2,3-c]pyridine-7-methanamine.

    • Using a clean spatula, weigh the desired amount of the compound into a suitable container.

    • Once weighing is complete, securely close the primary container.

    • Slowly add the desired solvent to the weighed compound to create the solution.

  • Cleanup:

    • Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.

    • Remove all equipment from the fume hood.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield, goggles, and finally the lab coat. Dispose of gloves in the designated hazardous waste container.

  • Hygiene: Wash hands and face thoroughly with soap and water after completing the work and removing PPE.[13]

The following diagram illustrates the critical workflow for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Verify Fume Hood Functionality B Don all Required PPE (Goggles, Face Shield, Coat, Gloves) A->B C Prepare Work Surface (Absorbent Liner) B->C D Weigh Compound C->D E Prepare Solution D->E F Secure & Store Chemical E->F G Clean & Decontaminate Work Area F->G H Dispose of Contaminated Waste in Labeled Container G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Safe handling workflow for Furo[2,3-c]pyridine-7-methanamine.

Emergency Response and Disposal

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]

Disposal Plan: All waste materials, including contaminated gloves, bench paper, and excess chemical solutions, must be disposed of as hazardous chemical waste.[5]

  • Waste Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container with a secure lid.

  • Labeling: The label must include the full chemical name ("Furo[2,3-c]pyridine-7-methanamine") and any solvents used.[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[5]

References

  • What are the Health and Safety Guidelines for Using Amines?. Google Cloud.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment | US EPA.
  • SAFETY D
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Safety Data Sheet for Furo[3,2-b]pyridine. ECHEMI.
  • SAFETY D
  • Material Safety D
  • SAFETY D
  • Essential Guide to the Safe Disposal of 2,3-Dihydrofuro[2,3-c]pyridine. Benchchem.
  • Safety Data Sheet for 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. ChemScene.
  • Furo(3,2-b)pyridine Safety and Hazards.
  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Department of Health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.